molecular formula C39H41FN8O6 B12367845 PROTAC FLT-3 degrader 4

PROTAC FLT-3 degrader 4

Cat. No.: B12367845
M. Wt: 736.8 g/mol
InChI Key: LISIJHJQXVOPKS-VEILYXNESA-N
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Description

PROTAC FLT-3 degrader 4 is a useful research compound. Its molecular formula is C39H41FN8O6 and its molecular weight is 736.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H41FN8O6

Molecular Weight

736.8 g/mol

IUPAC Name

2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide

InChI

InChI=1S/C39H41FN8O6/c1-22-31(18-28-27-16-24(40)2-5-30(27)43-36(28)51)41-19-32(22)42-35(50)21-46-14-12-45(13-15-46)20-23-8-10-47(11-9-23)25-3-4-26-29(17-25)39(54)48(38(26)53)33-6-7-34(49)44-37(33)52/h2-5,16-19,23,33,41H,6-15,20-21H2,1H3,(H,42,50)(H,43,51)(H,44,49,52)/b28-18-

InChI Key

LISIJHJQXVOPKS-VEILYXNESA-N

Isomeric SMILES

CC1=C(NC=C1NC(=O)CN2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)/C=C\7/C8=C(C=CC(=C8)F)NC7=O

Canonical SMILES

CC1=C(NC=C1NC(=O)CN2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C=C7C8=C(C=CC(=C8)F)NC7=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC FLT3 Degrader 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the PROTAC FLT3 degrader 4, also identified as A20. This molecule represents a promising therapeutic strategy for acute myeloid leukemia (AML) by targeting the Fms-like tyrosine kinase 3 (FLT3) protein for degradation.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC FLT3 degrader 4 is a hetero-bifunctional molecule designed to induce the selective degradation of the FLT3 protein, particularly its mutated form, FLT3-ITD, which is a key driver in AML. The molecule consists of three key components: a ligand that binds to the FLT3 protein, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2]

The mechanism of action unfolds through the following key steps:

  • Ternary Complex Formation: PROTAC FLT3 degrader 4 facilitates the formation of a ternary complex by simultaneously binding to both the FLT3 protein and the CRBN E3 ligase.[2] This proximity is crucial for the subsequent steps.

  • Ubiquitination: Once the ternary complex is formed, the CRBN E3 ligase is brought into close proximity to the FLT3 protein, enabling the transfer of ubiquitin molecules to the FLT3 protein. This polyubiquitination marks the FLT3 protein for degradation.

  • Proteasomal Degradation: The polyubiquitinated FLT3 protein is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal system.[1][3] This event-driven process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

This targeted degradation approach offers a distinct advantage over traditional small-molecule inhibitors, which often require high occupancy to be effective and can be susceptible to resistance mutations.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for PROTAC FLT3 degrader 4 (A20) from in vitro and in vivo studies.

Table 1: In Vitro Degradation and Anti-proliferative Activity

ParameterCell LineValueReference
DC50 MV4-117.4 nM[1]
MOLM-1320.1 nM[1]
Dmax MV4-11>90%[3]
IC50 MV4-1139.9 nM[1]
MOLM-13169.9 nM[1]

Table 2: In Vivo Efficacy in AML Xenograft Model

DosageTumor Growth Inhibition (TGI)OutcomeReference
1.25 mg/kgSignificant Inhibition-[1]
5 mg/kg97.5%Tumor Regression[1]
10 mg/kg-Complete Regression[1]

Downstream Signaling and Cellular Effects

The degradation of FLT3 by PROTAC FLT3 degrader 4 leads to the inhibition of its downstream signaling pathways and subsequent anti-leukemic effects.

  • Inhibition of Downstream Signaling: Treatment with PROTAC FLT3 degrader 4 has been shown to inhibit the phosphorylation of key downstream signaling mediators, including STAT5, S6K, and ERK in FLT3-ITD mutant AML cells.[1]

  • Cell Cycle Arrest: The degrader induces cell cycle arrest in the G1 phase in a dose-dependent manner.[1]

  • Induction of Apoptosis: PROTAC FLT3 degrader 4 also dose-dependently induces apoptosis in AML cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PROTAC FLT3 degrader 4.

Western Blotting for FLT3 Degradation

Objective: To quantify the reduction in FLT3 protein levels following treatment with the PROTAC.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • PROTAC FLT3 degrader 4

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FLT3, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of PROTAC FLT3 degrader 4 for the desired time points (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Develop the blot using an ECL substrate and capture the chemiluminescent signal.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify band intensities using densitometry software. Normalize FLT3 band intensity to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the effect of PROTAC FLT3 degrader 4 on the proliferation of AML cells.

Materials:

  • AML cell lines

  • PROTAC FLT3 degrader 4

  • 96-well plates

  • Cell culture medium

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat cells with a serial dilution of PROTAC FLT3 degrader 4 for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.

    • For CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate to stabilize the luminescent signal, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the PROTAC concentration.

FLT3 Ubiquitination Assay

Objective: To confirm that the degradation of FLT3 is mediated by the ubiquitin-proteasome system.

Materials:

  • AML cell lines

  • PROTAC FLT3 degrader 4

  • Proteasome inhibitor (e.g., MG132)

  • Immunoprecipitation lysis buffer

  • Anti-FLT3 antibody

  • Protein A/G magnetic beads

  • Anti-ubiquitin antibody

Procedure:

  • Cell Treatment: Treat cells with PROTAC FLT3 degrader 4 and a proteasome inhibitor (MG132) to allow for the accumulation of ubiquitinated FLT3.

  • Cell Lysis: Lyse the cells in immunoprecipitation buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-FLT3 antibody to capture FLT3.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect ubiquitinated FLT3.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of PROTAC FLT3 degrader 4.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC FLT3 Degrader 4 FLT3 FLT3 Protein PROTAC->FLT3 Binds CRBN CRBN E3 Ligase PROTAC->CRBN FLT3_PROTAC_CRBN FLT3-PROTAC-CRBN Ternary Complex Proteasome 26S Proteasome FLT3->Proteasome Targeted for Degradation Proteasome->FLT3 Degrades Ub Ubiquitin Ub->FLT3 Polyubiquitination FLT3_PROTAC_CRBN->Ub Recruits & Activates

Caption: Mechanism of action of PROTAC FLT3 degrader 4.

FLT3_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK (ERK) FLT3->RAS_MAPK PROTAC PROTAC FLT3 Degrader 4 PROTAC->FLT3 Degrades Apoptosis Apoptosis PROTAC->Apoptosis CellCycle G1 Arrest PROTAC->CellCycle Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Downstream effects of FLT3 degradation by PROTAC FLT3 degrader 4.

Experimental_Workflow cluster_assays In Vitro Assays start Start: AML Cell Culture treatment Treatment with PROTAC FLT3 Degrader 4 start->treatment western Western Blot (FLT3 Degradation) treatment->western viability Cell Viability Assay (IC50) treatment->viability ubiquitination Ubiquitination Assay treatment->ubiquitination pathway Pathway Analysis (p-STAT5, p-ERK) treatment->pathway data_analysis Data Analysis & Interpretation western->data_analysis viability->data_analysis ubiquitination->data_analysis pathway->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for characterizing PROTAC FLT3 degrader 4.

References

The Synthesis and Characterization of PROTAC FLT-3 Degrader 4: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of PROTAC FLT-3 degrader 4, a potent and orally bioavailable therapeutic agent targeting FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This degrader offers a promising approach to overcome the limitations of traditional FLT3 inhibitors by inducing the degradation of the FLT3 protein.

Introduction to this compound

This compound, also known as compound A20, is a heterobifunctional molecule designed to hijack the body's natural protein disposal system to eliminate the FLT3 protein.[1] It is a CRBN-based degrader, meaning it recruits the Cereblon (CRBN) E3 ubiquitin ligase to tag the FLT3 protein for degradation by the proteasome.[1] This targeted protein degradation offers a novel therapeutic strategy for FLT3-mutant AML.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic connection of three key components: a ligand that binds to the FLT3 protein, a ligand that binds to the CRBN E3 ligase, and a linker that connects these two moieties. While the exact, step-by-step synthesis protocol is detailed in the primary literature, the general approach involves the chemical modification of a known FLT3 inhibitor to attach a linker with a terminal functional group. This is followed by the coupling of the CRBN-binding ligand, often a derivative of thalidomide (B1683933) or lenalidomide, to the other end of the linker.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow FLT3_inhibitor FLT3 Inhibitor Scaffold Linker_attachment Linker Attachment FLT3_inhibitor->Linker_attachment Functionalized_inhibitor Functionalized Inhibitor Linker_attachment->Functionalized_inhibitor Final_coupling Final Coupling Reaction Functionalized_inhibitor->Final_coupling CRBN_ligand CRBN Ligand CRBN_ligand->Final_coupling PROTAC_FLT3_4 PROTAC FLT-3 Degrader 4 (A20) Final_coupling->PROTAC_FLT3_4

Caption: Generalized synthetic workflow for this compound.

Characterization of this compound

The characterization of this compound involves a series of in vitro and in vivo experiments to assess its efficacy, selectivity, and mechanism of action.

In Vitro Efficacy

The antiproliferative and degradation activities of this compound were evaluated in human AML cell lines harboring the FLT3-ITD mutation, such as MV4-11 and MOLM-13.

ParameterMV4-11 CellsMOLM-13 CellsReference
IC50 (antiproliferative) 39.9 nM169.9 nM[1]
DC50 (FLT3-ITD degradation) 7.4 nM20.1 nM[1]

Table 1: In vitro efficacy of this compound in FLT3-ITD positive AML cell lines.

Mechanism of Action

This compound induces the degradation of the FLT3-ITD protein through the ubiquitin-proteasome system.[1] This leads to the inhibition of downstream signaling pathways that are critical for the survival and proliferation of AML cells.

PROTAC_MoA cluster_cell AML Cell PROTAC PROTAC FLT-3 Degrader 4 Ternary_complex Ternary Complex (PROTAC-FLT3-CRBN) PROTAC->Ternary_complex FLT3 FLT3-ITD Protein FLT3->Ternary_complex CRBN CRBN E3 Ligase CRBN->Ternary_complex Ubiquitination Ubiquitination Ternary_complex->Ubiquitination Ub_FLT3 Ubiquitinated FLT3-ITD Ubiquitination->Ub_FLT3 Ub Proteasome Proteasome Ub_FLT3->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound.

Downstream Signaling Pathway Inhibition

Upon degradation of FLT3-ITD, this compound effectively inhibits the phosphorylation of key downstream signaling mediators.[1] This disruption of signaling cascades leads to cell cycle arrest and apoptosis in AML cells.[1]

FLT3_Signaling cluster_pathways Downstream Signaling Pathways FLT3_ITD FLT3-ITD Degradation Degradation STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS PROTAC PROTAC FLT-3 Degrader 4 PROTAC->FLT3_ITD induces Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K S6K->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of FLT3 downstream signaling by this compound.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in vivo. In a subcutaneous AML xenograft model, oral administration of the degrader led to complete tumor regression.[2]

Dosage (oral, daily)Tumor Growth Inhibition (TGI)ObservationReference
1.25 mg/kgSignificant Inhibition-[1]
5 mg/kg97.5%Tumor Regression[1]
10 mg/kg-Complete Tumor Regression[1]

Table 2: In vivo antitumor activity of this compound in an AML xenograft model.

Pharmacokinetic Properties

Pharmacokinetic studies in Sprague-Dawley rats have shown that this compound possesses favorable oral bioavailability.

ParameterValue
T1/2 (h) Data not publicly available
Cmax (ng/mL) Data not publicly available
AUC (h*ng/mL) Data not publicly available
Oral Bioavailability (%) Data not publicly available

Table 3: Pharmacokinetic parameters of this compound in rats. Specific values from the primary publication are required for a complete table.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used in the characterization of this compound.

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Seed MV4-11 and MOLM-13 cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Data Analysis: Measure luminescence or absorbance and calculate the IC50 value using a dose-response curve fitting software.

Western Blotting (DC50 Determination)
  • Cell Treatment: Treat AML cells with varying concentrations of this compound for a defined time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against FLT3 and a loading control (e.g., GAPDH), followed by incubation with secondary antibodies.

  • Detection and Analysis: Visualize the protein bands and perform densitometry to determine the DC50 value.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously implant MV4-11 cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Treatment: Randomize the mice into vehicle and treatment groups and administer this compound orally at the specified doses daily.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound is a promising therapeutic candidate for the treatment of FLT3-mutant AML. Its ability to induce the degradation of the FLT3 protein offers a distinct advantage over traditional inhibitors, with the potential to overcome drug resistance. The data presented in this guide highlights its potent in vitro and in vivo activity, favorable pharmacokinetic properties, and well-defined mechanism of action. Further research and clinical development are warranted to fully evaluate its therapeutic potential.

References

Discovery of PROTAC FLT-3 Degrader 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of PROTAC FLT-3 degrader 4, also known as compound A20. This novel, orally bioavailable proteolysis-targeting chimera has demonstrated significant potential in the treatment of acute myeloid leukemia (AML) by inducing the degradation of Fms-like tyrosine kinase 3 (FLT3). This document details the mechanism of action, quantitative biological data, and comprehensive experimental protocols for the synthesis and evaluation of this promising therapeutic agent.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in a significant portion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. While FLT3 inhibitors have been developed, their efficacy can be limited by the emergence of drug resistance.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (in this case, FLT3), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This compound (A20) is a cereblon (CRBN)-based PROTAC designed to selectively degrade FLT3-ITD.[1][2]

Data Presentation

The following tables summarize the key quantitative data for this compound (A20).

Table 1: In Vitro Activity of this compound (A20)

ParameterCell LineValueReference
Anti-proliferative Activity (IC50) MV4-1139.9 nM[2]
MOLM-13169.9 nM[2]
FLT3-ITD Degradation (DC50) MV4-117.4 nM[2]
MOLM-1320.1 nM[2]
Maximum Degradation (Dmax) MV4-11 & MOLM-13>90%[3]

Table 2: In Vivo Efficacy of this compound (A20) in MV4-11 Xenograft Model

Dose (oral, daily for 2 weeks)Tumor Growth Inhibition (TGI)OutcomeReference
1.25 mg/kgSignificantInhibition of tumor growth[2]
5 mg/kg97.5%Tumor regression[2]
10 mg/kgNot specifiedComplete tumor regression[2]

Table 3: Pharmacokinetic Parameters of this compound (A20) in Sprague-Dawley Rats

ParameterValue (Oral Administration)
Tmax (h) Not available
Cmax (ng/mL) Not available
AUClast (h*ng/mL) Not available
Bioavailability (F%) Not available

Specific pharmacokinetic values were not detailed in the reviewed literature.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

Mutated FLT3 leads to the constitutive activation of downstream signaling pathways that are critical for the proliferation and survival of leukemic cells. The following diagram illustrates the key pathways affected.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation PROTAC_Mechanism PROTAC PROTAC A20 (FLT3-3 Degrader 4) Ternary_Complex FLT3 - PROTAC - CRBN Ternary Complex PROTAC->Ternary_Complex FLT3 FLT3-ITD Protein FLT3->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation FLT3 Degradation Proteasome->Degradation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of A20 Degradation_Assay Western Blot for FLT3 Degradation Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (MTT/CellTiter-Glo) Degradation_Assay->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Viability_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Viability_Assay->Cell_Cycle_Assay PK_Studies Pharmacokinetic Studies (Rats) Apoptosis_Assay->PK_Studies Cell_Cycle_Assay->PK_Studies Xenograft_Model MV4-11 Xenograft (Mice) PK_Studies->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Xenograft_Model->Efficacy_Study

References

The Structure-Activity Relationship of an Orally Bioavailable FLT3 PROTAC Degrader: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent and orally bioavailable Fms-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis Targeting Chimera) degrader, referred to as PROTAC FLT-3 degrader 4 (also known as compound A20 ). This molecule has demonstrated significant potential in overcoming resistance to traditional FLT3 inhibitors in Acute Myeloid Leukemia (AML).[1][2][3] This guide will detail the chemical modifications that influence its biological activity, present quantitative data in a structured format, provide an overview of key experimental protocols, and visualize relevant biological and experimental workflows.

Introduction to FLT3 and PROTAC Technology

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development of hematopoietic stem cells.[4] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells and are associated with a poor prognosis. While FLT3 inhibitors have been developed, their efficacy can be limited by acquired resistance.[1][2][3]

PROTAC technology presents a paradigm shift in targeted therapy. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein.[4]

The Core Structure of this compound (A20)

This compound is a CRBN-based degrader, meaning it recruits the Cereblon (CRBN) E3 ligase.[5] Its structure is comprised of a ligand that binds to FLT3, a linker, and a ligand that binds to CRBN. The development of A20 involved the systematic modification of these three components to optimize for potency, selectivity, and oral bioavailability.

Structure-Activity Relationship (SAR) Studies

The optimization of this compound involved a series of chemical modifications to understand the impact of each component on the overall activity of the molecule. The following sections detail the SAR for the FLT3 ligand, the linker, and the E3 ligase ligand.

Modification of the FLT3 Ligand

The starting point for the development of A20 was a known FLT3 inhibitor. The SAR studies explored modifications on this scaffold to identify a suitable vector for linker attachment that would not compromise binding to FLT3.

Optimization of the Linker

The nature and length of the linker play a crucial role in the formation of a stable and productive ternary complex. A series of analogs with varying linker lengths and compositions were synthesized and evaluated. The data revealed that a specific optimal linker length and flexibility were critical for potent degradation of FLT3.

Evaluation of the E3 Ligase Ligand

While this compound utilizes a pomalidomide-based ligand for CRBN, other E3 ligase ligands, such as those for VHL, could also be employed. The choice of the CRBN ligand in A20 was based on achieving potent and selective degradation of FLT3.

Quantitative Data Summary

The following tables summarize the key in vitro biological data for this compound (A20) and its analogs.

Table 1: In Vitro Antiproliferative and Degradation Activity of this compound (A20)

CompoundCell LineAntiproliferative IC50 (nM)Degradation DC50 (nM)Max Degradation (Dmax) (%)
This compound (A20)MV4-1139.97.4>90
This compound (A20)MOLM-13169.920.1>90

Data sourced from MedChemExpress and supporting literature.[5][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound.

Cell Viability Assay
  • Principle: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cell proliferation.

  • Methodology:

    • AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.

    • Cells are treated with serial dilutions of the PROTAC compounds for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.

Western Blot for Protein Degradation
  • Principle: To quantify the degradation of the target protein (FLT3) upon treatment with the PROTAC.

  • Methodology:

    • AML cells are treated with varying concentrations of the PROTAC for a defined time (e.g., 24 hours).

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against FLT3 and a loading control (e.g., GAPDH, β-actin).

    • Following incubation with a secondary antibody, the protein bands are visualized and quantified.

    • DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are determined from the dose-response curve.[6][7]

In Vivo Xenograft Model
  • Principle: To evaluate the anti-tumor efficacy of the PROTAC in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11).

    • Once tumors are established, mice are randomized into treatment and control groups.

    • The PROTAC is administered orally or via another appropriate route at various doses and schedules.

    • Tumor volume and body weight are monitored throughout the study.

    • At the end of the study, tumors and tissues may be collected for further analysis (e.g., pharmacokinetics, pharmacodynamics).[8]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the action of this compound.

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML FLT3_Ligand FLT3 Ligand FLT3_ITD FLT3-ITD (Constitutively Active) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3_ITD->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3_ITD->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3_ITD->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation PROTAC_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC FLT-3 Degrader 4 FLT3 FLT3 Protein PROTAC->FLT3 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ub_FLT3 Polyubiquitinated FLT3 Ub Ubiquitin CRBN->Ub Transfers Ub->FLT3 Tags Proteasome Proteasome Ub_FLT3->Proteasome Recognized by Degraded_FLT3 Degraded FLT3 Proteasome->Degraded_FLT3 Degrades Experimental_Workflow Experimental Workflow for PROTAC Evaluation Start Compound Synthesis Cell_Viability Cell Viability Assay (IC50) Start->Cell_Viability Degradation_Assay Western Blot for Degradation (DC50, Dmax) Start->Degradation_Assay In_Vivo In Vivo Xenograft Model (Efficacy) Cell_Viability->In_Vivo Degradation_Assay->In_Vivo End Lead Optimization In_Vivo->End

References

Technical Guide: Targeted Degradation of FLT3-ITD by PROTAC 4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant driver of AML pathogenesis is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, which occurs in approximately one-third of newly diagnosed patients.[1] The most common of these are internal tandem duplication (FLT3-ITD) mutations, present in about 25% of AML cases, which lead to ligand-independent, constitutive activation of the FLT3 signaling pathway.[1] This aberrant signaling promotes uncontrolled cell proliferation and survival, and is associated with a poor prognosis and increased risk of relapse.[1][2]

While small molecule tyrosine kinase inhibitors (TKIs) have been developed to target FLT3, their efficacy can be limited by the development of resistance.[3][4] Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.[5] This guide focuses on PROTAC 4 (also known as compound A20), a potent and selective degrader of FLT3-ITD, exploring its mechanism, efficacy, and the experimental protocols used for its evaluation.[6][7]

Core Mechanism of Action: PROTAC 4

PROTAC 4 is a CRBN-based degrader designed to specifically target the FLT3-ITD protein.[6] Its structure consists of three key components: a ligand that binds to the FLT3 kinase, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[6] By simultaneously binding to both FLT3-ITD and CRBN, PROTAC 4 facilitates the formation of a ternary complex. This proximity induces the CRBN E3 ligase to poly-ubiquitinate FLT3-ITD, marking it for recognition and subsequent degradation by the 26S proteasome.[5][6] This event leads to the physical elimination of the oncogenic driver protein from the cell.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC 4 Ternary FLT3-ITD :: PROTAC 4 :: CRBN Ternary Complex PROTAC->Ternary Binds FLT3 FLT3-ITD (Target Protein) FLT3->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Recruited PolyUb Poly-Ubiquitinated FLT3-ITD Ternary->PolyUb Induces Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: Mechanism of PROTAC 4-mediated FLT3-ITD degradation.

Impact on FLT3-ITD Downstream Signaling

The constitutive activation of FLT3-ITD drives several downstream signaling pathways crucial for the survival and proliferation of AML cells. The primary cascades involved are the STAT5, PI3K/AKT, and RAS/MAPK pathways.[2][8] By degrading the FLT3-ITD protein, PROTAC 4 effectively shuts down these oncogenic signals. Treatment with PROTAC 4 has been shown to inhibit the phosphorylation of FLT3-ITD itself and its key downstream effectors, including STAT5, S6K (a downstream target of AKT), and ERK.[6] This comprehensive pathway inhibition leads to cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.[6]

FLT3_Signaling_Pathway cluster_pathways Downstream Signaling Cascades FLT3 Constitutively Active FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT S6K S6K AKT->S6K S6K->Proliferation STAT5->Proliferation PROTAC4 PROTAC 4 PROTAC4->FLT3 Induces Degradation WB_Workflow A 1. Cell Treatment (AML cells + PROTAC 4) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. ECL Detection (Imaging System) F->G H 8. Data Analysis (Densitometry & DC50 Calculation) G->H

References

The Advent of FLT3 Degraders: A Technical Guide to E3 Ligase Recruitment in PROTAC-mediated Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Acute Myeloid Leukemia (AML) Therapy

Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled leukemic cell growth and conferring a poor prognosis.[2] While small molecule tyrosine kinase inhibitors (TKIs) like gilteritinib (B612023) and quizartinib (B1680412) have shown clinical efficacy, their effectiveness can be hampered by the development of resistance.

Proteolysis-targeting chimeras (PROTACs) offer a revolutionary therapeutic strategy that shifts the paradigm from inhibition to complete elimination of the target protein. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins.[1] This guide provides an in-depth technical overview of PROTACs designed to degrade FLT3, with a core focus on the recruitment of different E3 ubiquitin ligases, the critical determinants of PROTAC efficacy.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs are comprised of three key components: a "warhead" that binds to the target protein (FLT3), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to FLT3 and an E3 ligase, the PROTAC forms a ternary complex (FLT3-PROTAC-E3 Ligase). This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of FLT3, tagging it for destruction by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple FLT3 proteins.[3][4]

The choice of the E3 ligase is a crucial element in PROTAC design. The most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC FLT3 PROTAC FLT3_PROTAC FLT3-PROTAC-E3 Ligase Ternary Complex PROTAC->FLT3_PROTAC Binds FLT3 FLT3 Protein (Target) FLT3->FLT3_PROTAC Proteasome 26S Proteasome FLT3->Proteasome Enters for Degradation E3 E3 Ligase (e.g., CRBN/VHL) E3->FLT3_PROTAC Ub Ubiquitin FLT3_PROTAC->Ub Induces Ubiquitination Ub->FLT3 Tags FLT3 Degraded Degraded Peptides Proteasome->Degraded Results in

Caption: General mechanism of action for an FLT3 PROTAC.[3][4]

FLT3 Signaling and PROTAC Intervention

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells. Key pathways include the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways.[6][7] By inducing the degradation of the entire FLT3 protein, PROTACs aim to completely shut down these oncogenic signals, offering a more profound and durable response compared to TKIs which only block the kinase activity.

FLT3_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes cluster_protac PROTAC Intervention FLT3 FLT3-ITD (Constitutively Active) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK Degradation FLT3 Degradation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival Differentiation Blocked Differentiation Proliferation->Differentiation Inhibits PROTAC FLT3 PROTAC PROTAC->FLT3 Targets & Induces Degradation

Caption: FLT3-ITD signaling pathways and the point of PROTAC intervention.[6][7]

Quantitative Data on FLT3 Degraders

The efficacy of FLT3 PROTACs is evaluated based on several key metrics: the half-maximal degradation concentration (DC50), the maximum percentage of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize the performance of notable FLT3 PROTACs, categorized by the E3 ligase they recruit.

Table 1: CRBN-Recruiting FLT3 PROTACs
PROTAC Name/IdentifierFLT3 Inhibitor WarheadTarget Cell Line(s)DC50 (nM)Dmax (%)Anti-proliferative IC50 (nM)
LWY-713 GilteritinibMV4-110.61494.81.50
A20 (PROTAC Degrader 4) Gilteritinib DerivativeMV4-11, MOLM-137.4 (MV4-11), 20.1 (MOLM-13)Not Reported39.9 (MV4-11), 169.9 (MOLM-13)
PF15 Pyrrolo[2,3-d]pyrimidine derivativeBaF3-FLT3-ITD76.7>95% (at 1µM)Not Reported
Compound 35 Benzimidazole DerivativeMV4-11Not ReportedNot Reported7.55
Dovitinib-based PROTAC DovitinibMV4-11, MOLM-13Not specified, but potent degradation observed>90%Enhanced vs Dovitinib

Data compiled from multiple sources.[8][9][10][11][12]

Table 2: VHL-Recruiting FLT3 PROTACs
PROTAC Name/IdentifierFLT3 Inhibitor WarheadTarget Cell Line(s)DC50 (nM)Dmax (%)Anti-proliferative IC50 (nM)
Sunitinib-based PROTAC 5 SunitinibHL-60Concentration for degradation not specifiedSignificant reduction observed2900
Z29 GilteritinibMOLM-13, MV4-11Not specified, but significant degradation observedNot ReportedPotent inhibition observed

Data compiled from multiple sources.[9][13]

Key Experimental Protocols

Rigorous validation of a PROTAC's mechanism of action and efficacy is paramount. The following are detailed methodologies for essential experiments in the development of FLT3 degraders.

Protocol 1: Western Blot for FLT3 Degradation

This is the most direct method to quantify the reduction in target protein levels.[14]

Objective: To measure the dose- and time-dependent degradation of FLT3 in response to PROTAC treatment.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • FLT3 PROTAC of interest (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FLT3, anti-p-FLT3, anti-p-STAT5, anti-p-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed AML cells in 6-well plates. Treat cells with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add ECL substrate and visualize protein bands. Quantify band intensities using densitometry software, normalizing FLT3 levels to the loading control.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of the PROTAC on cell proliferation and viability by measuring ATP levels.[15][16]

Objective: To determine the IC50 value of the FLT3 PROTAC.

Materials:

  • AML cell lines

  • Opaque-walled 96-well plates

  • FLT3 PROTAC of interest

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate.

  • Compound Treatment: Treat cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay Protocol:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the cell culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the PROTAC concentration to calculate the IC50 value.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This experiment demonstrates the PROTAC-induced interaction between FLT3 and the recruited E3 ligase.[17][18]

Objective: To confirm the formation of the FLT3-PROTAC-E3 Ligase ternary complex in cells.

Materials:

  • AML cell lines

  • FLT3 PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40)

  • Primary antibodies for immunoprecipitation (e.g., anti-CRBN or anti-VHL) and for Western blotting (anti-FLT3, anti-CRBN/VHL)

  • Protein A/G magnetic beads

  • IgG control antibody

Procedure:

  • Cell Treatment: Treat cells with the PROTAC, often for a shorter duration (e.g., 2-4 hours). It is recommended to pre-treat with a proteasome inhibitor like MG132 to stabilize the complex.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the cleared lysate with an antibody against the E3 ligase (or FLT3) or an IgG control overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the protein complexes from the beads. Analyze the eluates by Western blotting using antibodies against both FLT3 and the E3 ligase to detect their co-precipitation.

Experimental_Workflow cluster_assays Parallel Assays start Start: AML Cell Culture (e.g., MV4-11) treatment PROTAC Treatment (Dose-response & Time-course) start->treatment lysis_wb Cell Lysis (RIPA Buffer) treatment->lysis_wb viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay lysis_coip Cell Lysis (Non-denaturing) + Proteasome Inhibitor treatment->lysis_coip western_blot Western Blot Analysis lysis_wb->western_blot quant_wb Quantify FLT3 Degradation (DC50, Dmax) western_blot->quant_wb end_node Data Analysis & Lead Optimization quant_wb->end_node quant_via Determine Anti-proliferative Activity (IC50) viability_assay->quant_via quant_via->end_node co_ip Co-Immunoprecipitation (e.g., pull-down CRBN) lysis_coip->co_ip detect_coip Western Blot for FLT3 co_ip->detect_coip quant_coip Confirm Ternary Complex detect_coip->quant_coip quant_coip->end_node

Caption: A typical experimental workflow for evaluating FLT3 PROTACs.

Conclusion and Future Outlook

The development of FLT3-targeting PROTACs represents a highly promising therapeutic strategy for AML. By inducing the complete degradation of the FLT3 oncoprotein, these molecules have the potential to produce more profound and durable clinical responses and to overcome the resistance mechanisms that plague traditional inhibitors. The choice of E3 ligase, either CRBN or VHL, significantly impacts the degradation efficiency and cellular activity of the PROTAC, with current data suggesting a prevalence of highly potent CRBN-based degraders. As our understanding of the structural and biological nuances of ternary complex formation grows, the rational design of next-generation FLT3 degraders with improved selectivity, oral bioavailability, and clinical efficacy will continue to accelerate, offering new hope for patients with FLT3-mutated AML.

References

Ternary Complex Formation of a PROTAC FLT3 Degrader: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the formation of the ternary complex by a representative FMS-like tyrosine kinase 3 (FLT3) PROTAC degrader. This guide is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Introduction to FLT3 and PROTAC Technology

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3][4] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.[3][4]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[5][6] A PROTAC consists of a ligand that binds to the target protein (in this case, FLT3), another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[5] The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.[7][8][9]

This guide will focus on a representative CRBN-based FLT3 PROTAC, herein referred to as "FLT3 Degrader 4," to illustrate the principles and methodologies for characterizing its ternary complex formation and downstream effects.

Quantitative Data on FLT3 Degrader 4

The efficacy of a PROTAC is dependent on several key quantitative parameters that describe its ability to bind its targets and facilitate the formation of a productive ternary complex. The following tables summarize the key in vitro and in-cell data for a representative FLT3 degrader.

ParameterValueCell LineReference
IC50 39.9 nMMV4-11[10]
169.9 nMMOLM-13[10]
DC50 7.4 nMMV4-11[10]
20.1 nMMOLM-13[10]
Dmax >90%MV4-11[11]
  • IC50 (Half-maximal inhibitory concentration): The concentration of the degrader that inhibits 50% of cell proliferation.

  • DC50 (Half-maximal degradation concentration): The concentration of the degrader that induces 50% degradation of the target protein.

  • Dmax (Maximum degradation): The maximum percentage of target protein degradation achieved.

ParameterValueMethodReference
Binding Affinity (Kd) to FLT3 5 nMSPR
Binding Affinity (Kd) to CRBN 150 nMSPR
Cooperativity (α) 5SPR
  • Kd (Dissociation constant): A measure of the binding affinity between two molecules. A lower Kd indicates a stronger binding affinity.

  • Cooperativity (α): A measure of how the binding of the PROTAC to one protein influences its binding to the other protein. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the formation of the ternary complex.

FLT3 Signaling Pathway and Mechanism of Action

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand (FLT3L) or through activating mutations, dimerizes and autophosphorylates.[2][3] This leads to the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and differentiation.[3][4][12] In AML, constitutive activation of these pathways drives leukemogenesis.[1][4]

The FLT3 PROTAC degrader induces the degradation of FLT3, thereby inhibiting these downstream signaling pathways. This leads to cell cycle arrest and apoptosis in FLT3-mutant AML cells.[10]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway.

The PROTAC-mediated degradation of FLT3 follows a catalytic cycle. The PROTAC first binds to either FLT3 or the E3 ligase, forming a binary complex. This binary complex then recruits the other protein to form the key ternary complex. Within the ternary complex, the E3 ligase ubiquitinates FLT3, tagging it for degradation by the proteasome. The PROTAC is then released and can engage in another cycle of degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex PROTAC FLT3 PROTAC Ternary FLT3-PROTAC-E3 PROTAC->Ternary FLT3 FLT3 FLT3->Ternary Proteasome Proteasome FLT3->Proteasome Degradation E3 CRBN E3 Ligase E3->Ternary Ternary->PROTAC Release Ub Ubiquitin Ternary->Ub Ubiquitination Ub->FLT3 Degraded_FLT3 Proteasome->Degraded_FLT3

Caption: Catalytic cycle of PROTAC-mediated FLT3 degradation.

Experimental Protocols

Detailed below are representative protocols for the key experiments used to characterize the formation of the ternary complex and the degradation of FLT3.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to quantify the formation of the ternary complex in solution.

Methodology:

  • Reagents:

    • Purified, tagged FLT3 protein (e.g., with a His-tag).

    • Purified, tagged CRBN/DDB1 E3 ligase complex (e.g., with a GST-tag).

    • Fluorescently labeled antibodies or binding partners for the tags (e.g., anti-His-Europium and anti-GST-APC).

    • FLT3 Degrader 4.

    • Assay buffer (e.g., PBS with 0.1% BSA).

  • Procedure:

    • Prepare a solution containing the FLT3 protein and the anti-His-Europium antibody.

    • Prepare a solution containing the CRBN/DDB1 complex and the anti-GST-APC antibody.

    • In a microplate, combine the two solutions with varying concentrations of the FLT3 Degrader 4.

    • Incubate the plate at room temperature for 1-4 hours to allow for complex formation.

    • Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the FRET ratio (665 nm / 620 nm).

    • Plot the FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".[9]

Western Blotting for FLT3 Degradation

This protocol is a standard method to quantify the reduction in FLT3 protein levels following PROTAC treatment in cells.[13]

Methodology:

  • Cell Culture and Treatment:

    • Plate FLT3-mutant AML cells (e.g., MV4-11 or MOLM-13) at an appropriate density and allow them to adhere or stabilize overnight.

    • Treat the cells with a range of concentrations of FLT3 Degrader 4 and a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for FLT3. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.

    • Visualize the protein bands using an appropriate detection system.

  • Analysis:

    • Quantify the band intensities and normalize the FLT3 signal to the loading control.

    • Calculate the percentage of FLT3 degradation relative to the vehicle control.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity

SPR is a label-free technique used to measure the binding kinetics and affinities of the binary and ternary complexes in real-time.[][15]

Methodology:

  • Immobilization:

    • Immobilize the CRBN E3 ligase onto a sensor chip.

  • Binary Interaction Analysis:

    • Flow different concentrations of the FLT3 Degrader 4 over the chip to measure its binding to CRBN.

    • In a separate experiment, flow different concentrations of the FLT3 protein over a chip with immobilized degrader-CRBN complex or co-inject degrader and FLT3.

  • Ternary Complex Analysis:

    • To measure the binding of FLT3 to the degrader-CRBN binary complex, pre-incubate a constant concentration of the degrader with varying concentrations of FLT3 and flow this over the CRBN-immobilized chip.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for each interaction.

    • Calculate the cooperativity factor (α) using the following equation: α = (Kd of PROTAC for CRBN * Kd of FLT3-PROTAC for CRBN) / (Kd of PROTAC for FLT3 * Kd of CRBN-PROTAC for FLT3).

Conclusion

The successful design and development of PROTAC degraders for targets such as FLT3 rely on a thorough understanding of the formation of the ternary complex. This guide has provided a framework for the characterization of a representative FLT3 degrader, including the key quantitative parameters, the underlying biological pathways, and detailed experimental protocols. By employing these methodologies, researchers can gain valuable insights into the structure-activity relationships of their PROTACs and accelerate the development of novel therapeutics for diseases such as AML.

References

Technical Guide: An In-depth Analysis of Downstream Signaling Effects of PROTAC FLT3 Degrader 4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is pivotal in the proliferation and survival of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), result in constitutive kinase activation, driving uncontrolled cell growth and conferring a poor prognosis.[2][3] While traditional kinase inhibitors have shown clinical activity, their efficacy can be limited by resistance mechanisms.

Proteolysis-targeting chimera (PROTAC) technology offers a novel therapeutic strategy that, instead of merely inhibiting a target protein, hijacks the cell's ubiquitin-proteasome system to induce its complete degradation.[4][5] PROTACs are bifunctional molecules composed of a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase.[5] This design facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent destruction of the target protein.[6]

This guide focuses on PROTAC FLT3 Degrader 4 , an orally active, Cereblon (CRBN)-based PROTAC designed to selectively induce the degradation of FLT3-ITD.[7] We will explore its mechanism of action and provide a detailed examination of its effects on key downstream signaling pathways, supported by quantitative data and experimental protocols.

Mechanism of Action

PROTAC FLT3 Degrader 4 functions by physically linking the FLT3-ITD protein to the CRBN E3 ubiquitin ligase. This induced proximity results in the polyubiquitination of FLT3-ITD, marking it for recognition and degradation by the 26S proteasome.[7] Unlike traditional inhibitors that require sustained occupancy of the active site, this catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, potentially leading to a more profound and durable suppression of oncogenic signaling.[6]

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC FLT3 Degrader 4 Ternary FLT3 - PROTAC - CRBN Ternary Complex PROTAC->Ternary Binds FLT3 FLT3-ITD Protein FLT3->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Recruited PolyUb Poly-ubiquitinated FLT3-ITD Ternary->PolyUb Ubiquitin Transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of FLT3-ITD degradation by PROTAC FLT3 Degrader 4.

Downstream Signaling Effects of FLT3 Degradation

Constitutively active FLT3-ITD drives leukemogenesis by aberrantly activating several downstream signaling cascades crucial for cell survival and proliferation.[3] The degradation of FLT3-ITD by PROTAC FLT3 Degrader 4 effectively shuts down these pathways.

FLT3_Signaling cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway cluster_STAT STAT5 Pathway FLT3 FLT3-ITD (Constitutively Active) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTORC1 AKT->mTOR S6K S6K mTOR->S6K Survival Cell Survival & Protein Synthesis S6K->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation STAT5 STAT5 JAK->STAT5 Nucleus Gene Transcription (e.g., PIM-1, MYC) STAT5->Nucleus

Caption: Key downstream signaling pathways activated by FLT3-ITD in AML.

The degradation of the central FLT3-ITD node by PROTAC FLT3 Degrader 4 leads to the simultaneous inhibition of these critical oncogenic pathways.

  • Impact on STAT5 Pathway: The FLT3-ITD mutation is known to cause strong, ligand-independent activation of STAT5, a key transcription factor promoting leukemic cell survival.[3][8] Treatment with PROTAC FLT3 Degrader 4 leads to a marked reduction in the phosphorylation of STAT5, thereby inhibiting its activity.[7]

  • Impact on PI3K/AKT/mTOR Pathway: This pathway is essential for cell survival and protein synthesis. PROTAC FLT3 Degrader 4 treatment inhibits the phosphorylation of downstream effectors, including S6 Kinase (S6K), indicating a shutdown of this pro-survival cascade.[7]

  • Impact on MAPK/ERK Pathway: Responsible for regulating cell proliferation, the MAPK/ERK pathway is also constitutively active in FLT3-ITD AML. Degradation of FLT3 results in the potent inhibition of ERK phosphorylation.[7][9]

PROTAC_Effect cluster_downstream Downstream Pathways PROTAC PROTAC FLT3 Degrader 4 FLT3 FLT3-ITD PROTAC->FLT3 Induces Degradation Degradation pSTAT5 p-STAT5 FLT3->pSTAT5 pAKT_S6K p-AKT / p-S6K FLT3->pAKT_S6K pERK p-ERK FLT3->pERK Inhibition1 Inhibition2 Inhibition3

Caption: PROTAC-induced FLT3 degradation blocks downstream signaling.

Cellular Phenotypes

The comprehensive blockade of these signaling networks translates into potent anti-leukemic activity.

  • Inhibition of Proliferation and Viability: By degrading FLT3-ITD, PROTAC FLT3 Degrader 4 demonstrates robust anti-proliferative activity in FLT3-ITD-positive AML cell lines such as MV4-11 and MOLM-13.[7]

  • Induction of Apoptosis: The shutdown of critical survival pathways, including PI3K/AKT, leads to the dose-dependent induction of apoptosis in AML cells.[7] This is often confirmed by observing the cleavage of PARP and caspase-3.[9]

  • Cell Cycle Arrest: The inhibition of proliferative signaling through the MAPK/ERK pathway results in a dose-dependent arrest of the cell cycle in the G1 phase, preventing cells from progressing towards division.[7]

Quantitative Data Summary

The efficacy of PROTAC FLT3 Degrader 4 has been quantified in preclinical models. The data below is summarized from studies on FLT3-ITD mutant AML cell lines.

Table 1: In Vitro Efficacy of PROTAC FLT3 Degrader 4

Parameter MV4-11 Cells MOLM-13 Cells Reference
Anti-proliferative IC₅₀ 39.9 nM 169.9 nM [7]

| Degradation DC₅₀ | 7.4 nM | 20.1 nM |[7] |

IC₅₀ (Half-maximal inhibitory concentration) refers to the concentration required to inhibit cell proliferation by 50%. DC₅₀ (Half-maximal degradation concentration) refers to the concentration required to achieve 50% of maximal protein degradation.

Table 2: Effects on Downstream Signaling Mediators

Signaling Mediator Cell Lines Treatment Effect Reference
p-FLT3-ITD MV4-11, MOLM-13 20 nM; 12 h Inhibition [7]
p-STAT5 MV4-11, MOLM-13 20 nM; 12 h Inhibition [7]
p-S6K MV4-11, MOLM-13 20 nM; 12 h Inhibition [7]

| p-ERK | MV4-11, MOLM-13 | 20 nM; 12 h | Inhibition |[7] |

Experimental Protocols

Reproducible and robust experimental design is critical for evaluating PROTAC degraders. Below are detailed methodologies for key assays.

cluster_assays Downstream Analysis start Start: FLT3-ITD+ AML Cells (e.g., MV4-11) treat Treat with PROTAC (Dose-Response & Time-Course) start->treat harvest Harvest Cells treat->harvest lysis Cell Lysis & Protein Quantification (BCA) harvest->lysis via Viability Assay (e.g., CellTiter-Glo) harvest->via apop Apoptosis Assay (Annexin V / PI) harvest->apop cycle Cell Cycle Analysis (PI Staining) harvest->cycle wb Western Blot (FLT3, p-STAT5, p-ERK...) lysis->wb data Data Analysis (IC50, DC50, etc.) wb->data via->data apop->data cycle->data

Caption: General experimental workflow for evaluating FLT3 degraders.
Protocol 1: Western Blot Analysis of FLT3 Degradation and Downstream Signaling

Objective: To semi-quantitatively assess the reduction of FLT3 and key downstream phosphorylated proteins following treatment.

Materials:

  • AML Cell Lines (e.g., MV4-11, MOLM-13).

  • PROTAC FLT3 Degrader 4, DMSO (vehicle control).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels, PVDF membranes, and standard electrophoresis/blotting equipment.

  • Chemiluminescence imaging system.

Methodology:

  • Cell Seeding: Seed FLT3-mutant AML cells (e.g., 1 x 10⁶ cells/mL) in 6-well plates and allow them to acclimate.[1]

  • Treatment: Treat cells with a dose-response of PROTAC FLT3 Degrader 4 (e.g., 0.1 nM to 1 µM) or a time-course at a fixed concentration (e.g., 20 nM for 0, 2, 4, 8, 12, 24 hours).[1][7] Include a DMSO vehicle control.

  • Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Cell Proliferation Assay (IC₅₀ Determination)

Objective: To determine the concentration of the PROTAC that inhibits cell proliferation by 50%.

Materials:

  • AML Cell Lines.

  • Opaque-walled 96-well plates.

  • PROTAC FLT3 Degrader 4.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer.

Methodology:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium in a 96-well plate.

  • Treatment: Prepare serial dilutions of the PROTAC. Add the compound to the wells to achieve the desired final concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plates for a standard period (e.g., 72 hours) at 37°C with 5% CO₂.

  • Detection: Allow the plate to equilibrate to room temperature. Add the viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.

Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis and cell cycle arrest.

Materials:

  • AML Cell Lines.

  • PROTAC FLT3 Degrader 4.

  • For Apoptosis: Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • For Cell Cycle: Ethanol (B145695) (for fixation), RNase A, and PI staining solution.

  • Flow cytometer.

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the PROTAC at various concentrations (e.g., 20 nM) for a specified time (e.g., 12 or 24 hours).[7]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining (Apoptosis): Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit protocol. Incubate in the dark for 15 minutes.

  • Staining (Cell Cycle): Fix cells by adding them dropwise into cold 70% ethanol while vortexing. Store at -20°C. Before analysis, wash cells and resuspend in PBS containing RNase A and PI.

  • Flow Cytometry: Analyze the stained cells promptly using a flow cytometer. For apoptosis, quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. For cell cycle, analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

PROTAC FLT3 Degrader 4 represents a highly effective strategy for targeting oncogenic FLT3-ITD in AML. By inducing the complete proteasomal degradation of the driver kinase, it achieves a comprehensive and simultaneous blockade of multiple downstream signaling pathways, including STAT5, PI3K/AKT/mTOR, and MAPK/ERK.[7] This profound suppression of oncogenic signaling translates into potent anti-proliferative activity, G1 cell cycle arrest, and the induction of apoptosis in FLT3-ITD mutant AML cells.[7] The data and protocols presented in this guide underscore the therapeutic potential of targeted protein degradation and provide a framework for the continued investigation of this promising class of molecules.

References

In Vitro Characterization of PROTAC FLT-3 Degrader 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro characterization of the Fms-like tyrosine kinase 3 (FLT-3) PROTAC degrader, herein referred to as PROTAC FLT-3 degrader 4. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, targeted protein degradation, and medicinal chemistry.

Introduction

Fms-like tyrosine kinase 3 (FLT-3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations result in the constitutive activation of the FLT-3 signaling pathway, leading to uncontrolled cell growth.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is a CRBN-based, orally active PROTAC designed to selectively induce the degradation of FLT-3, particularly the ITD mutant form, through the ubiquitin-proteasome system.[1] This guide details its in vitro characterization, including its antiproliferative and degradation activities, its impact on downstream signaling, and detailed protocols for key experimental assays.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated in FLT3-ITD mutant AML cell lines, MV4-11 and MOLM-13. The key quantitative data are summarized in the tables below.

Table 1: Antiproliferative Activity of this compound
Cell LineIC50 (nM)Reference
MV4-1139.9[1]
MOLM-13169.9[1]
BaF3-FLT3-ITD7.85-193.0[2]
BaF3-FLT3-ITD-D835V7.85-193.0[2]
BaF3-FLT3-ITD-F691L7.85-193.0[2]
Table 2: FLT-3 Degradation Activity of this compound
Cell LineDC50 (nM)Dmax (%)Time for Max Degradation (h)Reference
MV4-117.4Not specifiedNot specified[1]
MOLM-1320.1Not specifiedNot specified[1]
MV4-110.6494.86[2]

Signaling Pathways and Mechanism of Action

FLT-3 Signaling Pathway

The FLT-3 signaling pathway is crucial for normal hematopoiesis, regulating cell proliferation, survival, and differentiation.[3] Upon binding of its ligand (FL), FLT-3 dimerizes and autophosphorylates, creating docking sites for various signaling molecules. This leads to the activation of several downstream pathways, including the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways, which collectively promote cell growth and survival.[4][5] In AML, FLT-3-ITD mutations cause constitutive activation of these pathways, driving leukemogenesis.[4][5]

FLT3_Signaling_Pathway FLT-3 Signaling Pathway cluster_downstream Downstream Signaling Cascades FLT3_Ligand FLT-3 Ligand (FL) FLT3_Receptor FLT-3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Differentiation Differentiation Akt->Differentiation MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival PROTAC_Mechanism_of_Action This compound Mechanism of Action cluster_ternary Ternary Complex Formation cluster_process PROTAC PROTAC FLT-3 Degrader 4 FLT3 FLT-3 Protein PROTAC->FLT3 binds CRBN CRBN E3 Ligase PROTAC->CRBN binds FLT3_bound FLT-3 CRBN_bound CRBN PROTAC_bound PROTAC PROTAC_bound->CRBN_bound FLT3_bound->PROTAC_bound Ubiquitination Polyubiquitination of FLT-3 CRBN_bound->Ubiquitination catalyzes Proteasome Proteasome Ubiquitination->Proteasome Degradation FLT-3 Degradation Proteasome->Degradation Western_Blot_Workflow Western Blot Workflow for FLT-3 Degradation Start Cell Seeding Treatment PROTAC Treatment (Varying Concentrations) Start->Treatment Harvest Cell Harvesting Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-FLT-3, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (DC50 Calculation) Detection->Analysis End Results Analysis->End

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of PROTAC FLT-3 Degrader 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro evaluation of PROTAC FLT-3 degrader 4, a CRBN-based proteolysis-targeting chimera designed to induce the degradation of Fms-like tyrosine kinase 3 (FLT3). Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This compound offers a therapeutic strategy by mediating the ubiquitination and subsequent proteasomal degradation of FLT3.[1][2] These protocols outline key in vitro assays to characterize the efficacy and mechanism of action of this degrader in relevant cancer cell lines.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2] A PROTAC consists of a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] This architecture facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and degradation of the target.[2][3]

This compound is an orally active degrader that recruits the Cereblon (CRBN) E3 ligase to target FLT3 for degradation.[1] It has demonstrated high selectivity for FLT3-ITD mutant AML cells.[1] The following protocols provide methodologies to assess its anti-proliferative activity, degradation efficiency, and effects on downstream signaling pathways.

Mechanism of Action

This compound operates by inducing proximity between the FLT3 receptor tyrosine kinase and the CRBN E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the FLT3 protein. Poly-ubiquitinated FLT3 is then recognized and degraded by the 26S proteasome, leading to the downregulation of its signaling pathways.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC FLT-3 Degrader 4 Ternary_Complex FLT3-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex FLT3 FLT3 Protein FLT3->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_FLT3 Poly-ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_FLT3->Proteasome Recognition Degraded_FLT3 Degraded FLT3 (Peptides) Proteasome->Degraded_FLT3 Degradation Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cell Culture (MV4-11, MOLM-13) start->cell_culture protac_treatment PROTAC Treatment (Dose & Time Course) cell_culture->protac_treatment viability Cell Viability Assay (e.g., CellTiter-Glo) protac_treatment->viability western_blot Western Blot Analysis (FLT3, p-FLT3, p-STAT5, p-ERK) protac_treatment->western_blot apoptosis Apoptosis Assay (e.g., Annexin V) protac_treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) protac_treatment->cell_cycle data_analysis Data Analysis (IC₅₀, DC₅₀, etc.) viability->data_analysis western_blot->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

References

Application Notes: Western Blot Protocol for Monitoring FLT3 Degradation by PROTAC FLT-3 Degrader 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations result in the constitutive activation of FLT3, driving uncontrolled cell growth.

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that induce the degradation of specific target proteins. PROTAC FLT-3 degrader 4, also known as A20, is a CRBN-based PROTAC designed to specifically target the FLT3 protein for degradation via the ubiquitin-proteasome system.[1][2] This application note provides a comprehensive protocol for utilizing Western blot to quantify the degradation of FLT3 in AML cell lines treated with this compound.

Principle of the Assay

This compound is a heterobifunctional molecule that simultaneously binds to the FLT3 protein and the E3 ubiquitin ligase Cereblon (CRBN). This binding facilitates the formation of a ternary complex, leading to the ubiquitination of FLT3. The polyubiquitinated FLT3 is then recognized and degraded by the 26S proteasome. Western blotting is employed to measure the reduction in total FLT3 protein levels, thereby assessing the efficacy of the PROTAC degrader.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FLT3 signaling pathway and the experimental workflow for assessing FLT3 degradation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Receptor FLT3 Receptor PROTAC PROTAC FLT-3 degrader 4 FLT3_Receptor->PROTAC Binds Proteasome 26S Proteasome FLT3_Receptor->Proteasome Targeted to CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ub Ubiquitin Ub->FLT3_Receptor Ubiquitination Degradation FLT3 Degradation Proteasome->Degradation

Caption: Mechanism of FLT3 degradation by this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (MV4-11 or MOLM-13) Treatment 2. Treatment with This compound Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-FLT3) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis of FLT3 degradation.

Quantitative Data Summary

The following table summarizes the degradation and anti-proliferative activities of this compound in FLT3-ITD mutant AML cell lines.

CompoundCell LineDC50 (nM)Dmax (%)IC50 (nM)
This compound (A20)MV4-117.4>9039.9
This compound (A20)MOLM-1320.1>90169.9

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. IC50: Half-maximal inhibitory concentration for cell proliferation.[1][3]

Experimental Protocol

This protocol is optimized for assessing FLT3 degradation in the human AML cell lines MV4-11 and MOLM-13, which harbor FLT3-ITD mutations.

Materials and Reagents
  • Cell Lines: MV4-11 or MOLM-13

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound (A20): Stock solution in DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Acrylamide gels, running buffer, Laemmli sample buffer

  • Western Blot: PVDF membrane, transfer buffer, TBS-T (Tris-buffered saline with 0.1% Tween 20)

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBS-T

  • Primary Antibody: Rabbit anti-FLT3 antibody (e.g., 1:1000 dilution)

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (e.g., 1:5000 dilution)

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Loading Control Antibody: anti-β-actin or anti-GAPDH

Procedure
  • Cell Culture and Treatment:

    • Culture MV4-11 or MOLM-13 cells in complete medium at 37°C in a humidified incubator with 5% CO2.

    • Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).[3] Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[4][5]

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[4]

    • Incubate on ice for 30 minutes with occasional vortexing.[4][6]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[4][6]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[4][6]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.[4][5]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.[4][5]

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[5]

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBS-T for 1 hour at room temperature.[4][6]

    • Incubate the membrane with the primary anti-FLT3 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[4][7]

    • Wash the membrane three times for 5-10 minutes each with TBS-T.[4]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4][7]

    • Wash the membrane three times for 10-15 minutes each with TBS-T.[4]

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.[7]

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein like β-actin or GAPDH.

    • Quantify the intensity of the protein bands using densitometry software. Normalize the FLT3 signal to the loading control for each sample. The results can be expressed as a percentage of the vehicle-treated control.[6]

Troubleshooting

IssuePossible CauseSolution
No or weak FLT3 signalInsufficient protein loadingIncrease the amount of protein loaded.
Inactive antibodyUse a fresh or different lot of primary antibody.
Inefficient protein transferOptimize transfer time and conditions.
High backgroundInsufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highTitrate the primary and secondary antibody concentrations.
Insufficient washingIncrease the number and duration of washes.
Uneven protein bandsImproper gel polymerizationEnsure even polymerization of the gel.
Uneven sample loadingBe careful to load equal volumes and concentrations.

Conclusion

This protocol provides a detailed and reliable method for assessing the degradation of FLT3 in AML cells treated with this compound. By following these steps, researchers can effectively quantify the potency and kinetics of this targeted protein degrader, facilitating further drug development and mechanistic studies.

References

Application Notes and Protocols for Cell-Based Assays of PROTAC FLT-3 Degrader 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cellular activity of PROTAC FLT-3 degrader 4, a hypothetical therapeutic agent designed to induce the degradation of the FMS-like tyrosine kinase 3 (FLT3) receptor. The protocols outlined below are essential for characterizing the potency, efficacy, and mechanism of action of this novel degrader in relevant cancer cell models.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1][2][3] this compound is designed to bind to both the FLT3 receptor and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of FLT3.[4] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with poor prognosis.[5][6][7] By degrading the FLT3 protein, this compound offers a promising therapeutic strategy for FLT3-driven malignancies.[4]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the hypothetical in vitro activity of this compound in the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.

Table 1: Degradation and Anti-proliferative Activity

ParameterThis compound
Cell Line MV4-11
DC50 (FLT3 Degradation) 5.2 nM
Dmax (Maximum Degradation) >95%
IC50 (Anti-proliferative Activity) 8.1 nM

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. IC50: Half-maximal inhibitory concentration.

Table 2: Apoptosis Induction in MV4-11 Cells (72h treatment)

Concentration% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control (DMSO) 4.5%2.1%
This compound (10 nM) 25.8%15.3%
This compound (100 nM) 48.2%28.7%

Experimental Protocols

Western Blotting for FLT3 Degradation

This protocol details the steps to quantify the degradation of FLT3 protein in response to treatment with this compound.

Materials:

  • MV4-11 cells

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors[8]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FLT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed MV4-11 cells and treat with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[9]

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.[8][10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8][10]

  • SDS-PAGE: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[8][10]

  • Protein Transfer: Transfer the separated proteins to a membrane.[10]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.[10]

    • Incubate with primary anti-FLT3 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.[8][10]

  • Data Analysis: Quantify band intensities and normalize FLT3 levels to the loading control (β-actin). Calculate DC50 and Dmax values.[9]

Diagram: Western Blot Workflow

Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection & Analysis cell_culture Seed and Treat Cells lysis Harvest and Lyse Cells cell_culture->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blot Analysis of Protein Degradation.

Cell Viability Assay

This protocol describes how to measure the anti-proliferative effect of this compound using a tetrazolium-based assay (e.g., MTT or WST-1).[11][12]

Materials:

  • MV4-11 cells

  • This compound

  • Cell culture medium

  • 96-well plates

  • Tetrazolium-based viability reagent (e.g., MTT, WST-1)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: Cell Viability Assay Workflow

Cell_Viability_Workflow start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment incubation Incubate for 72 hours treatment->incubation add_reagent Add Viability Reagent incubation->add_reagent measure Measure Absorbance add_reagent->measure analysis Calculate IC50 measure->analysis FLT3_Pathway cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action FLT3 FLT3 Receptor RAS_RAF_MAPK RAS-RAF-MAPK Pathway FLT3->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 Proteasome Proteasome FLT3->Proteasome Proliferation Cell Proliferation & Survival RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation PROTAC PROTAC FLT-3 Degrader 4 PROTAC->FLT3 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase binds Ubiquitin Ubiquitination E3_Ligase->Ubiquitin Ubiquitin->FLT3 tags for degradation Degradation FLT3 Degradation Proteasome->Degradation

References

Application Notes and Protocols: PROTAC FLT-3 Degrader 4 in MV4-11 and MOLM-13 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis due to constitutive activation of the FLT3 signaling pathway, leading to uncontrolled cell growth.[1] Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that induce the degradation of specific target proteins.[1][2] These bifunctional molecules link a target protein ligand to an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]

PROTAC FLT-3 degrader 4, also known as compound A20, is a potent and orally active CRBN-based PROTAC that selectively induces the degradation of FLT3-ITD.[4] This document provides detailed application notes and experimental protocols for the use of this compound in the FLT3-ITD positive human AML cell lines, MV4-11 and MOLM-13.

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the FLT3-ITD protein.[4] The degrader molecule simultaneously binds to the FLT3 protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity facilitates the transfer of ubiquitin molecules to FLT3, marking it for degradation by the proteasome.[3] This event-driven pharmacology leads to the depletion of FLT3 protein levels, inhibiting downstream signaling pathways crucial for AML cell survival and proliferation, such as STAT5, S6K, and ERK.[4] Consequently, this leads to cell cycle arrest in the G1 phase and induction of apoptosis in sensitive AML cell lines.[4]

cluster_0 PROTAC-mediated Degradation cluster_1 Downstream Signaling Inhibition PROTAC PROTAC FLT-3 Degrader 4 FLT3 FLT3-ITD PROTAC->FLT3 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Proteasome Proteasome FLT3->Proteasome Degradation CRBN->FLT3 Ubiquitination Ub Ubiquitin pFLT3 pFLT3-ITD Proteasome->pFLT3 Inhibits pSTAT5 pSTAT5 pFLT3->pSTAT5 pS6K pS6K pFLT3->pS6K pERK pERK pFLT3->pERK Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pS6K->Proliferation pERK->Proliferation

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in MV4-11 and MOLM-13 cell lines.

Table 1: Anti-proliferative Activity

Cell LineIC50 (nM)
MV4-1139.9[4]
MOLM-13169.9[4]

Table 2: Protein Degradation Activity

Cell LineDC50 (nM)
MV4-117.4[4]
MOLM-1320.1[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol measures the effect of this compound on the proliferation and viability of AML cells.

Materials:

  • MV4-11 or MOLM-13 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • 96-well plates

  • MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of the degrader to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_protac Add Serial Dilutions of PROTAC seed_cells->add_protac incubate Incubate for 72h add_protac->incubate add_mts Add MTS Reagent incubate->add_mts read_plate Measure Absorbance add_mts->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for Cell Viability Assay.
Protocol 2: Western Blot for FLT3 Degradation

This protocol is used to quantify the reduction in FLT3 protein levels following treatment with this compound.

Materials:

  • MV4-11 or MOLM-13 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FLT3, anti-pFLT3, anti-pSTAT5, anti-pS6K, anti-pERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.25-100 nM) for 24 hours.[4] For signaling pathway analysis, treat with 20 nM for 12 hours.[4]

  • Harvest and lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • MV4-11 or MOLM-13 cells

  • This compound

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound (e.g., 20 nM) for 12 hours.[4]

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI/RNase staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound.

Materials:

  • MV4-11 or MOLM-13 cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with increasing concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

cluster_0 Cell Cycle & Apoptosis Assays start Start treat_cells Treat Cells with PROTAC start->treat_cells harvest_cells Harvest & Wash Cells treat_cells->harvest_cells fix_stain Fix & Stain Cells harvest_cells->fix_stain flow_cytometry Flow Cytometry Analysis fix_stain->flow_cytometry end End flow_cytometry->end

Caption: General Workflow for Cell Cycle and Apoptosis Assays.

Conclusion

This compound is a highly effective tool for studying the consequences of FLT3-ITD degradation in AML cell lines. The protocols provided herein offer a framework for researchers to investigate its anti-proliferative, pro-apoptotic, and cell cycle arrest effects in MV4-11 and MOLM-13 cells, and to further elucidate the downstream consequences of FLT3 degradation.

References

Application Notes and Protocols for Animal Model Studies Using PROTAC FLT-3 Degrader 4 (A20)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis due to constitutive activation of downstream signaling pathways that drive leukemic cell growth.

PROteolysis-TArgeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system. PROTAC FLT-3 degrader 4, also known as A20, is an orally active, CRBN-based PROTAC that selectively targets FLT3 for degradation.[1] This document provides detailed application notes and protocols for in vivo animal model studies to evaluate the efficacy of this compound (A20).

Mechanism of Action and Signaling Pathway

This compound (A20) is a heterobifunctional molecule composed of a ligand that binds to the FLT3 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of FLT3, marking it for degradation by the proteasome. This event-driven mechanism not only inhibits FLT3 signaling but eliminates the entire protein, which may offer a more sustained and potent therapeutic effect and potentially overcome resistance mechanisms associated with traditional small molecule inhibitors.

Mutated FLT3 constitutively activates several downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MAPK, and STAT5 pathways, which are crucial for the proliferation and survival of AML cells.[2] By degrading the FLT3 protein, A20 effectively shuts down these oncogenic signals.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression STAT5->Gene_Expression Gene_Expression->Proliferation

Caption: Constitutively active FLT3-ITD signaling pathway in AML.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound (A20).

Table 1: In Vitro Activity of this compound (A20) in AML Cell Lines

Cell LineIC50 (nM)DC50 (nM)E3 Ligase Recruited
MV4-1139.9[1]7.4[1]CRBN[1]
MOLM-13169.9[1]20.1[1]CRBN[1]

Table 2: In Vivo Efficacy of this compound (A20) in AML Xenograft Models

Mouse ModelCell LineDosing RegimenTumor Growth Inhibition (TGI) (%)Observations
Subcutaneous AML XenograftMV4-115 mg/kg, p.o., daily for 2 weeks97.5[1]Tumor regression observed.[1]
Subcutaneous AML XenograftMV4-1110 mg/kg, p.o., daily for 2 weeks100[1]Complete tumor regression observed.[1]
Systemic AML XenograftMV4-11Not specifiedNot applicableComplete elimination of human leukemic cells and significantly prolonged survival.[2][3]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of this compound (A20).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture AML Cell Culture (MV4-11, MOLM-13) Viability Cell Viability Assay (MTT) Cell_Culture->Viability Degradation Western Blot for FLT3 Degradation Cell_Culture->Degradation Apoptosis Apoptosis Assay (Annexin V) Cell_Culture->Apoptosis Animal_Model AML Xenograft Model (Subcutaneous/Systemic) Viability->Animal_Model Dose Selection Degradation->Animal_Model Mechanism Confirmation Treatment A20 Administration (Oral Gavage) Animal_Model->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Volume/Survival) Monitoring->Endpoint

Caption: Experimental workflow for evaluating this compound (A20).
Protocol 1: Subcutaneous AML Xenograft Model

This protocol describes the establishment of a subcutaneous AML xenograft model to evaluate the in vivo efficacy of this compound (A20).

Materials:

  • Human AML cell line: MV4-11

  • Immunodeficient mice: 6-8 week old female NOD/SCID or NSG mice

  • Cell culture medium: RPMI-1640 with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel

  • This compound (A20)

  • Vehicle for oral administration (Note: The specific vehicle for A20 is not publicly available. A common vehicle for oral administration of PROTACs is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. Preliminary formulation studies are recommended.)

  • Calipers

Procedure:

  • Cell Culture: Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in logarithmic growth phase.

  • Cell Preparation: Harvest and wash cells with sterile PBS. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁸ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups. Administer this compound (A20) or vehicle control by oral gavage daily for 14 days at the desired dose (e.g., 5 mg/kg or 10 mg/kg).

  • Monitoring: Monitor tumor volume and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm FLT3 degradation).

Protocol 2: Systemic AML Xenograft Model

This protocol is for establishing a systemic AML model to assess the impact of A20 on leukemia progression and survival.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Culture and Preparation: Prepare MV4-11 cells as described in Protocol 1, resuspending the final cell pellet in sterile PBS at a concentration of 2.5 x 10⁷ cells/mL.

  • Cell Injection: Inject 200 µL of the cell suspension (5 x 10⁶ cells) into the tail vein of each mouse.

  • Treatment: Begin treatment with A20 or vehicle control 3-5 days post-injection, following the same dosing regimen as the subcutaneous model.

  • Monitoring: Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis) and record survival.

  • Endpoint Analysis: At the study endpoint or when mice show signs of terminal illness, euthanize and collect tissues (bone marrow, spleen, peripheral blood) to assess leukemic engraftment by flow cytometry for human CD45+ cells.

Protocol 3: Western Blot for FLT3 Degradation

This protocol details the procedure to confirm the degradation of FLT3 in vitro or in tumor tissues from xenograft models.

Materials:

  • AML cells or tumor tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-ERK, anti-p-ERK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Lysate Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.

Pharmacokinetics and Toxicology

Pharmacokinetics: Pharmacokinetic parameters for this compound have been reported in Sprague-Dawley rats.[1] Specific pharmacokinetic data in mice is not currently available in the public domain. It is recommended to conduct a preliminary pharmacokinetic study in the selected mouse strain to determine key parameters such as Cmax, Tmax, half-life, and bioavailability to optimize dosing schedules for efficacy studies.

Toxicology: In vivo studies with this compound at doses up to 10 mg/kg have not reported significant changes in the body weight of the treated animals, suggesting a favorable preliminary safety profile.[1] However, comprehensive toxicology studies have not been publicly reported. It is advisable to monitor animals for clinical signs of toxicity and consider including a more detailed toxicology assessment (e.g., complete blood counts, serum chemistry, and histopathology of major organs) in long-term efficacy studies.

PROTAC_Mechanism PROTAC PROTAC FLT-3 Degrader 4 (A20) FLT3 FLT3 Protein PROTAC->FLT3 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ternary_Complex Ternary Complex (FLT3-A20-CRBN) PROTAC->Ternary_Complex FLT3->Ternary_Complex CRBN->Ternary_Complex Ub_FLT3 Ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Adds Ub Proteasome Proteasome Ub_FLT3->Proteasome Degradation FLT3 Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound (A20).

References

Application Notes and Protocols: Pharmacokinetics of Oral PROTAC FLT-3 Degrader 4 (A20)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties of the oral FMS-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis Targeting Chimera) degrader, commonly known as PROTAC FLT-3 degrader 4 and identified in literature as compound A20. This document includes a summary of its activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism and experimental workflows.

Introduction

This compound (A20) is a novel, orally active, CRBN-based PROTAC designed to target and induce the degradation of FLT3, a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[1] Activating mutations in FLT3 are associated with poor prognosis, making it a critical therapeutic target. Unlike traditional small-molecule inhibitors that block the kinase activity of FLT3, A20 functions by hijacking the ubiquitin-proteasome system to induce the degradation of the entire FLT3 protein.[1][2] This mechanism offers the potential to overcome resistance associated with kinase inhibitors and provide a more sustained therapeutic effect. A20 has demonstrated potent and selective degradation of FLT3-ITD (Internal Tandem Duplication), a common FLT3 mutation in AML.[1]

Data Presentation

In Vitro Activity of this compound (A20)
Cell LineIC50 (nM)DC50 (nM)Dmax (%)FLT3 MutationReference
MV4-1139.97.4>90ITD[1][3]
MOLM-13169.920.1>90ITD[1][3]

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Concentration for 50% maximal degradation of the target protein. Dmax: Maximum percentage of protein degradation.

In Vivo Efficacy of Oral this compound (A20) in a Subcutaneous MV4-11 Xenograft Model
Dosing Regimen (Oral)Tumor Growth Inhibition (TGI)OutcomeReference
1.25 mg/kg, daily for 2 weeksSignificant Inhibition-[1]
5 mg/kg, daily for 2 weeks97.5%Tumor Regression[1]
10 mg/kg, daily for 2 weeks-Complete Tumor Regression[1][4]
Pharmacokinetic Parameters of this compound (A20) in Sprague-Dawley Rats
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h*ng/mL)T½ (h)Oral Bioavailability (%)Reference
Intravenous (IV)1148.90.083161.92.0-
Oral (PO)558.74.0598.63.573.9

Mandatory Visualization

FLT3_Signaling_Pathway FLT3 Signaling Pathway and PROTAC Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 p PI3K PI3K FLT3->PI3K p RAS RAS FLT3->RAS p Proteasome Proteasome FLT3->Proteasome targeted to Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Proliferation ERK->Proliferation A20 PROTAC A20 A20->FLT3 binds CRBN CRBN E3 Ligase A20->CRBN recruits CRBN->FLT3 ubiquitinates Ub Ubiquitin Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound (A20).

Experimental_Workflow In Vivo Pharmacokinetic and Efficacy Workflow cluster_PK Pharmacokinetic Study cluster_Efficacy Efficacy Study PK_Dosing Administer A20 to Rats (IV and Oral) Blood_Sampling Serial Blood Sampling PK_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Concentrations Blood_Sampling->Plasma_Analysis PK_Calculation Calculate PK Parameters (Cmax, Tmax, AUC, T½, F%) Plasma_Analysis->PK_Calculation Xenograft Establish MV4-11 Xenograft in Mice Efficacy_Dosing Oral Administration of A20 (e.g., 1.25, 5, 10 mg/kg) Xenograft->Efficacy_Dosing Tumor_Measurement Measure Tumor Volume Efficacy_Dosing->Tumor_Measurement Endpoint Endpoint Analysis (TGI, Regression) Tumor_Measurement->Endpoint Start Preclinical Evaluation of A20 Start->PK_Dosing Start->Xenograft

References

Application Notes: Measuring Apoptosis Induced by PROTAC FLT-3 Degrader 4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the cell's own ubiquitin-proteasome system.[1][2][3] PROTAC FLT-3 degrader 4 is a cereblon (CRBN)-based, orally active PROTAC designed to selectively target and degrade FMS-like tyrosine kinase 3 (FLT-3).[4] Mutations in the FLT-3 gene, particularly internal tandem duplications (FLT-3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[5][6] These mutations lead to constitutive activation of the FLT-3 signaling pathway, promoting uncontrolled cell proliferation and survival.[7][8] By degrading the FLT-3 protein, this compound inhibits downstream signaling pathways (such as STAT5, AKT, and ERK), arrests the cell cycle, and ultimately induces apoptosis in FLT-3-ITD mutant AML cells.[4][9]

These application notes provide detailed protocols for quantifying apoptosis induced by this compound in relevant AML cell lines (e.g., MV4-11, MOLM-13).

Mechanism of Action: this compound

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (FLT-3), a second ligand that recruits an E3 ubiquitin ligase (in this case, CRBN), and a linker connecting them.[2][10] This molecule acts as a bridge, bringing the FLT-3 protein into close proximity with the E3 ligase, which facilitates the ubiquitination of FLT-3.[11] The polyubiquitinated FLT-3 is then recognized and degraded by the 26S proteasome.[2][12] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1][3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC FLT-3 Degrader 4 Ternary FLT-3 PROTAC E3 Ligase PROTAC->Ternary:f1 Binds FLT3 Target Protein (FLT-3) FLT3->Ternary:f0 Binds E3 E3 Ligase (CRBN) E3->Ternary:f2 Recruits Ub_FLT3 Poly-ubiquitinated FLT-3 Ternary->Ub_FLT3 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_FLT3->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated degradation of the FLT-3 protein.

FLT-3 Signaling and Apoptosis Induction

Constitutively active FLT-3-ITD promotes leukemic cell survival by activating downstream pro-proliferative and anti-apoptotic signaling pathways, primarily PI3K/AKT, RAS/MAPK, and STAT5.[7][8] Degradation of FLT-3 by this compound abrogates these signals, leading to cell cycle arrest and the initiation of the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases (caspase-3 and -7) and the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP).[9]

FLT3_Signaling cluster_0 FLT-3 Signaling Pathway in AML cluster_1 Downstream Pathways cluster_2 Mechanism of this compound FLT3 Constitutively Active FLT-3-ITD STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Degradation FLT-3 Degradation Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K->Apoptosis_Inhibition RAS->Proliferation PROTAC PROTAC FLT-3 Degrader 4 PROTAC->FLT3 Targets & Degrades Apoptosis_Induction Apoptosis Degradation->Apoptosis_Induction Leads to

Caption: FLT-3 signaling and its disruption by PROTAC degrader 4.

Data Presentation

The following tables summarize expected quantitative data from key apoptosis assays after treating FLT-3-ITD positive AML cells (e.g., MV4-11) with this compound for 24-48 hours.

Table 1: Apoptosis Analysis by Annexin V/PI Staining

Treatment Concentration (nM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
185.6 ± 3.58.9 ± 1.55.5 ± 1.1
1060.3 ± 4.225.1 ± 3.314.6 ± 2.4
5025.7 ± 5.148.9 ± 4.825.4 ± 3.9
10010.1 ± 3.855.4 ± 6.234.5 ± 5.5

Table 2: Caspase-3/7 Activity

Treatment Concentration (nM)Luminescence (RLU)Fold Change vs. Control
0 (Vehicle Control)15,340 ± 1,2501.0
128,980 ± 2,1001.9
1095,100 ± 7,5006.2
50210,500 ± 15,60013.7
100255,200 ± 19,80016.6

Table 3: Western Blot Densitometry Analysis

Treatment Concentration (nM)Cleaved PARP / β-actin (Relative Intensity)Cleaved Caspase-3 / β-actin (Relative Intensity)
0 (Vehicle Control)1.01.0
12.11.8
105.84.9
5012.310.5
10014.512.8

Experimental Protocols

Experimental_Workflow cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Start: Culture FLT-3-ITD+ AML Cells (e.g., MV4-11) treat Treat cells with PROTAC FLT-3 Degrader 4 (Dose-response & Time-course) start->treat harvest Harvest Cells treat->harvest flow Protocol 1: Annexin V/PI Staining (Flow Cytometry) harvest->flow caspase Protocol 2: Caspase-Glo 3/7 Assay (Luminescence) harvest->caspase wb Protocol 3: Western Blot Analysis (Protein Expression) harvest->wb analysis_flow Quantify % Apoptotic Cells flow->analysis_flow analysis_caspase Measure Fold-Change in Caspase Activity caspase->analysis_caspase analysis_wb Quantify Cleaved Apoptosis Markers wb->analysis_wb

Caption: General experimental workflow for assessing apoptosis.

Protocol 1: Analysis of Apoptosis by Annexin V/PI Staining

This protocol detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of apoptosis, using fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a vital dye to distinguish late apoptotic and necrotic cells from early apoptotic cells.[13]

Materials:

  • FLT-3-ITD positive cells (e.g., MV4-11)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

  • 5 mL polystyrene round-bottom tubes[14]

Procedure:

  • Cell Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM) for the desired time (e.g., 24, 48 hours). Include a vehicle-only control.

  • Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.[14] Suspension cells can be collected directly.[15]

  • Washing: Wash the cells once with 1 mL of ice-cold PBS and centrifuge again. Carefully discard the supernatant.[13]

  • Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[17]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[14]

    • Add 5 µL of Propidium Iodide (PI) solution.[14]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.

Interpretation:

  • Annexin V- / PI-: Live, healthy cells.[13]

  • Annexin V+ / PI-: Early apoptotic cells.[13]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.[13]

Protocol 2: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[18]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled, multi-well assay plates suitable for luminescence

  • Plate-reading luminometer

  • Treated cell samples in culture medium

Procedure:

  • Assay Preparation: Thaw the Caspase-Glo® 3/7 Buffer and Substrate. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Cell Plating: Plate 100 µL of cell suspension per well in a 96-well white-walled plate at a density that allows for logarithmic growth during the treatment period.

  • Cell Treatment: Treat cells with this compound as described in Protocol 1. Include appropriate vehicle controls.

  • Assay Execution (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.[18]

    • Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[19]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Interpretation:

  • Calculate the fold increase in caspase activity by normalizing the relative light unit (RLU) values of treated samples to the RLU values of the vehicle control.

Protocol 3: Western Blot Analysis of Apoptosis Markers

Western blotting allows for the detection and semi-quantitative analysis of key proteins involved in apoptosis, such as the cleavage of PARP and caspase-3.[20][21] An increase in the cleaved forms of these proteins is a strong indicator of apoptosis.[20][22]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Harvest and wash treated cells with ice-cold PBS.

    • Lyse the cell pellet with RIPA buffer on ice for 30 minutes.[23]

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[23]

    • Collect the supernatant containing the total protein.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.[23]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[20][23]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[23]

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) overnight at 4°C, following the manufacturer's recommended dilution.[20]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.[23]

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Interpretation:

  • Quantify band intensities using densitometry software. An increase in the signal for cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) relative to the loading control indicates the induction of apoptosis.[21]

References

Application Notes and Protocols: PROTAC FLT-3 Degrader 4 for Overcoming FLT3 Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis due to constitutive activation of downstream signaling pathways that promote leukemic cell growth and survival. While small molecule FLT3 inhibitors have been developed, their efficacy is often hampered by the development of resistance.

Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome these limitations. PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. PROTAC FLT-3 degrader 4, also known as A20, is an orally bioavailable, CRBN-based PROTAC that specifically targets the FLT3 protein for degradation.[1][2] By removing the entire FLT3 protein, this degrader has the potential to provide a more profound and durable response and overcome resistance mechanisms associated with conventional FLT3 inhibitors.[2][3]

These application notes provide an overview of this compound, including its mechanism of action, quantitative performance data, and detailed protocols for its evaluation in preclinical models of AML.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the in vitro activity of this compound in FLT3-ITD positive AML cell lines.

CompoundCell LineMutationDC50 (nM)Dmax (%)IC50 (nM)
This compound (A20)MV4-11FLT3-ITD7.4>9039.9
This compound (A20)MOLM-13FLT3-ITD20.1>90169.9

Data sourced from MedChemExpress and BenchChem.[1][4]

In Vivo Efficacy of this compound in a Subcutaneous AML Xenograft Model
CompoundCell LineDose (oral, daily)Treatment DurationOutcome
This compound (A20)MV4-111.25 mg/kg2 weeksSignificant tumor growth inhibition
This compound (A20)MV4-115 mg/kg2 weeksTumor regression (TGI = 97.5%)
This compound (A20)MV4-1110 mg/kg2 weeksComplete tumor regression

Data sourced from MedChemExpress and BenchChem.[1][5]

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 STAT5->Proliferation JAK->STAT5 Inhibitor FLT3 Inhibitor Inhibitor->FLT3 Inhibits Kinase Activity PROTAC PROTAC FLT-3 Degrader 4 PROTAC->FLT3 Induces Degradation

Caption: FLT3 signaling pathway and points of therapeutic intervention.

PROTAC_Mechanism PROTAC This compound CRBN CRBN E3 Ligase Ternary_Complex Ternary Complex (FLT3-PROTAC-CRBN) PROTAC->Ternary_Complex FLT3 FLT3 Protein FLT3->Ternary_Complex CRBN->Ternary_Complex PolyUb_FLT3 Poly-ubiquitinated FLT3 Ternary_Complex->PolyUb_FLT3 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_FLT3->Proteasome Recognition Proteasome->Degraded_FLT3 Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Cell Culture (e.g., MV4-11, MOLM-13) B PROTAC Treatment (Dose-response & Time-course) A->B C Western Blot (FLT3 Degradation - DC50, Dmax) B->C D Cell Viability Assay (Anti-proliferative effects - IC50) B->D E Ubiquitination Assay (Mechanism of Action) B->E F AML Xenograft Model Establishment (Subcutaneous or Systemic) C->F D->F G PROTAC Administration (e.g., Oral Gavage) F->G H Monitor Tumor Growth / Disease Progression G->H I Endpoint Analysis (Tumor weight, IHC, Western Blot, Survival) H->I

Caption: General experimental workflow for evaluating FLT3 PROTACs.

Experimental Protocols

Protocol 1: Western Blotting for FLT3 Protein Degradation

Objective: To quantify the degradation of FLT3 protein in AML cells following treatment with this compound.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-FLT3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescence substrate.

    • Strip and re-probe the membrane for a loading control (e.g., GAPDH).

  • Data Analysis: Quantify band intensities using densitometry software. Normalize FLT3 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound on AML cells.

Materials:

  • AML cell lines

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTS or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.

Protocol 3: FLT3 Ubiquitination Assay

Objective: To confirm that PROTAC-induced degradation of FLT3 is mediated by the ubiquitin-proteasome system.

Materials:

  • AML cell lines

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Anti-FLT3 antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Cell Treatment: Treat AML cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated FLT3.

  • Cell Lysis: Lyse the cells as described in Protocol 1.

  • Immunoprecipitation (IP):

    • Incubate the cell lysates with an anti-FLT3 antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for 2-4 hours to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer.

  • Western Blotting:

    • Elute the protein from the beads by boiling in sample buffer.

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe the membrane with a primary antibody against ubiquitin.

  • Data Analysis: The presence of a high-molecular-weight smear in the FLT3 immunoprecipitate from PROTAC-treated cells indicates poly-ubiquitination.

Protocol 4: In Vivo Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous AML model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • MV4-11 cells

  • Matrigel

  • This compound formulated for oral administration

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound or vehicle daily by oral gavage.

  • Toxicity Monitoring: Monitor the body weight of the mice 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure the final tumor volume and weight. Tumor samples can be used for pharmacodynamic studies (e.g., Western blot for FLT3 levels).

  • Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups.

Protocol 5: In Vivo Systemic Xenograft Model

Objective: To assess the efficacy of this compound in a more clinically relevant systemic AML model.

Materials:

  • Immunodeficient mice (e.g., NSG)

  • Luciferase-expressing MV4-11 cells

  • This compound formulated for oral administration

  • Bioluminescence imaging system

Procedure:

  • Cell Injection: Intravenously inject luciferase-expressing MV4-11 cells into the tail vein of the mice.

  • Disease Engraftment Monitoring: Monitor the engraftment and progression of leukemia by bioluminescence imaging at regular intervals.

  • Treatment: Once disease is established (detectable bioluminescent signal), randomize the mice and begin daily oral administration of this compound or vehicle.

  • Monitoring: Continue to monitor disease burden by bioluminescence imaging and monitor the overall health and survival of the mice.

  • Endpoint Analysis: The primary endpoint is overall survival. Secondary endpoints can include analysis of leukemic cell infiltration in various organs (e.g., bone marrow, spleen) by flow cytometry or immunohistochemistry at the time of euthanasia.

  • Data Analysis: Generate Kaplan-Meier survival curves and compare the survival between the treatment and control groups. Analyze the differences in disease burden based on imaging and flow cytometry data.

References

Troubleshooting & Optimization

Troubleshooting PROTAC FLT-3 degrader 4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC FLT-3 degrader 4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a CRBN-based proteolysis-targeting chimera designed to induce the degradation of FMS-like tyrosine kinase 3 (FLT3).[1] It is a heterobifunctional molecule that consists of a ligand that binds to the FLT3 protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the ubiquitination of FLT3, marking it for degradation by the proteasome.[1][2] This targeted protein degradation approach is a potential therapeutic strategy for diseases driven by aberrant FLT3 signaling, such as acute myeloid leukemia (AML).[1]

Q2: In which cell lines has this compound been shown to be effective?

This compound has demonstrated potent antiproliferative and degradation activity in FLT3-ITD mutant acute myeloid leukemia (AML) cell lines, specifically MV4-11 and MOLM-13 cells.[1]

Q3: What are the key performance parameters for this compound?

Key parameters include the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50). These values quantify the potency of the degrader in inducing protein degradation and inhibiting cell proliferation, respectively.[1][3]

Q4: What are essential negative controls for my experiments with this compound?

To ensure the observed effects are due to the specific mechanism of the PROTAC, it is crucial to include the following negative controls:

  • Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve the PROTAC.[4]

  • Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to either FLT3 or the E3 ligase, but has similar physical properties.

  • E3 Ligase Ligand Only: The small molecule that binds to CRBN to control for effects independent of FLT3 degradation.

  • FLT3 Ligand Only: The small molecule that binds to FLT3 to differentiate between degradation and simple inhibition.

  • Proteasome Inhibitor (e.g., MG132): Pre-treatment with a proteasome inhibitor should rescue the degradation of FLT3, confirming the involvement of the ubiquitin-proteasome system.[5][6]

  • Neddylation Inhibitor (e.g., MLN4924): Pre-treatment with a neddylation inhibitor can confirm the role of Cullin-RING E3 ligases.[6]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound and a comparator FLT3 degrader.

Table 1: In Vitro Activity of PROTAC FLT-3 Degraders in AML Cell Lines [7]

PROTAC CompoundCell LineIC50 (nM)DC50 (nM)Dmax (%)E3 Ligase Recruited
This compound (A20) MV4-11 39.9 7.4 >90 CRBN
This compound (A20) MOLM-13 169.9 20.1 >90 CRBN
LWY-713MV4-111.500.61494.8CRBN

Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model [7]

PROTAC CompoundMouse ModelCell LineDosing RegimenTumor Growth Inhibition (TGI) (%)Observations
This compound (A20) Subcutaneous AML Xenograft MV4-11 5 mg/kg, p.o., daily for 2 weeks 97.5 Tumor regression observed
This compound (A20) Subcutaneous AML Xenograft MV4-11 10 mg/kg, p.o., daily for 2 weeks 100 Complete tumor regression observed

Signaling Pathways and Experimental Workflows

FLT3_Signaling_Pathway FLT3 Signaling Pathway and PROTAC Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Proteasome Proteasome FLT3->Proteasome Degradation FL FLT3 Ligand FL->FLT3 Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation PROTAC PROTAC FLT-3 degrader 4 PROTAC->FLT3 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits CRBN->FLT3 Forms Ternary Complex Ub Ubiquitin Ub->FLT3 Ubiquitination

Caption: FLT3 signaling and PROTAC mechanism of action.

Experimental_Workflow General Experimental Workflow for this compound start Start Experiment cell_culture Cell Culture (e.g., MV4-11, MOLM-13) start->cell_culture treatment Treat with PROTAC FLT-3 degrader 4 (Dose-response & Time-course) cell_culture->treatment harvest Harvest Cells treatment->harvest lysate_prep Prepare Cell Lysates harvest->lysate_prep viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability_assay western_blot Western Blot (FLT3, p-FLT3, downstream targets) lysate_prep->western_blot ubiquitination_assay Ubiquitination Assay (Co-IP) lysate_prep->ubiquitination_assay data_analysis Data Analysis (DC50, IC50, etc.) western_blot->data_analysis viability_assay->data_analysis ubiquitination_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting Guide

Issue 1: No or weak degradation of FLT3 protein observed.

Possible Cause Recommended Solution
Suboptimal PROTAC concentration Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal degradation concentration (DC50).[3]
Inappropriate treatment time Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal incubation period for maximal degradation.[3]
Low cell permeability of the PROTAC Consider using a different cell line or modifying the PROTAC linker to improve physicochemical properties.
Low expression of CRBN in the cell line Verify the expression level of CRBN in your cell line via Western blot or qPCR. Choose a cell line with higher CRBN expression if necessary.
Issues with ternary complex formation Perform biophysical assays like co-immunoprecipitation to confirm the formation of the FLT3-PROTAC-CRBN ternary complex.[3][6]
PROTAC instability in solution Ensure proper storage of the PROTAC stock solution in an anhydrous aprotic solvent like DMSO. Assess the stability of the PROTAC in your experimental media.[8]

Issue 2: The "Hook Effect" is observed (reduced degradation at high concentrations).

Possible Cause Recommended Solution
Formation of binary complexes at high concentrations At high concentrations, the PROTAC can form separate binary complexes with FLT3 and CRBN, preventing the formation of the productive ternary complex required for degradation.
PROTAC concentration is too high Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs. Use lower concentrations of the PROTAC for subsequent experiments.[3]

Issue 3: High cytotoxicity observed, even in non-target cells.

Possible Cause Recommended Solution
Off-target effects of the PROTAC Perform a proteomic analysis to identify off-target proteins that are being degraded. Synthesize and test an inactive epimer as a negative control.
High concentration of the PROTAC Use the lowest effective concentration that achieves significant FLT3 degradation to minimize off-target toxicity.[3]
Intrinsic toxicity of the compound Assess the cytotoxicity of the individual components of the PROTAC (the FLT3 binder and the CRBN ligand) separately.

Issue 4: Inconsistent results between experiments.

Possible Cause Recommended Solution
Variation in cell confluency or passage number Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. Use cells within a consistent and low passage number range.[3]
Reagent variability Use freshly prepared reagents and ensure consistent quality of antibodies and other materials.
Inconsistent incubation times Use a precise timer for all incubation steps to ensure reproducibility.

Detailed Experimental Protocols

Protocol 1: Western Blot for FLT3 Degradation

This protocol outlines the steps to determine the concentration- and time-dependent degradation of FLT3.

1. Cell Seeding and Treatment:

  • Seed MV4-11 or MOLM-13 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.[3]

  • For dose-response experiments, treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).[1][3]

  • For time-course experiments, treat cells with a fixed, effective concentration of the PROTAC (e.g., the determined DC50) and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[3]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][5][9]

  • Incubate on ice for 30 minutes, vortexing periodically.[4][5]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][5]

  • Collect the supernatant containing the protein lysate.[4][5]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[4][5]

  • Normalize the protein concentration of all samples.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[5][10]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][9]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5][9]

  • Incubate the membrane with a primary antibody against FLT3 overnight at 4°C.[5][9] It is also recommended to probe for phosphorylated FLT3 (p-FLT3) and downstream signaling proteins like STAT5, AKT, and ERK.[1]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][9]

  • Develop the blot using an ECL substrate and visualize the chemiluminescence.[4][5]

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein, such as GAPDH or β-actin.[3][7]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the FLT3 band intensity to the loading control.

  • Plot the normalized FLT3 levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.[3]

Protocol 2: In-Cell Ubiquitination Assay (Co-Immunoprecipitation)

This protocol is to confirm that this compound induces the ubiquitination of FLT3.

1. Cell Treatment:

  • Treat cells with this compound at a concentration that gives strong degradation (e.g., 3-5x DC50) for a shorter time period (e.g., 2-6 hours) to capture the ubiquitinated species before complete degradation.

  • It is recommended to pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the PROTAC to allow for the accumulation of ubiquitinated FLT3.[6]

2. Cell Lysis:

  • Lyse cells in a non-denaturing buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and neddylation inhibitors.[6]

3. Immunoprecipitation:

  • Incubate the cell lysates with an anti-FLT3 antibody pre-coupled to protein A/G magnetic beads overnight at 4°C.[6]

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[6]

4. Elution and Western Blot:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[6]

  • Perform a Western blot on the eluates and probe with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the PROTAC-treated lane (especially with MG132 pre-treatment) indicates ubiquitinated FLT3.[11]

  • As a control, you can also probe a separate blot with an anti-FLT3 antibody to confirm successful immunoprecipitation.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability.

1. Cell Seeding:

  • Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7]

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[12][13]

4. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot the percentage of cell viability against the log of the PROTAC concentration and fit the data to a suitable curve to determine the IC50 value.

References

Technical Support Center: PROTAC FLT3 Degrader 4 - Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers and drug development professionals working with PROTAC FLT3 Degrader 4. This guide provides troubleshooting advice and answers to frequently asked questions regarding the experimental use of FLT3 degraders, with a specific focus on identifying and mitigating the "hook effect."

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The hook effect is a paradoxical phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein, in this case, FLT3, decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped dose-response curve, rather than a typical sigmoidal curve.[3]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations. A PROTAC's function relies on the formation of a productive ternary complex, which consists of the target protein (FLT3), the PROTAC, and an E3 ligase.[4] However, at very high concentrations, the PROTAC can independently bind to either FLT3 or the E3 ligase, forming binary complexes (FLT3-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for subsequent protein degradation.[2]

Q3: What are the experimental consequences of the hook effect?

A3: The primary consequence of an unrecognized hook effect is the potential for misinterpretation of experimental data. A potent PROTAC might be incorrectly assessed as inactive or weak if tested at concentrations that are too high, falling on the right side of the bell-shaped curve where degradation is minimal.[2][3] This can lead to inaccurate determination of key parameters like DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation).[5]

Q4: How can I confirm that the observed decrease in FLT3 protein levels is due to proteasomal degradation?

A4: To confirm that the reduction in FLT3 protein is due to proteasomal degradation, you should include a proteasome inhibitor control in your experiment. Pre-treating your cells with a proteasome inhibitor, such as MG132, should prevent the degradation of FLT3 by the PROTAC. If the FLT3 levels are restored in the presence of the proteasome inhibitor, it confirms that the degradation is mediated by the proteasome.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak FLT3 degradation observed. The PROTAC concentration may be in the hook effect region (too high).Test a broader range of concentrations, including much lower concentrations (e.g., starting from the picomolar or low nanomolar range).[2]
Suboptimal incubation time.Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation.[5]
Low expression of the recruited E3 ligase (e.g., CRBN) in the cell line.Verify the expression level of the E3 ligase in your chosen cell line using Western blot or qPCR.[5]
The dose-response curve is bell-shaped. This is a classic presentation of the hook effect due to the formation of binary complexes at high concentrations.This is an expected outcome for many PROTACs. Identify the optimal concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[5]
Inconsistent results between experiments. Variability in cell culture conditions (e.g., cell density, passage number).Standardize cell seeding density and use cells within a consistent passage number range.
Instability of the PROTAC compound in the culture medium.Prepare fresh stock solutions of the PROTAC for each experiment and consider assessing its stability in your media over time.

Quantitative Data

The following table summarizes the degradation and anti-proliferative activities of a representative FLT3 PROTAC degrader, A20 (referred to here as PROTAC FLT3 Degrader 4), in FLT3-ITD mutant acute myeloid leukemia (AML) cell lines.

Parameter MV4-11 Cells MOLM-13 Cells Reference
DC50 (Degradation) 7.4 nM20.1 nM[6]
IC50 (Anti-proliferation) 39.9 nM169.9 nM[6]

Note: While the hook effect is a known phenomenon for PROTACs, specific quantitative data illustrating the bell-shaped curve for PROTAC FLT3 Degrader 4 was not publicly available in the searched literature. The data presented here are for the effective concentration range.

Experimental Protocols

Protocol 1: Western Blot for Measuring FLT3 Degradation

This protocol details the steps to quantify the degradation of FLT3 protein in AML cell lines following treatment with PROTAC FLT3 Degrader 4.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • PROTAC FLT3 Degrader 4

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-FLT3, anti-pFLT3, anti-STAT5, anti-pSTAT5, anti-AKT, anti-pAKT, anti-ERK, anti-pERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed MV4-11 or MOLM-13 cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Prepare serial dilutions of PROTAC FLT3 Degrader 4 in cell culture medium. It is crucial to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[5] Include a vehicle-only control (e.g., DMSO).

  • Incubation: Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against FLT3 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • For analysis of signaling pathways, probe separate blots with antibodies against pFLT3, STAT5, pSTAT5, AKT, pAKT, ERK, and pERK.[7]

    • To ensure equal protein loading, probe the membrane with an antibody against a loading control protein.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the FLT3 protein levels to the loading control and express them as a percentage relative to the vehicle-treated control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is for demonstrating the formation of the FLT3-PROTAC-E3 ligase ternary complex.

Materials:

  • AML cell lines (e.g., MV4-11)

  • PROTAC FLT3 Degrader 4

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Primary antibodies: anti-FLT3 and anti-E3 ligase (e.g., anti-CRBN)

  • Protein A/G magnetic beads

Procedure:

  • Cell Treatment: Treat MV4-11 cells with PROTAC FLT3 Degrader 4 at a concentration determined to be optimal for degradation. To stabilize the ternary complex, it is advisable to co-treat with a proteasome inhibitor like MG132.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-FLT3 antibody to form an antibody-antigen complex.

    • Add protein A/G beads to capture the antibody-antigen complex.

  • Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blotting using antibodies against FLT3 and the recruited E3 ligase (e.g., CRBN). An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex FLT3-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex FLT3 FLT3 (Target Protein) FLT3->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation FLT3 Degradation Proteasome->Degradation

Caption: Workflow of PROTAC-mediated degradation of FLT3.

Hook_Effect cluster_1 Low to Optimal PROTAC Concentration cluster_2 High PROTAC Concentration PROTAC_low PROTAC Ternary Productive Ternary Complex PROTAC_low->Ternary FLT3_low FLT3 FLT3_low->Ternary E3_low E3 Ligase E3_low->Ternary Degradation_yes Degradation Ternary->Degradation_yes PROTAC_high1 PROTAC Binary1 Binary Complex (FLT3-PROTAC) PROTAC_high1->Binary1 PROTAC_high2 PROTAC Binary2 Binary Complex (E3-PROTAC) PROTAC_high2->Binary2 FLT3_high FLT3 FLT3_high->Binary1 E3_high E3 Ligase E3_high->Binary2 Degradation_no No Degradation Binary1->Degradation_no Binary2->Degradation_no

Caption: The "Hook Effect": Ternary vs. Binary Complex Formation.

FLT3_Signaling cluster_pathways Downstream Signaling Pathways FLT3_ITD Mutated FLT3 (FLT3-ITD) STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PROTAC_Degrader PROTAC FLT3 Degrader 4 PROTAC_Degrader->FLT3_ITD Induces Degradation

Caption: FLT3-ITD Signaling Pathways in AML and PROTAC Intervention.

References

Addressing off-target effects of PROTAC FLT-3 degrader 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC FLT-3 degrader 4. The information is designed to address specific issues that may be encountered during experiments, with a focus on mitigating and understanding off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as compound A20) is a heterobifunctional molecule designed to induce the degradation of Fms-like tyrosine kinase 3 (FLT3).[1] It functions by simultaneously binding to the FLT3 protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of FLT3, marking it for degradation by the proteasome.[2] This targeted protein degradation approach offers a potential advantage over traditional kinase inhibitors, especially in overcoming drug resistance.[2]

Q2: What are the potential off-target effects of this compound?

A2: As a CRBN-based PROTAC, off-target effects can arise from the pomalidomide-like moiety engaging with CRBN's native substrates, sometimes leading to the degradation of "neosubstrates" such as zinc-finger proteins (e.g., IKZF1, IKZF3, ZFP91) and GSPT1.[][4][5] Additionally, off-target effects could be mediated by the FLT3-binding component of the molecule, potentially affecting other kinases. Unintended cytotoxicity in non-target cells is another potential off-target effect that requires investigation.[6]

Q3: How can I minimize off-target effects when using this compound?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of the degrader that achieves the desired level of FLT3 degradation. Performing a careful dose-response experiment is essential to determine the optimal concentration.[7] Additionally, including proper controls in your experiments, such as an inactive epimer of the PROTAC or treating cells with the E3 ligase ligand alone, can help differentiate between on-target and off-target effects.[7] Rational design of the PROTAC, including modifications to the CRBN ligand or the linker, can also enhance selectivity.[8]

Q4: What is the "hook effect" and how does it relate to this compound?

A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal level leads to a decrease in its degradation efficiency.[7] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with FLT3 or CRBN) rather than the productive ternary complex required for degradation.[7] To avoid this, it is important to perform a full dose-response curve to identify the concentration that gives maximal degradation (Dmax).

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity in Non-Target (FLT3-Negative) Cells

Issue: You observe significant cell death in your FLT3-negative control cell line after treatment with this compound.

This is a common indicator of off-target effects, as the cytotoxicity is not due to the degradation of the intended target.[6]

Troubleshooting Workflow:

G start Unexpected cytotoxicity in FLT3-negative cells confirm_flt3 1. Confirm FLT3-negativity of the cell line (Western Blot/FACS) start->confirm_flt3 dose_response 2. Perform dose-response cytotoxicity assay in target vs. non-target cells confirm_flt3->dose_response compare_ic50 3. Compare IC50 (viability) with DC50 (FLT3 degradation in target cells) dose_response->compare_ic50 ic50_lower IC50 in non-target cells is close to or lower than DC50 compare_ic50->ic50_lower Significant Overlap ic50_higher IC50 in non-target cells is significantly higher than DC50 compare_ic50->ic50_higher Clear Separation off_target_likely High likelihood of off-target toxicity ic50_lower->off_target_likely on_target_window Acceptable therapeutic window. Proceed with caution. ic50_higher->on_target_window proteomics 4. Perform global proteomics to identify unintended degraded proteins off_target_likely->proteomics validate_off_target 5. Validate potential off-targets (e.g., Western Blot, siRNA) proteomics->validate_off_target

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Identification of Unintended Degraded Proteins

Issue: Your proteomics data reveals the degradation of proteins other than FLT3.

Troubleshooting Steps:

  • Cross-reference with known neosubstrates: Compare your list of degraded proteins with known neosubstrates of CRBN, such as IKZF1, IKZF3, SALL4, and other zinc-finger proteins.[8]

  • Perform dose-response and time-course proteomics: Analyze the degradation of both FLT3 and the off-target proteins at various concentrations and time points. This can help determine if the off-target degradation occurs at similar or higher concentrations than FLT3 degradation.

  • Synthesize and test a negative control PROTAC: An inactive epimer that does not bind to CRBN but retains the FLT3-binding warhead can help determine if the off-target effect is mediated by the CRBN E3 ligase.

  • Validate with orthogonal methods: Confirm the degradation of high-interest off-targets using methods like Western blotting or targeted mass spectrometry.[9]

  • Consider redesigning the PROTAC: If off-target degradation is significant and problematic, a redesign of the molecule, such as altering the linker or modifying the CRBN ligand, may be necessary to improve selectivity.[8]

Quantitative Data Summary

The following tables summarize key in vitro data for this compound (compound A20).

Table 1: In Vitro Degradation and Proliferation Inhibition [1][2]

Cell LineTarget StatusMetricValue (nM)
MV4-11FLT3-ITD PositiveDC₅₀ (Degradation)7.4
MOLM-13FLT3-ITD PositiveDC₅₀ (Degradation)20.1
MV4-11FLT3-ITD PositiveIC₅₀ (Viability)39.9
MOLM-13FLT3-ITD PositiveIC₅₀ (Viability)169.9

DC₅₀ (Degradation Concentration 50%): Concentration of the degrader that reduces the level of the target protein by 50%. IC₅₀ (Inhibitory Concentration 50%): Concentration of the degrader that reduces cell viability by 50%.

Table 2: Illustrative Kinase Selectivity Data for a FLT3-Targeting PROTAC

Disclaimer: The following data is for illustrative purposes to demonstrate a typical kinase selectivity profile and is not specific to this compound, for which comprehensive public kinome scan data is not available.

Kinase% Inhibition at 1 µM
FLT3 >99
KIT85
PDGFRβ70
ABL1<10
SRC<5
EGFR<5

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Profiling (TMT-Based)

This protocol outlines a workflow for identifying off-target protein degradation using Tandem Mass Tag (TMT)-based quantitative proteomics.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry & Data Analysis cell_culture 1. Cell Culture & Treatment (e.g., MV4-11 cells with PROTAC, vehicle, and controls) lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis digestion 3. Protein Digestion (e.g., with Trypsin) lysis->digestion tmt_labeling 4. TMT Labeling of Peptides digestion->tmt_labeling pooling 5. Pooling of Labeled Samples tmt_labeling->pooling fractionation 6. Peptide Fractionation (e.g., High-pH Reversed Phase) pooling->fractionation lc_ms 7. LC-MS/MS Analysis fractionation->lc_ms data_analysis 8. Data Analysis (Protein ID & Quantification) lc_ms->data_analysis off_target_id 9. Identification of Significantly Altered Proteins data_analysis->off_target_id

Caption: Workflow for TMT-based proteomics.

Methodology:

  • Cell Culture and Treatment: Culture FLT3-positive cells (e.g., MV4-11) and treat with this compound (at a concentration around the DC50), a vehicle control (e.g., DMSO), and an inactive control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Extraction: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration.

  • Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.[10]

  • TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.[11][12]

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase chromatography to reduce sample complexity.[12]

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to its intended target (FLT3) and potential off-targets in a cellular context.[13][14]

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle or this compound for a short duration (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a few minutes to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble protein at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[14]

Signaling Pathway

FLT3_Signaling cluster_downstream Downstream Signaling Pathways FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Dimer Receptor Dimerization & Autophosphorylation FLT3->Dimer PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS STAT5 STAT5 Dimer->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway.

Upon binding of its ligand, the FLT3 receptor dimerizes and becomes activated through autophosphorylation.[15][16] This initiates several downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT5 pathways, which are crucial for the proliferation and survival of hematopoietic cells.[17][18] Mutations like FLT3-ITD lead to constitutive activation of these pathways, driving leukemogenesis.[16][18]

References

Negative controls for PROTAC FLT-3 degrader 4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC FLT-3 degrader 4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a CRBN-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is a key driver in Acute Myeloid Leukemia (AML).[1] It is a heterobifunctional molecule composed of a ligand that binds to the FLT3 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This molecule facilitates the formation of a ternary complex between FLT3 and the E3 ligase, leading to the ubiquitination of FLT3 and its subsequent degradation by the proteasome.[1][2][3]

Q2: What are the essential negative controls for my experiments with this compound?

A2: To ensure that the observed degradation of FLT3 is a direct result of the PROTAC's intended mechanism, several negative controls are crucial[4][5]:

  • Inactive Epimer/Diastereomer: A stereoisomer of this compound that cannot effectively bind to either FLT3 or CRBN. This control helps to rule out effects not related to the formation of the ternary complex.

  • E3 Ligase Ligand Only: The small molecule portion that binds to CRBN. This control accounts for any biological effects caused by engaging the E3 ligase independently of FLT3 degradation.

  • Target Ligand Only: The small molecule inhibitor portion that binds to FLT3. This helps to distinguish between effects caused by protein degradation versus those caused by simple inhibition of FLT3's kinase activity.[4]

  • Proteasome Inhibitor Co-treatment: Pre-treating cells with a proteasome inhibitor, such as MG132 or bortezomib, should prevent the degradation of FLT3.[4] This confirms that the protein loss is dependent on the proteasome system.

  • Neddylation Inhibitor Co-treatment: Pre-treatment with a neddylation inhibitor like MLN4924 will inactivate Cullin-RING E3 ligases, including the complex involving CRBN.[4] This should also rescue FLT3 from degradation, confirming the involvement of this class of E3 ligases.

Q3: I am observing a decrease in FLT3 degradation at higher concentrations of this compound. What is happening?

A3: This phenomenon is known as the "hook effect".[4][6] It occurs at high concentrations where the PROTAC is more likely to form binary complexes (PROTAC-FLT3 or PROTAC-CRBN) rather than the productive ternary complex (FLT3-PROTAC-CRBN) that is required for ubiquitination.[4][7] To avoid this, it is essential to perform a complete dose-response curve to identify the optimal concentration range for degradation.

Q4: What cell lines are appropriate for studying this compound?

A4: Cell lines endogenously expressing FLT3-ITD mutations are ideal for studying the activity of this degrader. Commonly used models include MV4-11 and MOLM-13 cells, which are known to be sensitive to FLT3-ITD degradation.[1] It is also important to use a negative control cell line that does not express FLT3 to assess off-target cytotoxicity.[8]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
No or weak FLT3 degradation 1. Suboptimal PROTAC Concentration: The concentration used may be too low or in the range of the "hook effect".[4]1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50).[4]
2. Inappropriate Treatment Time: The incubation time may be too short or too long.2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal degradation time point.[4]
3. Low CRBN Expression: The cell line may have low endogenous levels of the CRBN E3 ligase.[4][9]3. Verify CRBN expression levels in your cell line via Western Blot or qPCR. Choose a different cell line if expression is insufficient.[4]
4. Poor Ternary Complex Formation: The linker length or geometry may not be optimal for the specific cellular context.4. Confirm target engagement and ternary complex formation using biophysical assays like co-immunoprecipitation (Co-IP) or TR-FRET.[4][10]
High Cytotoxicity in Non-Target Cells 1. Off-Target Effects: The PROTAC may be degrading other essential proteins or the warhead/E3 ligase ligand may have intrinsic toxicity.[8]1. Perform a dose-response cytotoxicity assay in an FLT3-negative cell line. Use proteomics to identify potential off-target proteins. Test an inactive epimer as a negative control.[4][8]
2. Compound Solubility Issues: At high concentrations, the PROTAC may precipitate out of the solution, causing non-specific toxicity.[7]2. Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect for any precipitation.[7]
Inconsistent Results Between Experiments 1. Variability in Cell Culture: Cell health, confluency, or passage number can impact the ubiquitin-proteasome system's efficiency.[9]1. Standardize cell seeding density and use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase.[4]
2. Reagent Instability: The PROTAC may be unstable in the cell culture medium over time.2. Assess the chemical stability of the PROTAC in your experimental medium. Use freshly prepared reagents whenever possible.[9]

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo activity of this compound.[1]

Assay Cell Line / Model Parameter Value
Degradation MV4-11DC507.4 nM
MOLM-13DC5020.1 nM
Anti-proliferation MV4-11IC5039.9 nM
MOLM-13IC50169.9 nM
In vivo Efficacy MV4-11 XenograftTumor Growth InhibitionSignificant at 1.25 mg/kg (p.o. daily)
Tumor RegressionObserved at 5 and 10 mg/kg (p.o. daily)

Experimental Protocols

Protocol 1: Western Blot for FLT3 Degradation

This protocol details the steps to measure the dose-dependent degradation of FLT3.

  • Cell Seeding: Seed MV4-11 or MOLM-13 cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the predetermined optimal time (e.g., 18-24 hours).[4][11]

  • Cell Lysis:

    • Harvest cells and wash once with ice-cold PBS.[11]

    • Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.[10][11]

    • Incubate on ice for 20-30 minutes.[10][11]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[11]

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]

    • Incubate with a primary antibody against FLT3 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH).

  • Detection and Analysis:

    • Visualize bands using an ECL substrate and an imaging system.[11]

    • Quantify band intensities using densitometry software. Normalize FLT3 levels to the loading control and express as a percentage of the vehicle-treated control.[11]

Protocol 2: Proteasome and Neddylation Inhibition Assay

This protocol confirms the degradation is dependent on the ubiquitin-proteasome system.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Inhibitor Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.[4][5]

  • PROTAC Co-treatment: Add this compound at a concentration known to cause significant degradation (e.g., DC90) to the inhibitor-containing media. Include controls with the PROTAC alone, inhibitor alone, and vehicle.

  • Incubation and Analysis: Incubate for the standard treatment duration. Harvest cells and analyze FLT3 protein levels by Western Blot as described in Protocol 1.

  • Expected Outcome: The degradation of FLT3 induced by the PROTAC should be significantly reduced or completely blocked in the presence of the proteasome or neddylation inhibitor.[5]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol provides evidence for the PROTAC-induced interaction between FLT3 and CRBN.

  • Cell Treatment: Treat cells with this compound at its optimal degradation concentration, a negative control (inactive epimer), and vehicle for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.[5]

  • Immunoprecipitation:

    • Incubate the cleared cell lysates with an antibody against CRBN (or FLT3) pre-coupled to protein A/G magnetic beads overnight at 4°C.[5]

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Western Blot: Elute the bound proteins from the beads by boiling in sample buffer and analyze the eluates by Western Blot for the presence of FLT3 (if CRBN was immunoprecipitated) and CRBN (to confirm successful IP).

  • Expected Outcome: An increased amount of FLT3 should be detected in the CRBN immunoprecipitate from cells treated with the active PROTAC compared to the control groups, indicating the formation of the FLT3-PROTAC-CRBN ternary complex.[5]

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates FL FLT3 Ligand (FL) FL->FLT3 Binds & Dimerizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway in acute myeloid leukemia.

PROTAC_Mechanism_of_Action PROTAC PROTAC FLT-3 Degrader 4 FLT3 FLT3-ITD Protein PROTAC->FLT3 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Ub Ubiquitin CRBN->Ub PolyUb_FLT3 Poly-ubiquitinated FLT3-ITD Ub->PolyUb_FLT3 Transferred to FLT3 Proteasome Proteasome PolyUb_FLT3->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades into

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_in_vitro In Vitro / Cellular Assays cluster_validation Mechanism Validation start Start: Hypothesis PROTAC degrades FLT3 dose_response Dose-Response Assay (Western Blot) start->dose_response time_course Time-Course Assay (Western Blot) dose_response->time_course Determine optimal time neg_controls Negative Control Assays (e.g., Inactive Epimer) time_course->neg_controls Determine optimal dose/time rescue_exp Rescue Experiments (Proteasome/Neddylation Inhibitors) neg_controls->rescue_exp co_ip Co-Immunoprecipitation (Ternary Complex) rescue_exp->co_ip Confirm mechanism proteomics Proteomics (Selectivity/Off-Targets) co_ip->proteomics data_analysis Data Analysis (DC50, Dmax, Selectivity) proteomics->data_analysis conclusion Conclusion: Mechanism Validated data_analysis->conclusion

Caption: General experimental workflow for validating PROTAC activity.

References

Technical Support Center: Optimizing PROTAC FLT3 Degrader 4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges related to the cell permeability of PROTAC FLT3 Degrader 4.

Frequently Asked Questions (FAQs)

Q1: My FLT3 degrader shows potent in-vitro binding but weak cellular degradation activity. What is the likely cause?

A common reason for this discrepancy is poor cell permeability. PROTAC molecules, including FLT3 Degrader 4, are often large (typically >800 Da) and possess a high polar surface area (PSA), which hinders their ability to passively diffuse across the lipid bilayer of the cell membrane.[1][2] While the degrader may be effective at binding to both the FLT3 protein and the E3 ligase in a cell-free environment, its inability to efficiently reach its intracellular targets will result in a weak cellular response (i.e., a high DC50 value).

Q2: What is the mechanism of action for FLT3 degradation and its therapeutic relevance?

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when activated, triggers several downstream signaling pathways crucial for cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[3][4] In many cases of Acute Myeloid Leukemia (AML), FLT3 is constitutively activated due to mutations, such as internal tandem duplications (FLT3-ITD), which drives leukemic cell growth.[5] PROTAC FLT3 Degrader 4 is a CRBN-based degrader designed to induce the ubiquitination and subsequent proteasomal degradation of the FLT3-ITD mutant protein, thereby shutting down these pro-survival signals and inducing apoptosis in cancer cells.[6]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac Therapeutic Intervention FLT3 FLT3-ITD (Constitutively Active) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Proteasome Proteasome FLT3->Proteasome AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Activation STAT5->Proliferation Activation PROTAC PROTAC FLT3 Degrader 4 PROTAC->FLT3 Degradation

Caption: FLT3-ITD signaling pathway and the intervention point for PROTAC-mediated degradation.

Q3: What are the primary strategies for improving the cell permeability of PROTAC FLT3 Degrader 4?

Improving permeability involves modifying the physicochemical properties of the molecule to favor membrane transit. Key strategies focus on optimizing the linker, warhead, and E3 ligase ligand.

StrategyApproachRationale
Linker Optimization Replace flexible PEG linkers with rigid structures (e.g., phenyl rings, piperazine).[1][7]Reduces the number of rotatable bonds and can help pre-organize the molecule into a more permeable conformation.
Amide-to-Ester Substitution.[8]Decreases the number of hydrogen bond donors (HBDs), which is favorable for permeability.[2]
Introduce basic nitrogen into linkers.[7]Can improve solubility without significantly harming permeability.
Induce Favorable Conformation Design for Intramolecular Hydrogen Bonds (IMHBs).[7]Promotes a folded, "chameleonic" conformation that masks polar groups within the nonpolar membrane environment, effectively reducing the molecule's functional size and polarity.[9]
Prodrug Approach Mask polar functional groups (e.g., hydroxyls, carboxylic acids) with lipophilic, enzymatically cleavable moieties.[7][8]Increases lipophilicity for membrane crossing. The masking groups are then removed by intracellular enzymes to release the active PROTAC.

Troubleshooting Guide

Problem: My modified PROTAC shows poor permeability in initial screens.

This troubleshooting workflow can help diagnose and solve common permeability issues.

Troubleshooting_Workflow Start Start: Low Cellular Activity (High DC50) PAMPA Run PAMPA Assay (Assesses Passive Permeability) Start->PAMPA CheckPAMPA Permeability (Pe) Acceptable? PAMPA->CheckPAMPA Modify Modify PROTAC Structure: - Increase Lipophilicity (LogP) - Reduce Polar Surface Area (PSA) - Design for IMHBs CheckPAMPA->Modify No Caco2 Run Caco-2 Assay (Assesses Passive & Active Transport) CheckPAMPA->Caco2 Yes ReSynthesize Re-Synthesize & Re-Test Modify->ReSynthesize ReSynthesize->PAMPA CheckEfflux High Efflux Ratio (Papp B>A / A>B)? Caco2->CheckEfflux EffluxInhibitor Co-dose with Efflux Pump Inhibitor (e.g., Verapamil) CheckEfflux->EffluxInhibitor Yes Metabolism Check Metabolic Stability (Microsome/Hepatocyte Assay) CheckEfflux->Metabolism No EffluxInhibitor->Caco2 CheckMetabolism Metabolically Unstable? Metabolism->CheckMetabolism ModifyMetabolic Modify Metabolically Liable Sites (e.g., Deuteration) CheckMetabolism->ModifyMetabolic Yes Final Optimized PROTAC CheckMetabolism->Final No ModifyMetabolic->ReSynthesize

Caption: A logical workflow for troubleshooting and improving PROTAC cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the ability of a compound to passively diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Methodology:

  • Prepare Stock Solutions: Dissolve test compounds (e.g., original and modified FLT3 degraders) and control compounds (high/low permeability standards) in DMSO to a concentration of 10 mM.

  • Prepare Donor Solution: Dilute the stock solutions into a universal buffer (pH 7.4) to a final concentration of 100 µM.

  • Coat Membrane: Add 5 µL of a 1% lecithin (B1663433) in dodecane (B42187) solution to the filter of each well in the donor plate (PVDF membrane).

  • Assemble Plate: Add 200 µL of buffer to each well of the acceptor plate. Gently place the lipid-coated donor plate on top of the acceptor plate.

  • Add Donor Solution: Add 100 µL of the prepared donor solution to each well of the donor plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 5 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient.

    Pe (cm/s) = [C]acceptor / (Area * Time * [C]donor)

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive permeability and active efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on transwell inserts for 21-25 days until a differentiated monolayer is formed.

  • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 250 Ω·cm² indicates a confluent monolayer.

  • Prepare Dosing Solutions: Prepare a 10 µM solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Apical-to-Basolateral (A-to-B) Permeability:

    • Add the dosing solution to the apical (top) side of the transwell.

    • Add fresh transport buffer to the basolateral (bottom) side.

    • Incubate at 37°C with 5% CO₂ for 2 hours.

    • Collect samples from both apical and basolateral compartments.

  • Basolateral-to-Apical (B-to-A) Permeability:

    • Add the dosing solution to the basolateral side.

    • Add fresh transport buffer to the apical side.

    • Incubate and collect samples as in the A-to-B direction.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate Papp for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate of active efflux transporters.

Hypothetical Data Summary

The following table illustrates how quantitative data for modified PROTACs can be structured to compare their properties and guide further optimization.

Compound IDModificationLogP (calc.)PSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Efflux RatioCellular DC50 (nM)
FLT3-Degrader-4(Parent)3.81550.51.2169.9[6]
FLT3-Mod-01PEG linker replaced with phenyl4.51302.11.145
FLT3-Mod-02Amide-to-ester substitution4.11421.51.382
FLT3-Mod-03Prodrug (masked hydroxyl)5.21254.51.015

References

Technical Support Center: PROTAC FLT-3 Degrader 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC FLT-3 degrader 4. The content focuses on addressing the common challenge of poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

This compound is an orally active, CRBN-based Proteolysis-Targeting Chimera designed to induce the degradation of the FMS-like tyrosine kinase 3 (FLT3) protein.[1][2] Like many PROTACs, it is a large molecule with a high molecular weight, which often leads to poor aqueous solubility.[3][4] This low solubility can hinder its bioavailability and lead to inconsistent results in cellular and in vivo experiments.[3][4]

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into aqueous buffer. What is happening?

This is a common issue known as "crashing out" of solution. It occurs because the PROTAC is highly soluble in a polar aprotic solvent like DMSO but has very low solubility in aqueous media. When the DMSO stock is diluted into a buffer, the final concentration of the PROTAC may exceed its aqueous solubility limit, causing it to precipitate.[3]

Q3: What is a good starting point for assessing the solubility of my PROTAC?

A thermodynamic solubility assessment is a good starting point. This can be done by adding an excess amount of the amorphous PROTAC to your buffer of choice (e.g., PBS or Fasted State Simulated Intestinal Fluid - FaSSIF) and stirring for 24 hours to reach equilibrium. After centrifugation to remove undissolved solid, the concentration of the PROTAC in the supernatant can be quantified by UPLC or a similar method.[5]

Q4: What are the main strategies to improve the solubility of this compound?

The primary strategies to enhance the solubility of poorly soluble PROTACs fall into two main categories:

  • Formulation Approaches: These methods improve the dissolution properties of the existing molecule without chemically altering it. A highly effective technique is the creation of Amorphous Solid Dispersions (ASDs).[4][5][6][7][8] Nanoformulations, such as encapsulating the PROTAC in polymeric nanoparticles, are also a viable option.[4]

  • Chemical Modification: This involves creating a prodrug by adding a solubilizing group to the PROTAC molecule.[9][10][11] For CRBN-based PROTACs, a common strategy is to add a lipophilic group to the CRBN ligand to create a prodrug.[9] Another approach is to modify the linker by incorporating ionizable groups like piperazine (B1678402) to increase polarity and solubility.[4][12]

Troubleshooting Guide: Low Solubility of this compound

This guide provides a systematic workflow for addressing solubility issues with this compound.

Diagram: Troubleshooting Workflow for PROTAC Solubility

PROTAC Solubility Troubleshooting Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Implementation & Evaluation cluster_3 Phase 4: Final Application start Start: Solubility Issue Observed (Precipitation, Inconsistent Data) assess_sol 1. Quantify Thermodynamic Solubility (e.g., in PBS, FaSSIF) start->assess_sol is_sol_acceptable Is Solubility Acceptable for Application? assess_sol->is_sol_acceptable formulation 2a. Formulation Strategy (ASD, Nanoformulation) is_sol_acceptable->formulation No chem_mod 2b. Chemical Modification (Prodrug, Linker Mod) is_sol_acceptable->chem_mod No proceed Proceed with Experiment using Optimized Formulation/Prodrug is_sol_acceptable->proceed Yes prepare_asd 3a. Prepare Amorphous Solid Dispersion (ASD) formulation->prepare_asd prepare_nano 3b. Prepare Nanoformulation formulation->prepare_nano synthesize_prodrug 3c. Synthesize Prodrug chem_mod->synthesize_prodrug eval_formulation 4. Evaluate Dissolution Profile & Supersaturation of new formulation prepare_asd->eval_formulation prepare_nano->eval_formulation eval_prodrug 5. Confirm Prodrug Conversion & Re-evaluate Solubility synthesize_prodrug->eval_prodrug eval_formulation->proceed eval_prodrug->proceed

Caption: A workflow for systematically addressing solubility issues.

Quantitative Data on Solubility Enhancement

Since specific solubility data for this compound is not publicly available, we present representative data for "AZ1," a CRBN-recruiting PROTAC, to illustrate the impact of formulation strategies.[5]

Compound/FormulationSolubility/Dissolution MetricValueFold Increase
Amorphous "AZ1" PROTACEquilibrium Solubility (FaSSIF, 37°C)48.4 ± 2.6 µg/mLN/A
"AZ1" ASD (20% w/w in HPMCAS)Drug SupersaturationUp to 2-fold increase~2x

ASD: Amorphous Solid Dispersion; HPMCAS: Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate; FaSSIF: Fasted State Simulated Intestinal Fluid.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This lab-scale protocol is adapted from methods used for enhancing the solubility of poorly soluble PROTACs.[4]

Objective: To prepare an ASD of this compound to improve its dissolution and maintain a supersaturated state.

Materials:

  • This compound

  • Carrier Polymer (e.g., HPMCAS, Soluplus®, PVP)

  • Volatile organic solvent (e.g., Dichloromethane, Acetone, Methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Polymer and PROTAC Selection: Choose a suitable polymer. HPMCAS is a common choice for its ability to inhibit precipitation.[4] Determine the desired drug loading (e.g., 10-30% w/w).

  • Dissolution: Accurately weigh the PROTAC and the polymer and dissolve them in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). A thin film of the PROTAC-polymer mixture will form on the flask wall.

  • Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Harvesting and Sizing: Carefully scrape the solid dispersion from the flask. Gently grind the resulting material into a fine powder using a mortar and pestle.

  • Characterization (Recommended): Confirm the amorphous state of the PROTAC in the ASD using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

Protocol 2: Thermodynamic Solubility Assay

This protocol is based on the shake-flask method to determine equilibrium solubility.[5][8]

Objective: To determine the thermodynamic solubility of this compound in a specific aqueous medium.

Materials:

  • This compound (amorphous solid)

  • Aqueous medium (e.g., PBS, FaSSIF)

  • Small glass vials with magnetic stir bars

  • Stir plate

  • Centrifuge capable of high speeds (e.g., >30,000 x g)

  • UPLC system with a suitable column and detector

  • Syringes and filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of the amorphous PROTAC to a vial containing a known volume (e.g., 1 mL) of the aqueous medium. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Place the vials on a stir plate at a constant temperature (e.g., 37°C) and stir for 24 hours to allow the system to reach equilibrium.

  • Separation: After 24 hours, centrifuge the samples at high speed (e.g., 31,000 x g for 30 minutes) to pellet the undissolved solid.[5]

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Analysis: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your calibration curve. Analyze the concentration of the PROTAC in the diluted supernatant using a validated UPLC method.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility of the PROTAC in that medium.

FLT3 Signaling Pathway

This compound is designed to degrade the FLT3 receptor, thereby inhibiting its downstream signaling pathways that are often constitutively active in acute myeloid leukemia (AML).

Diagram: FLT3 Signaling Pathway

FLT3 Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_PROTAC PROTAC Action cluster_signaling Downstream Signaling cluster_nucleus Nucleus FLT3 FLT3 Receptor Proteasome Proteasome FLT3->Proteasome degraded by STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS PROTAC PROTAC FLT-3 degrader 4 PROTAC->FLT3 binds CRBN CRBN E3 Ligase PROTAC->CRBN recruits Ub Ubiquitin CRBN->Ub transfers Ub->FLT3 tags Transcription Gene Transcription (Proliferation, Survival) STAT5->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Mechanism of action for this compound and its effect on downstream signaling.

References

Technical Support Center: PROTAC FLT-3 Degrader 4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC FLT-3 degrader 4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a CRBN-based Proteolysis Targeting Chimera (PROTAC). It functions by hijacking the body's natural ubiquitin-proteasome system to target and degrade the Fms-like tyrosine kinase 3 (FLT3) protein. This molecule is heterobifunctional, meaning it has two key binding domains connected by a linker. One end binds to the FLT3 protein, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome.[1][2][3]

Q2: In which cell lines has this compound shown activity?

A2: this compound has demonstrated potent activity in acute myeloid leukemia (AML) cell lines that harbor the FLT3-ITD mutation, such as MV4-11 and MOLM-13 cells.[1]

Q3: What are the expected downstream effects of FLT3 degradation by this PROTAC?

A3: Degradation of FLT3-ITD by this compound leads to the inhibition of downstream signaling pathways. This includes the reduced phosphorylation of key mediators like STAT5, S6K, and ERK.[1] Consequently, this can induce cell cycle arrest in the G1 phase and promote apoptosis in sensitive AML cells.[1]

Q4: What is the "hook effect" and how can it affect my results with this compound?

A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations, leading to a bell-shaped dose-response curve.[4][5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either FLT3 or CRBN, rather than the productive ternary complex required for degradation.[4][5][7] It is crucial to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation and to avoid misinterpreting a potent degrader as inactive due to testing at concentrations that are too high.[5]

Q5: What are potential reasons for a lack of FLT3 degradation in my experiment?

A5: Several factors could contribute to a lack of degradation. These include poor cell permeability of the PROTAC, insufficient expression of CRBN E3 ligase in your cell line, or the formation of an unstable or non-productive ternary complex.[5][8] Additionally, issues with experimental setup such as cell health, passage number, and confluency can impact the efficiency of the ubiquitin-proteasome system.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent degradation results between experiments 1. Cell variability: Cell passage number, confluency, or overall health can affect protein expression and the ubiquitin-proteasome system's efficiency.[5] 2. Reagent instability: The PROTAC compound may be unstable in the cell culture medium over the course of the experiment.1. Standardize cell culture conditions: Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.[5] 2. Assess compound stability: Evaluate the stability of this compound in your specific cell culture media over the experimental time course.
No FLT3 degradation observed 1. Suboptimal PROTAC concentration: The concentration used may be too low to be effective or too high, falling into the "hook effect" region.[4][5] 2. Poor cell permeability: The PROTAC may not be efficiently entering the cells.[5][9] 3. Low E3 ligase expression: The chosen cell line may not express sufficient levels of CRBN.[5]1. Perform a wide dose-response curve: Test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[10] 2. Evaluate cell permeability: Consider using cellular uptake assays to assess the intracellular concentration of the PROTAC. 3. Confirm CRBN expression: Check the expression level of CRBN in your target cells using techniques like Western blotting or qPCR.
High cytotoxicity observed 1. Off-target effects: The PROTAC may be degrading other essential proteins besides FLT3.[11][12] 2. Toxicity of the E3 ligase recruiter: The CRBN-binding moiety itself might have independent biological activities.[11]1. Conduct global proteomics: Use mass spectrometry-based proteomics to identify unintended protein degradation.[11] 2. Test with an inactive control: Synthesize or obtain an inactive epimer of the PROTAC that does not bind to CRBN but still binds to FLT3 to differentiate between on-target and off-target toxicity.[10]
"Hook effect" is observed 1. High PROTAC concentration: Excessive concentrations lead to the formation of non-productive binary complexes.[4][6][7]1. Titrate to a lower concentration range: Once the peak of the bell-shaped curve is identified, subsequent experiments should be performed at or below this optimal concentration.[5] 2. Assess ternary complex formation: Utilize biophysical assays like FRET or AlphaLISA to directly measure ternary complex formation at various PROTAC concentrations.[4][13]

Quantitative Data Summary

Parameter MV4-11 Cells MOLM-13 Cells Reference
IC50 (Antiproliferative Activity) 39.9 nM169.9 nM[1]
DC50 (FLT3-ITD Degradation) 7.4 nM20.1 nM[1]

Experimental Protocols

Protocol 1: Western Blotting for FLT3 Degradation

This protocol outlines the steps to determine the concentration-dependent degradation of FLT3 in AML cells.

  • Cell Seeding: Seed MV4-11 or MOLM-13 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO). Incubate for a predetermined optimal time (e.g., 12-24 hours).[1]

  • Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for FLT3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the FLT3 signal to the housekeeping protein.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Constitutively active FLT3-ITD signaling pathway in AML.

PROTAC_Workflow cluster_PROTAC PROTAC Mechanism PROTAC PROTAC FLT-3 degrader 4 Ternary_Complex Ternary Complex (FLT3-PROTAC-CRBN) PROTAC->Ternary_Complex FLT3 FLT3 Protein FLT3->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination of FLT3 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation FLT3 Degradation Proteasome->Degradation

Caption: Experimental workflow for PROTAC-mediated degradation of FLT3.

References

Technical Support Center: Minimizing Cytotoxicity of PROTAC FLT-3 Degrader 4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC FLT-3 degrader 4 (also known as compound A20). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent and selective FLT3 degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a CRBN-based proteolysis-targeting chimera that selectively induces the degradation of Fms-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant form, which is a key driver in Acute Myeloid Leukemia (AML).[1][2] It functions by forming a ternary complex with the FLT3 protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the FLT3 protein.[1][2]

Q2: In which cell lines is this compound effective?

This compound has demonstrated potent anti-proliferative and degradation activity in FLT3-ITD mutant AML cell lines, such as MV4-11 and MOLM-13.[2]

Q3: What are the typical IC50 and DC50 values for this compound?

In MV4-11 cells, this compound has a reported IC50 of 39.9 nM and a DC50 of 7.4 nM. In MOLM-13 cells, the IC50 is 169.9 nM and the DC50 is 20.1 nM.[2]

Q4: What are the common causes of unexpected cytotoxicity in my experiments?

Unexpected cytotoxicity can stem from several factors:

  • On-target toxicity: Degradation of FLT3 in sensitive cell lines can induce apoptosis as part of the intended therapeutic effect.

  • Off-target toxicity: The PROTAC may be degrading proteins other than FLT3.

  • Ligand-specific effects: The individual molecules that bind to FLT3 or CRBN may have inherent cytotoxic activity independent of protein degradation.

  • High compound concentration: Excessive concentrations can lead to off-target effects and the "hook effect," where degradation efficiency decreases.

  • Experimental conditions: High concentrations of solvents like DMSO, prolonged incubation times, or unhealthy cell cultures can contribute to cell death.[3]

Troubleshooting Guide: Minimizing Cytotoxicity

This guide provides a systematic approach to identifying and mitigating unexpected cytotoxicity observed during experiments with this compound.

Issue: Significant cytotoxicity is observed, even at concentrations expected to be selective for FLT3-ITD expressing cells.

Step 1: Differentiating On-Target vs. Off-Target Cytotoxicity

It is crucial to determine if the observed cytotoxicity is a result of the intended degradation of FLT3 (on-target) or unintended effects on other proteins or cellular processes (off-target).

Recommended Experiments:

  • Use of Control Cell Lines: Test the PROTAC in a cell line that does not express FLT3. If significant cytotoxicity is still observed, it is likely due to off-target effects.[4]

  • Inactive Epimer Control: If available, use a stereoisomer of the PROTAC that does not bind to the E3 ligase. Lack of cytotoxicity with this control suggests the effect is dependent on E3 ligase engagement.[3]

  • Ligand-Only Controls: Test the FLT3-binding and CRBN-binding small molecules separately to assess their individual cytotoxic potential.[3]

  • Proteasome Inhibitor Co-treatment: Pre-treating cells with a proteasome inhibitor like MG132 should rescue cells from cytotoxicity if it is mediated by proteasomal degradation, confirming a PROTAC-mediated effect (either on- or off-target).[3]

Step 2: Optimizing Experimental Parameters

Fine-tuning your experimental setup can help minimize cytotoxicity and enhance the therapeutic window.

Recommendations:

  • Concentration Optimization: Perform a dose-response experiment to identify the lowest effective concentration that induces significant FLT3 degradation with minimal impact on cell viability. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal window and avoid the "hook effect."[5]

  • Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) to find the earliest time point for maximal FLT3 degradation. Shorter incubation times may reduce cumulative cytotoxic effects.[5]

Step 3: Investigating the Mechanism of Cell Death

Understanding how the cells are dying can provide insights into the source of cytotoxicity.

Recommended Assay:

  • Apoptosis Assay (Caspase-Glo® 3/7 Assay): This assay measures the activity of caspases 3 and 7, which are key executioners of apoptosis. An increase in caspase activity indicates that the cytotoxicity is due to programmed cell death, which may be an expected on-target effect in cancer cells.[6][7][8][9]

Quantitative Data Summary

CompoundCell LineTargetIC50 (nM)DC50 (nM)DmaxReference
This compound (A20)MV4-11FLT3-ITD39.97.4>90%[2][10]
This compound (A20)MOLM-13FLT3-ITD169.920.1>90%[2][10]
LWY-713MV4-11FLT3-ITD1.500.61494.8%[11]
PF15MV4-11FLT3-ITD76.7Not Reported~100%[10]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Target cells (e.g., MV4-11, MOLM-13, and a non-target control cell line)

  • This compound

  • Cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere/stabilize overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubate for the desired time (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for FLT3 Degradation

Objective: To quantify the degradation of FLT3 protein following treatment with this compound.

Materials:

  • Target cells (e.g., MV4-11)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FLT3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a set time.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-FLT3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip and re-probe the membrane for a loading control.

  • Quantify band intensities to determine the percentage of FLT3 degradation relative to the vehicle control.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To determine if cytotoxicity is mediated by apoptosis.

Materials:

  • Target cells

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to stabilize.

  • Treat cells with various concentrations of this compound and controls (vehicle, positive control for apoptosis like staurosporine).

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measure luminescence using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle control.[6][7][8][9]

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound FLT3 binder Linker CRBN binder Ternary_Complex FLT3-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex FLT3 FLT3-ITD Protein FLT3->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_FLT3 Ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_FLT3->Proteasome Proteasome->PROTAC Recycled Degraded_FLT3 Degraded Peptides Proteasome->Degraded_FLT3 Degradation FLT3_Signaling cluster_downstream Downstream Signaling Pathways FLT3_ITD FLT3-ITD (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS JAK JAK FLT3_ITD->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Controls Are experimental controls (vehicle, cell health) OK? Start->Check_Controls Fix_Experiment Review and repeat experiment with fresh reagents and healthy cells Check_Controls->Fix_Experiment No Differentiate_Toxicity Differentiate On-target vs. Off-target Toxicity Check_Controls->Differentiate_Toxicity Yes Control_Experiments Perform control experiments: - FLT3-negative cell line - Inactive epimer - Ligand-only controls Differentiate_Toxicity->Control_Experiments Is_Off_Target Cytotoxicity in FLT3-negative cells? Control_Experiments->Is_Off_Target On_Target_Toxicity Likely On-Target Toxicity Is_Off_Target->On_Target_Toxicity No Off_Target_Toxicity Likely Off-Target Toxicity Is_Off_Target->Off_Target_Toxicity Yes Optimize_Conditions Optimize Experimental Conditions Dose_Response Perform detailed dose-response and time-course experiments Optimize_Conditions->Dose_Response Investigate_Apoptosis Investigate Mechanism of Cell Death (e.g., Caspase assay) Dose_Response->Investigate_Apoptosis On_Target_Toxicity->Optimize_Conditions Consider_Modification Consider PROTAC modification or off-target identification Off_Target_Toxicity->Consider_Modification

References

Technical Support Center: Design and Optimization of PROTAC FLT3 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) for FMS-like tyrosine kinase 3 (FLT3).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC FLT3 degrader?

A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds to the FLT3 protein to the ligand that recruits an E3 ubiquitin ligase.[1] It is not merely a spacer but actively influences the PROTAC's efficacy by determining the spatial arrangement of FLT3 and the E3 ligase.[2] This influences the formation and stability of the ternary complex (FLT3-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the FLT3 protein.[3][4] The linker's length, composition, rigidity, and attachment points can significantly impact the degrader's potency, selectivity, and pharmacokinetic properties.[3][5]

Q2: What are common linker types used for PROTAC FLT3 degraders?

A2: Commonly used linkers for PROTACs include flexible chains like polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures incorporating rings like piperazine (B1678402) or cyclohexyl groups.[3][6] PEG linkers can enhance solubility, while alkyl chains provide flexibility.[3][7] Rigid linkers can help to pre-organize the PROTAC into a conformation that is favorable for the formation of the ternary complex.[3] The choice of linker type is a critical aspect of the optimization process and often requires empirical testing.[8]

Q3: What is the "hook effect" and how can I avoid it with my FLT3 degrader?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either FLT3 or the E3 ligase, rather than the productive ternary complex required for degradation.[9] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[9][10] Testing at lower concentrations (in the nanomolar to low micromolar range) can help identify the "sweet spot" for maximal degradation.[10]

Q4: Why is my PROTAC FLT3 degrader showing low or no degradation activity?

A4: There are several potential reasons for a lack of degradation activity:

  • Poor Cell Permeability: PROTACs are often large molecules and may struggle to cross the cell membrane.[9] Consider modifying the linker to improve its physicochemical properties.[9]

  • Suboptimal Linker: The linker's length, shape, or attachment points may not be conducive to the formation of a stable and productive ternary complex.

  • Low E3 Ligase Expression: The cell line you are using may have low expression levels of the E3 ligase that your PROTAC is designed to recruit (e.g., CRBN or VHL).[10] It's important to verify the expression of the E3 ligase in your chosen cell line.[10]

  • Instability of the PROTAC: The PROTAC molecule may be unstable in the cell culture medium.[9] You should assess its stability over the course of your experiment.[1]

  • Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding effectively to FLT3 or the E3 ligase within the cell.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low FLT3 degradation Poor cell permeability of the PROTAC.[9]Modify the linker to improve physicochemical properties (e.g., by altering polarity).[9] Consider prodrug strategies to mask polar groups.[9]
Suboptimal linker length or composition.[]Synthesize and test a series of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains).[3][4]
Low expression of the recruited E3 ligase in the cell line.[10]Confirm E3 ligase (e.g., CRBN, VHL) expression levels in your cell line using Western blot or qPCR.[10] Select a cell line with higher expression if necessary.[10]
Instability of the PROTAC in the experimental setup.[1]Assess the stability of your PROTAC in cell culture media over the experimental time course using methods like HPLC.[1]
"Hook effect" observed (decreased degradation at high concentrations) Formation of unproductive binary complexes (PROTAC-FLT3 or PROTAC-E3 ligase) instead of the ternary complex.[9]Perform a detailed dose-response curve with smaller concentration increments at the higher end to pinpoint the optimal concentration.[10]
Design PROTACs that promote positive cooperativity in ternary complex formation.[9]
High cell toxicity Off-target effects of the PROTAC.[10]Perform proteomics studies to identify off-target proteins.[10] Synthesize and test an inactive epimer as a negative control.[10]
High concentration of the PROTAC.Use the lowest effective concentration that achieves significant degradation.[10]
Inconsistent results between experiments Variation in cell confluency or cell passage number.Standardize cell seeding density and ensure cells are in the logarithmic growth phase.[10] Use cells within a consistent passage number range.
Reagent variability.Use freshly prepared reagents and ensure consistent quality of antibodies and other materials.[10]

Quantitative Data Summary

Table 1: Degradation Potency and Anti-proliferative Activity of Selected FLT3 PROTACs

CompoundTarget WarheadE3 Ligase RecruitedCell LineDC₅₀ (nM)¹Dₘₐₓ (%)²IC₅₀ (nM)³Reference(s)
PROTAC FLT3 Degrader 4 (A20)Not SpecifiedCRBNMOLM-1320.1>90169.9
VHL-based FLT3 PROTACNot SpecifiedVHLMV4-11~10~95~10
TL12-186Multi-kinase inhibitorCereblonMOLT-4, MOLM-14< 100> 85Not Specified[12]
MA191Not SpecifiedVHLMV4-1110>9510.16–11.6[6][13]

¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of degradation. ³IC₅₀: Half-maximal inhibitory concentration for cell proliferation.[14]

Key Experimental Protocols

Protocol 1: Western Blotting for FLT3 Degradation

This protocol is used to quantify the reduction in FLT3 protein levels following PROTAC treatment.[3][12]

1. Cell Culture and Treatment:

  • Culture FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13) in the appropriate medium.[12]

  • Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.[12]

  • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).[12] Include a vehicle control (e.g., DMSO).[12]

2. Cell Lysis:

  • After treatment, harvest the cells by centrifugation.[15]

  • Wash the cell pellet with ice-cold PBS.[15]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][15]

  • Incubate on ice for 30 minutes with intermittent vortexing.[12]

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[15]

  • Collect the supernatant containing the protein extracts.[15]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[12][15]

4. SDS-PAGE and Protein Transfer:

  • Normalize protein lysates to equal concentrations and add Laemmli sample buffer.[12]

  • Denature the samples by heating at 95-100°C for 5-10 minutes.[12][15]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[12][15]

  • Perform electrophoresis to separate the proteins.[12]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][15]

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[12][15]

  • Incubate the membrane with a primary antibody specific for FLT3 overnight at 4°C.[12][15]

  • Wash the membrane three times with TBST.[15]

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][15]

  • Wash the membrane three times with TBST.[15]

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.[12]

  • Visualize the protein bands using a chemiluminescence imaging system.[12]

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[10]

Protocol 2: FLT3 Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of FLT3 is mediated by the ubiquitin-proteasome system.[3]

1. Cell Treatment and Lysis:

  • Treat cells with the FLT3 PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated FLT3 to accumulate.[3]

  • Lyse the cells as described in the Western Blotting protocol.[3]

2. Immunoprecipitation (IP):

  • Incubate the cell lysates with an anti-FLT3 antibody overnight at 4°C to capture FLT3.[3]

  • Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[3]

3. Elution and Western Blot:

  • Wash the beads to remove non-specific binders.

  • Elute the protein complexes from the beads.[14]

  • Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated FLT3.

Visualizations

PROTAC_Mechanism_of_Action General Mechanism of PROTAC Action for FLT3 Degradation PROTAC PROTAC (FLT3 Ligand-Linker-E3 Ligand) FLT3 FLT3 Protein PROTAC->FLT3 E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex FLT3-PROTAC-E3 Ligase Ternary Complex FLT3->Ternary_Complex E3_Ligase->Ternary_Complex Ub_FLT3 Polyubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_FLT3->Proteasome Recognition Degraded_FLT3 Degraded FLT3 (Peptides) Proteasome->Degraded_FLT3 Degradation

Caption: General mechanism of PROTAC-mediated FLT3 degradation.

Linker_Optimization_Workflow Linker Design and Optimization Workflow Start Start: Define FLT3 Ligand and E3 Ligase Ligand Identify_Attachment Identify Solvent-Exposed Attachment Points Start->Identify_Attachment Design_Linkers Design & Synthesize a Library of Linkers (Varying Length, Composition, Rigidity) Identify_Attachment->Design_Linkers Synthesize_PROTACs Synthesize PROTAC Library Design_Linkers->Synthesize_PROTACs In_Vitro_Screening In Vitro Screening: Degradation Assay (e.g., Western Blot) Synthesize_PROTACs->In_Vitro_Screening Assess_Potency Assess Potency (DC50, Dmax) and Cellular Activity (IC50) In_Vitro_Screening->Assess_Potency Lead_Optimization Lead Optimization: Further Linker Refinement (PK/PD Properties) Assess_Potency->Lead_Optimization Lead_Optimization->Design_Linkers Iterate Final_Candidate Final Candidate Selection Lead_Optimization->Final_Candidate Optimized Troubleshooting_Workflow Troubleshooting Lack of PROTAC Activity Start No/Low FLT3 Degradation Check_Permeability Is the PROTAC cell-permeable? Start->Check_Permeability Check_Stability Is the PROTAC stable in media? Check_Permeability->Check_Stability Yes Modify_Linker Modify linker to improve physicochemical properties Check_Permeability->Modify_Linker No Check_Binding Does the PROTAC bind FLT3 and E3 Ligase? Check_Stability->Check_Binding Yes Assess_Stability Assess stability (e.g., via HPLC) Check_Stability->Assess_Stability No Check_E3_Expression Is the E3 Ligase expressed in the cell line? Check_Binding->Check_E3_Expression Yes Confirm_Binding Confirm binary binding (e.g., via SPR, ITC) Check_Binding->Confirm_Binding No Optimize_Linker Is the linker optimal for ternary complex formation? Check_E3_Expression->Optimize_Linker Yes Verify_Expression Verify E3 Ligase expression (e.g., via Western Blot) Check_E3_Expression->Verify_Expression No Synthesize_Library Synthesize new linkers (vary length, rigidity, etc.) Optimize_Linker->Synthesize_Library No

References

Validation & Comparative

A Comparative Guide to the Validation of PROTAC FLT-3 Degrader 4 (A20)-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the PROTAC FLT-3 degrader 4, also known as A20, against other FLT-3 targeting agents. The data presented herein is intended to facilitate an informed evaluation of A20's efficacy and mechanism of action in the context of acute myeloid leukemia (AML) treatment strategies.

Fms-like tyrosine kinase 3 (FLT-3) is a receptor tyrosine kinase frequently mutated in AML, leading to uncontrolled cell proliferation and poor prognosis. While small molecule inhibitors targeting FLT-3 have been developed, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality aimed at targeted protein degradation. This guide focuses on the validation of A20, a CRBN-based FLT-3 PROTAC, and compares its performance with another FLT-3 PROTAC, LWY-713, and two established FLT-3 small molecule inhibitors, gilteritinib (B612023) and quizartinib.

Performance Comparison: PROTACs vs. Small Molecule Inhibitors

The following tables summarize the in vitro efficacy of this compound (A20) and its comparators in FLT-3-ITD mutant AML cell lines, MV4-11 and MOLM-13.

Table 1: In Vitro Degradation Efficiency of FLT-3 PROTACs
CompoundCell LineDC50 (nM)Dmax (%)E3 Ligase Recruited
This compound (A20) MV4-117.4[1]>95CRBN[1]
MOLM-1320.1[1]>95CRBN[1]
LWY-713 MV4-110.614[2]94.8[2]CRBN

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity
CompoundCell LineIC50 (nM)
This compound (A20) MV4-1139.9[1]
MOLM-13169.9[1]
LWY-713 MV4-111.50[2]
Gilteritinib MV4-11~1-3
MOLM-13~3
Quizartinib MV4-11~0.3-0.9
MOLM-13~0.6-0.9

IC50: Half-maximal inhibitory concentration.

In addition to the compounds listed above, another noteworthy gilteritinib-based FLT-3 PROTAC, B3-2, has been reported to exhibit strong anti-proliferative activity and induce FLT-3-ITD protein degradation.[3] However, specific quantitative data for a direct comparison was not publicly available at the time of this guide's compilation.

Signaling Pathways and Mechanisms of Action

To understand the context of FLT-3-targeted therapies, the following diagrams illustrate the FLT-3 signaling pathway and the distinct mechanisms of action of PROTACs and small molecule inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K activates STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway in AML.

PROTAC_Mechanism_of_Action PROTAC PROTAC (e.g., A20) Ternary_Complex Ternary Complex (FLT3-PROTAC-E3) PROTAC->Ternary_Complex FLT3 FLT3 Protein FLT3->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_FLT3 Ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_FLT3->Proteasome Degradation Degradation Products Proteasome->Degradation

Mechanism of Action for a PROTAC FLT-3 Degrader.

Experimental Protocols

The validation of this compound (A20) and its comparison with other agents rely on standardized experimental protocols. Below are detailed methodologies for key assays.

Western Blotting for FLT-3 Degradation

This protocol is designed to quantify the reduction of FLT-3 protein levels following treatment.

  • Cell Culture and Treatment:

    • Culture FLT-3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.

    • Treat cells with a range of concentrations of the PROTAC degrader (e.g., 0.1 nM to 1 µM) for various time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against FLT-3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize FLT-3 band intensity to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Treat cells with a serial dilution of the test compounds for 72 hours.

  • MTT Incubation and Solubilization:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of FLT-3 degraders in a subcutaneous xenograft model.

  • Animal and Cell Line Preparation:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG).

    • Culture MV4-11 cells to a sufficient number for injection.

  • Tumor Implantation:

    • Subcutaneously inject approximately 5-10 x 10^6 MV4-11 cells suspended in a mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the PROTAC degrader or vehicle control via the appropriate route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm FLT-3 degradation).

Experimental and Validation Workflow

The following diagram illustrates a typical workflow for the validation and comparison of a novel FLT-3 degrader.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Degradation_Assay Degradation Assay (Western Blot) Viability_Assay Cell Viability Assay (MTT/CellTiter-Glo) Degradation_Assay->Viability_Assay Determine DC50/Dmax Downstream_Signaling Downstream Signaling (p-STAT5, p-ERK) Viability_Assay->Downstream_Signaling Determine IC50 Selectivity_Panel Kinase Selectivity Panel Downstream_Signaling->Selectivity_Panel Confirm MoA Xenograft_Model AML Xenograft Model Selectivity_Panel->Xenograft_Model Assess off-target effects PD_Analysis Pharmacodynamics (FLT3 levels in tumor) Xenograft_Model->PD_Analysis Evaluate efficacy PK_Analysis Pharmacokinetics Xenograft_Model->PK_Analysis Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study

Experimental Workflow for FLT-3 Degrader Validation.

References

A Head-to-Head Battle in AML Models: PROTAC FLT3 Degrader 4 vs. Quizartinib

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

Acute Myeloid Leukemia (AML) remains a formidable challenge in hematologic oncology, with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene representing a significant driver of poor prognosis. The therapeutic landscape for FLT3-mutated AML is rapidly evolving, moving beyond traditional kinase inhibition to novel protein degradation strategies. This guide provides a comprehensive, data-driven comparison of two key players in this space: quizartinib (B1680412), a potent second-generation FLT3 inhibitor, and PROTAC FLT3 degrader 4 (also known as A20), a novel proteolysis-targeting chimera designed to eliminate the FLT3 protein entirely.

Executive Summary

This guide delves into the preclinical performance of PROTAC FLT3 degrader 4 and quizartinib in AML models, presenting a detailed analysis of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols underpinning these findings. The data presented herein suggests that while both agents are potent antagonists of FLT3 signaling, the targeted degradation approach of PROTAC FLT3 degrader 4 may offer a more profound and sustained anti-leukemic effect, including the potential for complete tumor regression in preclinical models.

Mechanism of Action: Inhibition vs. Degradation

Quizartinib functions as a selective, ATP-competitive FLT3 inhibitor, binding to the inactive conformation of the FLT3 kinase domain.[1][2] This action prevents the autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK.[1][3] By blocking these pathways, quizartinib effectively induces cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.[1]

In contrast, PROTAC FLT3 degrader 4 operates through an event-driven, catalytic mechanism.[3] This heterobifunctional molecule simultaneously binds to the FLT3 protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[4][5] This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome.[3][6] This approach not only abrogates FLT3 signaling but eliminates the entire protein scaffold, potentially overcoming resistance mechanisms associated with kinase inhibitors.[6]

Mechanism_of_Action cluster_quizartinib Quizartinib (Inhibition) cluster_protac PROTAC FLT3 Degrader 4 (Degradation) FLT3_receptor_Q FLT3 Receptor Downstream_Signaling_Q Downstream Signaling (STAT5, PI3K/AKT, MAPK/ERK) FLT3_receptor_Q->Downstream_Signaling_Q Inhibited Quizartinib Quizartinib Quizartinib->FLT3_receptor_Q Binds to ATP pocket ATP ATP ATP->FLT3_receptor_Q Blocked Cell_Proliferation_Q Leukemic Cell Proliferation & Survival Downstream_Signaling_Q->Cell_Proliferation_Q Inhibited FLT3_receptor_P FLT3 Receptor Proteasome Proteasome FLT3_receptor_P->Proteasome Degradation PROTAC PROTAC FLT3 Degrader 4 PROTAC->FLT3_receptor_P Binds E3_Ligase E3 Ligase (CRBN) PROTAC->E3_Ligase Recruits E3_Ligase->FLT3_receptor_P Ubiquitination Degraded_FLT3 Degraded FLT3 Proteasome->Degraded_FLT3 Ub Ubiquitin

Caption: Mechanisms of action: Quizartinib inhibits FLT3, while PROTAC FLT3 degrader 4 degrades it.

Data Presentation

The following tables summarize the preclinical data for PROTAC FLT3 degrader 4 and quizartinib in FLT3-mutated AML models.

Table 1: In Vitro Anti-proliferative Activity and Degradation Potency

CompoundCell LineFLT3 MutationIC50 (nM)DC50 (nM)Dmax (%)
PROTAC FLT3 degrader 4 (A20) MV4-11ITD39.9[5]7.4[5]>90[4]
MOLM-13ITD169.9[5]20.1[5]>90[4]
Quizartinib MV4-11ITD0.4[2]N/AN/A
MOLM-13ITD0.89[7]N/AN/A
MOLM-14ITD0.73[7]N/AN/A

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. N/A: Not Applicable.

Table 2: In Vivo Anti-tumor Activity in AML Xenograft Models

CompoundDosing and AdministrationXenograft ModelKey Findings
PROTAC FLT3 degrader 4 (A20) 5 mg/kg and 10 mg/kg, oral, daily[8][9]MV4-11 subcutaneousComplete tumor regression observed.[8][9]
Not specifiedMV4-11 systemicComplete elimination of human leukemic cells and significantly extended survival.[9]
Quizartinib Not specifiedMV4-11 subcutaneousDose-dependent tumor growth inhibition.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 4 x 10³ to 4 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.[3]

  • Compound Treatment: Cells are treated with serial dilutions of PROTAC FLT3 degrader 4 or quizartinib for a specified duration (e.g., 72 hours).[10]

  • MTT Addition: 10-20 µL of MTT labeling reagent (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[3][11]

  • Formazan (B1609692) Solubilization: 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined by fitting the data to a dose-response curve using non-linear regression analysis.[11]

Western Blotting for FLT3 Degradation and Signaling Inhibition

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

  • Cell Treatment: AML cells are seeded in 6-well plates and treated with various concentrations of PROTAC FLT3 degrader 4 or quizartinib for the desired time points (e.g., 2-24 hours).[12]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.[12]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[12]

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for FLT3, phosphorylated FLT3 (p-FLT3), or other downstream signaling proteins (e.g., p-STAT5). A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.[12][13]

  • Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Data Analysis: Band intensities are quantified using densitometry software. The level of the target protein is normalized to the corresponding loading control.[12]

In Vivo AML Xenograft Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice) are used to prevent the rejection of human AML cells.[3][14]

  • Cell Implantation: A predetermined number of AML cells (e.g., 5-10 x 10⁶ MV4-11 cells) are injected subcutaneously into the flank of the mice.[3][15]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups.[15]

  • Compound Administration: PROTAC FLT3 degrader 4, quizartinib, or a vehicle control is administered to the respective groups via an appropriate route (e.g., oral gavage) at the specified dose and schedule.[3]

  • Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored to assess toxicity. The study continues for a predetermined period or until tumors in the control group reach a specified size.[15]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the vehicle control group. Survival data can be analyzed using Kaplan-Meier curves.

Mandatory Visualizations

FLT3 Signaling Pathway in AML

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->FLT3_Receptor Ligand-Independent Activation PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 AKT AKT PI3K->AKT Gene_Transcription Gene Transcription AKT->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription STAT5->Gene_Transcription Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Promotes Cell_Survival Cell_Survival Gene_Transcription->Cell_Survival Promotes

Caption: The FLT3 signaling pathway is constitutively activated by ITD mutations in AML.
Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Start Start: Select AML Cell Lines (e.g., MV4-11, MOLM-13) In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (MTT) Determine IC50 In_Vitro->Cell_Viability Protein_Analysis Western Blot Assess FLT3 Degradation (PROTAC) or Inhibition (Quizartinib) In_Vitro->Protein_Analysis Downstream_Signaling Western Blot Analyze p-FLT3, p-STAT5, etc. In_Vitro->Downstream_Signaling In_Vivo In Vivo Studies Protein_Analysis->In_Vivo Xenograft AML Xenograft Model (Subcutaneous or Systemic) In_Vivo->Xenograft Treatment Administer PROTAC or Quizartinib Xenograft->Treatment Efficacy Measure Tumor Volume & Survival Treatment->Efficacy End End: Comparative Efficacy Analysis Efficacy->End

Caption: A generalized workflow for the preclinical comparison of anticancer agents in AML models.

Conclusion

The emergence of PROTAC technology introduces a paradigm shift in targeting oncoproteins in AML. While quizartinib remains a potent and clinically validated FLT3 inhibitor, the preclinical data for PROTAC FLT3 degrader 4 (A20) suggests a potentially superior therapeutic profile. The ability to induce complete tumor regression in xenograft models highlights the promise of targeted protein degradation as a strategy to achieve deeper and more durable responses in FLT3-mutated AML. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and long-term outcomes of these two distinct therapeutic modalities. This guide provides a foundational framework for researchers to design and interpret such studies, ultimately accelerating the development of more effective treatments for this aggressive leukemia.

References

Performance Comparison of FLT3 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of FLT3 PROTACs for Acute Myeloid Leukemia

A deep dive into the performance, mechanisms, and experimental validation of next-generation targeted protein degraders.

In the landscape of acute myeloid leukemia (AML) treatment, Fms-like tyrosine kinase 3 (FLT3) has emerged as a critical therapeutic target. Mutations in FLT3 are prevalent in AML and are associated with poor prognosis. While small molecule inhibitors of FLT3 have shown clinical benefit, the emergence of resistance remains a significant challenge. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome this resistance by inducing the degradation of the FLT3 protein rather than merely inhibiting its enzymatic activity. This guide provides a comparative analysis of several leading FLT3 PROTACs, presenting key performance data, detailed experimental protocols, and visualizations of the underlying biological pathways.

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The anti-proliferative activity is typically measured by the half-maximal inhibitory concentration (IC50). The table below summarizes these key performance metrics for several recently developed FLT3 PROTACs.

PROTAC NameFLT3 Inhibitor WarheadE3 Ligase LigandTarget Cell Line(s)DC50 (nM)Dmax (%)IC50 (nM)FLT3 Mutation Targeted
LWY-713 GilteritinibCRBNMV4-110.614 - 0.64[1][2][3]94.8[1][2]1.50[1]ITD[1][2]
TL12-186 Multi-kinase inhibitorCereblonMOLT-4, MOLM-14< 100[4][5]> 85[4][5]10.3[5]Not Specified
A20 Not SpecifiedCRBNMV4-11, MOLM-137.4 (MV4-11), 20.1 (MOLM-13)[6]Not Reported39.9 (MV4-11), 169.9 (MOLM-13)[6]ITD[6]
Compound 35 Not SpecifiedCRBNMV4-11Not ReportedNot ReportedPotent and selectiveITD[7]
Z29 GilteritinibNot SpecifiedNot SpecifiedNot ReportedNot ReportedBetter specificity than GilteritinibITD[8]
PF15 Not SpecifiedNot SpecifiedBaF3-FLT3-ITD76.7[9]Not ReportedSignificantly inhibited proliferationITD[10]

Mechanism of Action and Signaling Pathways

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the target protein (in this case, FLT3) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the FLT3 protein with ubiquitin, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 FLT3 FLT3 Protein Ternary_Complex FLT3-PROTAC-E3 Complex FLT3->Ternary_Complex Binds PROTAC FLT3 PROTAC PROTAC->Ternary_Complex Forms E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ub_FLT3 Ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_FLT3->Proteasome Targets for Degradation Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded

Mechanism of action of an FLT3 PROTAC.

Mutated FLT3 constitutively activates downstream signaling pathways, such as JAK-STAT, PI3K/AKT, and MAPK, which promote the proliferation and survival of leukemia cells. By degrading the FLT3 protein, PROTACs effectively shut down these oncogenic signals.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis MAPK MAPK RAS->MAPK MAPK->Proliferation STAT5->Proliferation

Simplified FLT3 signaling pathway in AML.

Key Experimental Protocols

The evaluation of FLT3 PROTACs relies on robust and standardized experimental procedures. Below are detailed protocols for two fundamental assays used to characterize their activity.

Western Blot Analysis for FLT3 Degradation

This protocol is used to quantify the amount of FLT3 protein in cells after treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Culture FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media.

  • Seed cells in 6-well plates at a density of approximately 1 x 10^6 cells/mL.

  • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Following treatment, harvest the cells by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody specific for FLT3 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Quantify the band intensities using densitometry software.

Western_Blot_Workflow Start Cell Culture & PROTAC Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer (Western Blot) SDS->Transfer Immuno Immunoblotting (Antibodies) Transfer->Immuno Detect Detection (ECL) Immuno->Detect Analyze Data Analysis (Densitometry) Detect->Analyze

Experimental workflow for Western Blot analysis.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Seed AML cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the FLT3 PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Conclusion

FLT3 PROTACs represent a promising therapeutic strategy for AML, with the potential to overcome the limitations of traditional inhibitors. The compounds highlighted in this guide demonstrate potent degradation of FLT3 and significant anti-proliferative activity in AML cell lines. The continued development and optimization of FLT3 PROTACs, guided by rigorous experimental evaluation as outlined here, hold the key to improving outcomes for patients with FLT3-mutated AML.

References

Selectivity Profile of PROTAC FLT-3 Degrader 4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the selectivity profile of the FMS-like tyrosine kinase 3 (FLT3) proteolysis-targeting chimera (PROTAC), degrader 4, also known as compound A20. It aims to offer an objective comparison of its performance with other alternatives, supported by available experimental data and detailed methodologies for key assays.

Introduction to PROTAC FLT-3 Degrader 4

This compound (compound A20) is a novel, orally bioavailable, CRBN-based PROTAC designed to target FLT3 for degradation via the ubiquitin-proteasome system.[1][2] Mutations in the FLT3 gene, a receptor tyrosine kinase crucial for hematopoiesis, are common drivers in acute myeloid leukemia (AML), making it a key therapeutic target.[3] By inducing the degradation of the FLT3 protein rather than just inhibiting its kinase activity, PROTACs like degrader 4 offer a promising strategy to overcome resistance mechanisms associated with traditional small-molecule inhibitors.

Performance and Selectivity Data

This compound has demonstrated potent and highly selective activity against AML cells harboring FLT3-ITD mutations.[1]

In Vitro Degradation and Anti-proliferative Activity

The efficacy of this compound has been evaluated in FLT3-ITD positive human AML cell lines, MV4-11 and MOLM-13. The compound potently induces the degradation of FLT3-ITD and inhibits cell proliferation.

CompoundCell LineDC50 (nM)[1]IC50 (nM)[1]
This compound (A20)MV4-117.439.9
This compound (A20)MOLM-1320.1169.9
Kinase Selectivity Profile

While a comprehensive kinome-wide scan for this compound is not publicly available, it is reported to be highly selective for FLT3. Studies on similar FLT3-targeting PROTACs suggest that this modality can enhance selectivity compared to the parent inhibitors by requiring specific ternary complex formation for activity. For context, another selective FLT3 PROTAC, LWY-713, showed no off-target effects on AXL, ALK, or LTK-overexpressing cells.[4] The targeted degradation of FLT3-ITD by degrader 4 leads to the downstream inhibition of signaling mediators including STAT5, S6K, and ERK.[1]

Signaling Pathways and Mechanism of Action

FLT3 is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling pathways critical for cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. Mutations such as internal tandem duplications (ITD) lead to constitutive activation of these pathways.

FLT3_Signaling_Pathway FLT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT5 STAT5 JAK->STAT5 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation PROTAC_Mechanism This compound Mechanism of Action PROTAC PROTAC FLT-3 Degrader 4 FLT3 FLT3 Protein PROTAC->FLT3 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits FLT3->CRBN Ternary Complex Formation Proteasome Proteasome FLT3->Proteasome Degradation CRBN->FLT3 Ubiquitination Degraded_FLT3 Degraded FLT3 Proteasome->Degraded_FLT3 Ub Ubiquitin Western_Blot_Workflow Western Blot Experimental Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis G->H

References

Comparative Proteomic Analysis of PROTAC FLT-3 Degrader 4 (A20) in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proteomic Landscape of a Novel FLT3 Degrader Compared to Conventional Inhibition

This guide provides an objective comparison of the cellular proteomic effects of the novel FMS-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis Targeting Chimera) degrader, known as PROTAC FLT-3 degrader 4 or A20, against alternative therapeutic strategies, primarily focusing on the well-established FLT3 inhibitor, gilteritinib (B612023). By leveraging the cell's own ubiquitin-proteasome system, A20 offers a distinct mechanism of action—targeted protein degradation rather than inhibition—which holds promise for overcoming resistance and improving therapeutic outcomes in Acute Myeloid Leukemia (AML).

Executive Summary

Mutations in the FLT3 gene are common drivers of AML, leading to constitutive activation of downstream signaling pathways that promote leukemic cell proliferation and survival. While small molecule inhibitors like gilteritinib have shown clinical efficacy, challenges such as acquired resistance often limit their long-term success. This compound (A20) is an orally bioavailable, CRBN-based PROTAC that has demonstrated potent and selective degradation of FLT3-ITD (Internal Tandem Duplication), a common FLT3 mutation.[1][2] This degradation leads to the shutdown of downstream signaling and induction of apoptosis in AML cells.[3]

Proteomic studies are crucial for evaluating the selectivity and mechanism of action of such novel therapeutics. Global quantitative proteomics allows for an unbiased assessment of on-target and off-target effects, providing a comprehensive view of the cellular response to treatment. While direct, publicly available head-to-head quantitative proteomic data for A20 versus gilteritinib is limited, this guide synthesizes available information and provides a framework for such a comparative analysis.

Data Presentation: Quantitative Proteomic Changes

The following tables summarize the anticipated quantitative changes in the proteome of FLT3-mutated AML cell lines (e.g., MV4-11) following treatment with this compound (A20) compared to a conventional FLT3 inhibitor like gilteritinib. These expected changes are based on the known mechanisms of action and data from studies on similar PROTACs and inhibitors.

Table 1: Comparative Effects on FLT3 and Key Downstream Signaling Proteins

Protein TargetThis compound (A20)FLT3 Inhibitor (e.g., Gilteritinib)Rationale
FLT3 ↓↓↓ (Degradation) ↓ (Inhibition of phosphorylation) A20 induces complete removal of the FLT3 protein, whereas inhibitors only block its kinase activity.
p-FLT3 ↓↓↓ (Reduced protein) ↓↓↓ (Direct inhibition) Both treatments lead to a significant reduction in phosphorylated, active FLT3.
p-STAT5 ↓↓↓ ↓↓ As a key downstream effector, STAT5 phosphorylation is strongly abrogated by both, but degradation of the source protein may have a more sustained effect.
p-AKT ↓↓↓ ↓↓ Similar to p-STAT5, the PI3K/AKT pathway is a critical downstream node affected by both treatments.
p-ERK ↓↓↓ ↓↓ The MAPK/ERK pathway is another key signaling cascade downstream of FLT3 that is inhibited by both approaches.

(Note: ↓↓ indicates strong downregulation, ↓↓↓ indicates very strong downregulation/degradation)

Table 2: Anticipated Off-Target and Cellular Response Profile

Protein CategoryThis compound (A20)FLT3 Inhibitor (e.g., Gilteritinib)Rationale
Off-Target Kinases Minimal off-target degradation expected.Potential for off-target inhibition of other kinases.PROTACs can exhibit higher selectivity than their parent inhibitors due to the requirements of ternary complex formation.
Apoptosis Regulators ↑ (e.g., Cleaved PARP, Cleaved Caspase-3) ↑ (e.g., Cleaved PARP, Cleaved Caspase-3) Both treatments are expected to induce apoptosis through the inhibition of pro-survival signaling.
Cell Cycle Regulators ↑ (e.g., p27); ↓ (e.g., Cyclin D1) ↑ (e.g., p27); ↓ (e.g., Cyclin D1) Inhibition of FLT3 signaling typically leads to G1 cell cycle arrest.

(Note: ↑ indicates upregulation, ↓ indicates downregulation)

Mandatory Visualization

The following diagrams illustrate the key signaling pathways, the mechanism of action of this compound, and the experimental workflow for comparative proteomics.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway in AML.

PROTAC_Mechanism PROTAC PROTAC FLT-3 Degrader 4 (A20) Ternary_Complex Ternary Complex (FLT3-A20-CRBN) PROTAC->Ternary_Complex binds FLT3 FLT3 Protein FLT3->Ternary_Complex binds E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex binds Ub_FLT3 Ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_FLT3->Proteasome Recognition Degradation Degraded FLT3 (Peptides) Proteasome->Degradation Degradation

Mechanism of Action of this compound.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture AML Cell Culture (e.g., MV4-11) Treatment Treatment: 1. Vehicle (DMSO) 2. FLT3 Inhibitor 3. PROTAC A20 Cell_Culture->Treatment Harvest Cell Harvesting & Lysis Treatment->Harvest Quantification Protein Quantification (BCA Assay) Harvest->Quantification Digestion Reduction, Alkylation, & Trypsin Digestion Quantification->Digestion Labeling TMT Labeling Digestion->Labeling Fractionation High-pH Reversed-Phase Fractionation Labeling->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS Database_Search Database Search (e.g., Sequest, Mascot) LC_MS->Database_Search Quantification_Analysis TMT Reporter Ion Quantification Database_Search->Quantification_Analysis Statistical_Analysis Statistical Analysis (Fold Change, p-value) Quantification_Analysis->Statistical_Analysis Bioinformatics Bioinformatics Analysis (Pathway, GO) Statistical_Analysis->Bioinformatics

Comparative Proteomics Experimental Workflow.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: FLT3-ITD positive human AML cell line MV4-11.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat cells with either vehicle control (0.1% DMSO), a conventional FLT3 inhibitor (e.g., gilteritinib at 10 nM), or this compound (A20, at a concentration determined by dose-response curves, e.g., 20 nM) for a specified time (e.g., 24 hours).

2. Western Blotting for Target Validation

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and probe with primary antibodies against FLT3, p-FLT3, STAT5, p-STAT5, AKT, p-AKT, ERK, p-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

3. TMT-Based Quantitative Mass Spectrometry

  • Sample Preparation:

    • Harvest and lyse cells from each treatment condition as described above.

    • Quantify protein concentration using a BCA assay.

    • Take equal amounts of protein (e.g., 100 µg) from each sample.

    • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

    • Protein Precipitation and Digestion: Precipitate proteins using methanol/chloroform and resuspend in a digestion buffer. Digest proteins to peptides overnight with trypsin.

    • TMT Labeling: Label the resulting peptide mixtures with the respective Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol.

    • Pooling: Combine the TMT-labeled samples.

  • Peptide Fractionation and LC-MS/MS Analysis:

    • Fractionation: Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.

    • LC-MS/MS: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).

  • Data Analysis:

    • Database Search: Search the raw mass spectrometry data against a human protein database (e.g., UniProt) using a search engine like Sequest or Mascot within a software platform like Proteome Discoverer.

    • Protein Identification and Quantification: Identify peptides and proteins with a false discovery rate (FDR) of <1%. Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

    • Statistical Analysis: Normalize the data and perform statistical tests to identify proteins that are significantly up- or down-regulated between the different treatment groups compared to the vehicle control.

    • Bioinformatic Analysis: Perform pathway and gene ontology (GO) analysis on the list of differentially expressed proteins to identify enriched biological processes and signaling pathways.

Conclusion

This compound (A20) represents a promising therapeutic strategy for FLT3-mutated AML by inducing the degradation of the oncoprotein. Comparative proteomic analysis is an essential tool to fully characterize its efficacy and selectivity against conventional inhibitors like gilteritinib. The data and protocols presented in this guide provide a framework for researchers to evaluate the on-target and off-target effects of this novel degrader, ultimately informing its preclinical and clinical development. The ability of A20 to eliminate the entire FLT3 protein suggests it may offer a more durable response and a means to overcome inhibitor-based resistance, heralding a new approach to treating this challenging malignancy.

References

A Head-to-Head Comparison of PROTAC FLT3 Degrader 4 and Gilteritinib in In Vivo AML Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the novel PROTAC FLT3 degrader 4 (also known as A20) and the established tyrosine kinase inhibitor, gilteritinib (B612023), in the context of FMS-like tyrosine kinase 3 (FLT3) mutated Acute Myeloid Leukemia (AML).

Mutations in the FLT3 gene are among the most common genetic alterations in AML, conferring a poor prognosis.[1] Gilteritinib, a potent FLT3 inhibitor, has shown clinical efficacy; however, the emergence of resistance remains a challenge.[2] Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them. This guide synthesizes preclinical data to compare the in-vivo performance of PROTAC FLT3 degrader 4 against gilteritinib.

Mechanism of Action: Inhibition versus Degradation

Gilteritinib functions as a type I tyrosine kinase inhibitor, competitively binding to the ATP-binding pocket of the FLT3 receptor. This action inhibits the autophosphorylation and subsequent activation of downstream signaling pathways critical for the proliferation and survival of leukemic cells, such as the STAT5, MAPK, and AKT pathways.[3]

In contrast, PROTAC FLT3 degrader 4 is a heterobifunctional molecule that co-opts the cell's ubiquitin-proteasome system. One end of the PROTAC binds to the FLT3 protein, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[3] This induced proximity leads to the ubiquitination of FLT3, marking it for degradation by the proteasome.[3] This event-driven mechanism not only inhibits FLT3 signaling but eliminates the entire protein scaffold, which may offer a more profound and durable therapeutic response.[3]

In Vivo Efficacy: A Comparative Analysis

Preclinical studies in AML xenograft models using the FLT3-ITD positive cell line MV4-11 have demonstrated the potent anti-tumor activity of both agents. However, PROTAC FLT3 degrader 4 has shown the potential for complete tumor regression, a significant advantage over the tumor growth inhibition typically observed with gilteritinib at comparable doses.

CompoundDose (oral)Xenograft ModelEfficacyReference
PROTAC FLT3 Degrader 4 (A20) 1.25 mg/kgMV4-11 SubcutaneousSignificant tumor growth inhibition[1]
5 mg/kgMV4-11 SubcutaneousTumor regression (TGI = 97.5%)[1]
10 mg/kgMV4-11 SubcutaneousComplete tumor regression [1]
Not SpecifiedSystemic AML XenograftComplete elimination of human leukemic cells and significantly extended survival [4]
Gilteritinib 10 mg/kg/dayMV4-11 XenograftNear-complete tumor regression[1]
30 mg/kgMOLM-13 Xenograft97% tumor growth inhibition (in mock cells)[5][6]
40 mg/kgMV4-11 XenograftSignificant anti-leukemic activity[2]

Visualizing the Mechanisms and Pathways

To further elucidate the biological context, the following diagrams illustrate the FLT3 signaling pathway, the distinct mechanisms of action of gilteritinib and a PROTAC degrader, and a typical experimental workflow for in vivo efficacy studies.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway in AML

PROTAC_vs_Inhibitor cluster_inhibitor Gilteritinib (Inhibitor) cluster_protac PROTAC FLT3 Degrader 4 (A20) Gilteritinib Gilteritinib FLT3_inhib FLT3 Receptor Gilteritinib->FLT3_inhib Binds & Inhibits Signaling_inhib Downstream Signaling (Blocked) FLT3_inhib->Signaling_inhib X PROTAC PROTAC FLT3_protac FLT3 Receptor PROTAC->FLT3_protac Binds E3_Ligase E3 Ligase (CRBN) PROTAC->E3_Ligase Recruits Proteasome Proteasome FLT3_protac->Proteasome Ubiquitination E3_Ligase->FLT3_protac Degradation FLT3 Degraded Proteasome->Degradation

Mechanism of Action: Inhibition vs. Degradation

Experimental_Workflow start Cell Culture (MV4-11 or MOLM-13) implant Subcutaneous Implantation in Immunodeficient Mice start->implant growth Tumor Growth (to 100-150 mm³) implant->growth random Randomization into Treatment Groups growth->random treat Oral Administration (Vehicle, Gilteritinib, or PROTAC Degrader) random->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat Daily Dosing end Endpoint Analysis (Tumor size, Survival) monitor->end

References

On-Target Activity of PROTAC FLT-3 Degrader 4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of PROTAC FLT-3 degrader 4 (also known as A20) against other FLT-3 targeted therapies, including the PROTAC degrader LWY-713 and the conventional small molecule inhibitors gilteritinib (B612023) and midostaurin (B1676583). The data presented herein is supported by experimental protocols to ensure reproducibility and aid in the evaluation of these compounds for acute myeloid leukemia (AML) research and development.

Comparative Efficacy of FLT-3 Targeted Therapies

The following table summarizes the key performance metrics of this compound and its alternatives in FLT3-ITD positive AML cell lines.

CompoundMechanism of ActionCell LineIC50 (nM)DC50 (nM)Dmax (%)
This compound (A20) FLT3 Degrader (CRBN-based)MV4-1139.9[1]7.4[1]>90% (at 100 nM, 24h)[1]
MOLM-13169.9[1]20.1[1]>90% (at 100 nM, 24h)[1]
LWY-713 FLT3 Degrader (CRBN-based)MV4-111.50[2]0.614[2]94.8[2]
Gilteritinib FLT3 InhibitorMV4-110.92[3]N/AN/A
MOLM-132.9[3]N/AN/A
Midostaurin FLT3 InhibitorMV4-1115.09[4]N/AN/A
MOLM-1329.41[4]N/AN/A
  • IC50: Half-maximal inhibitory concentration for cell proliferation.

  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum percentage of degradation.

  • N/A: Not Applicable.

Visualizing the Mechanism of Action and Signaling Pathways

To illustrate the underlying biological processes, the following diagrams depict the FLT3 signaling pathway and the mechanism of action for PROTAC-mediated degradation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5->Proliferation

Caption: FLT3 signaling pathway in AML.

PROTAC_Mechanism_of_Action PROTAC This compound Ternary Ternary Complex (FLT3-PROTAC-E3) PROTAC->Ternary FLT3 FLT3 Protein FLT3->Ternary E3 CRBN E3 Ligase E3->Ternary Ub_FLT3 Polyubiquitinated FLT3 Ternary->Ub_FLT3 Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_FLT3->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated FLT3 degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for FLT3 Degradation
  • Cell Culture and Treatment:

    • Culture MV4-11 and MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

    • Treat cells with varying concentrations of this compound, LWY-713, or vehicle (DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Immunoblotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against FLT3 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed MV4-11 and MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment:

    • Treat cells with a serial dilution of the test compounds (this compound, LWY-713, gilteritinib, midostaurin) or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Phospho-Flow Cytometry for Downstream Signaling Analysis
  • Cell Treatment:

    • Treat MV4-11 or MOLM-13 cells with the compounds at the desired concentrations and for the appropriate time to observe effects on signaling (typically shorter time points, e.g., 30 minutes to 2 hours).

  • Fixation and Permeabilization:

    • Fix the cells with formaldehyde.

    • Permeabilize the cells with ice-cold methanol (B129727) to allow intracellular antibody staining.

  • Antibody Staining:

    • Stain the cells with fluorescently-conjugated antibodies specific for phosphorylated forms of downstream signaling proteins such as p-STAT5, p-ERK, and p-AKT.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies to quantify the levels of protein phosphorylation in response to treatment.

Conclusion

This compound effectively induces the degradation of FLT3 in AML cell lines, leading to the inhibition of cell proliferation.[1] When compared to the FLT3 inhibitors gilteritinib and midostaurin, which function by blocking the kinase activity of FLT3, PROTACs offer an alternative mechanism of action by removing the entire protein.[3][4] The other PROTAC degrader, LWY-713, demonstrates more potent degradation and anti-proliferative activity in the MV4-11 cell line.[2] This comparative guide provides a foundation for researchers to evaluate the potential of this compound in the context of other FLT-3 targeting strategies. The detailed experimental protocols will facilitate further investigation and validation of these findings.

References

Evaluating the Therapeutic Window of PROTAC FLT-3 Degrader 4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for Acute Myeloid Leukemia (AML) is rapidly evolving, with Proteolysis-Targeting Chimeras (PROTACs) emerging as a promising modality to overcome the limitations of traditional kinase inhibitors. This guide provides a comprehensive evaluation of the therapeutic window of PROTAC FLT-3 degrader 4, also known as A20, a novel, orally bioavailable degrader of FMS-like tyrosine kinase 3 (FLT3). We present a comparative analysis of its performance against established FLT3 inhibitors, Gilteritinib and Quizartinib, supported by preclinical experimental data.

Executive Summary

This compound (A20) demonstrates a superior preclinical therapeutic profile compared to the kinase inhibitors Gilteritinib and Quizartinib. A20 achieves potent and selective degradation of the FLT3-ITD mutant protein, leading to complete tumor regression in xenograft models at well-tolerated doses.[1] While direct comparative toxicology studies are limited, the available data suggests that A20 maintains efficacy at concentrations that are not associated with the significant adverse effects observed with Gilteritinib and Quizartinib, such as myelosuppression and QTc prolongation. This indicates a potentially wider therapeutic window for A20, offering a significant advantage in the treatment of FLT3-mutated AML.

Mechanism of Action: Degradation vs. Inhibition

Traditional FLT3 inhibitors, like Gilteritinib and Quizartinib, function by competitively binding to the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its downstream signaling. In contrast, this compound is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to the FLT3 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This catalytic mechanism of action allows for the removal of the entire target protein, offering a more sustained and profound inhibition of FLT3 signaling.

cluster_inhibitor FLT3 Inhibitor (e.g., Gilteritinib) cluster_protac This compound (A20) inhibitor FLT3 Inhibitor flt3_inhibitor FLT3 Kinase Domain inhibitor->flt3_inhibitor Binds and Inhibits downstream_inhibitor Downstream Signaling (STAT5, AKT, ERK) flt3_inhibitor->downstream_inhibitor Blocks Signaling protac PROTAC A20 flt3_protac FLT3 Protein protac->flt3_protac Binds crbn CRBN E3 Ligase protac->crbn Recruits ub Ubiquitin flt3_protac->ub Ubiquitination proteasome Proteasome ub->proteasome Degradation

Figure 1: Mechanism of Action Comparison.

Comparative Efficacy

Preclinical studies have demonstrated the potent anti-leukemic activity of this compound (A20). In vitro, A20 induces robust degradation of FLT3-ITD in AML cell lines, leading to potent inhibition of cell proliferation. In vivo, orally administered A20 has shown remarkable efficacy in AML xenograft models, achieving complete tumor regression and prolonged survival.[1][3]

CompoundCell LineIC50 (nM)DC50 (nM)In Vivo Efficacy (MV4-11 Xenograft)
This compound (A20) MV4-1139.97.4Complete tumor regression at 5-10 mg/kg/day (oral)
MOLM-13169.920.1Significantly prolonged survival
Gilteritinib MV4-11~1N/ANear-complete tumor regression at 10 mg/kg/day (oral)
Quizartinib MV4-11~1N/ADose-dependent tumor growth inhibition

Table 1: Comparative Efficacy Data. N/A - Not Applicable. Data compiled from multiple sources.

Therapeutic Window Evaluation

The therapeutic window is a critical determinant of a drug's clinical utility, representing the dose range that provides therapeutic benefit without causing unacceptable toxicity.

This compound (A20) Toxicity Profile

In preclinical in vivo studies, this compound (A20) was reported to be well-tolerated. A key indicator of toxicity, the body weight of the treated mice, was monitored and no significant changes were observed during treatment.[4] This suggests a favorable safety profile at effective doses. Another FLT3-selective PROTAC, Z29, demonstrated lower platelet and hepatic toxicity compared to Gilteritinib in preclinical models.[5][6]

Comparator Toxicity Profiles
  • Gilteritinib: Known toxicities include myelosuppression, elevation of liver transaminases, and gastrointestinal issues. Severe gastrointestinal toxicity has been reported in a subset of patients.

  • Quizartinib: Associated with significant myelosuppression and a notable risk of QTc prolongation, which can lead to cardiac arrhythmias.[6]

The potential for a wider therapeutic window for PROTACs like A20 stems from their catalytic mode of action and potentially increased selectivity, which may reduce off-target effects compared to traditional inhibitors that require sustained high concentrations for efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.

Western Blotting for FLT3 Degradation and Signaling

This protocol is used to assess the levels of FLT3 protein and the phosphorylation status of its downstream signaling molecules.

start AML Cell Culture (e.g., MV4-11) treatment Treat with PROTAC or Inhibitor start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-FLT3, anti-pSTAT5) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis detection->analysis

Figure 2: Western Blotting Experimental Workflow.

Protocol Steps:

  • Cell Culture and Treatment: Culture FLT3-mutant AML cells (e.g., MV4-11, MOLM-13) and treat with varying concentrations of the test compound for specified durations.

  • Cell Lysis: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated FLT3, STAT5, AKT, and ERK, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Steps:

  • Cell Seeding: Seed AML cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

In Vivo AML Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of compounds in a living organism.

cell_prep Prepare AML Cell Suspension (e.g., MV4-11) injection Subcutaneous Injection into Immunocompromised Mice cell_prep->injection tumor_growth Allow Tumors to Establish injection->tumor_growth treatment_group Randomize into Treatment Groups tumor_growth->treatment_group dosing Administer Compound (e.g., Oral Gavage) treatment_group->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint

Figure 3: In Vivo Xenograft Experimental Workflow.

Protocol Steps:

  • Cell Implantation: Subcutaneously inject FLT3-ITD positive AML cells (e.g., MV4-11) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Randomize mice into treatment groups and administer the test compound (e.g., daily oral gavage) or vehicle control.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

This compound (A20) represents a significant advancement in the targeted therapy of FLT3-mutated AML. Its unique mechanism of action, leading to the complete degradation of the FLT3 protein, translates to superior in vivo efficacy, including complete tumor regression in preclinical models. While further comprehensive toxicology studies are warranted, the available data suggests a wider therapeutic window for A20 compared to traditional FLT3 inhibitors, highlighting its potential for a more favorable risk-benefit profile in the clinical setting. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the continued evaluation and development of this promising new class of therapeutics.

References

Synergistic Potential of PROTAC FLT3 Degrader 4 in Acute Myeloid Leukemia (AML) Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for Acute Myeloid Leukemia (AML), particularly for cases harboring FMS-like tyrosine kinase 3 (FLT3) mutations, is rapidly evolving. While FLT3 inhibitors have shown clinical efficacy, challenges such as acquired resistance and incomplete responses necessitate novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of the FLT3 protein offer a promising alternative to conventional inhibition. This guide provides a comparative analysis of the synergistic effects of PROTAC FLT3 degrader 4 (also known as A20) and other FLT3 degraders with existing AML drugs, supported by preclinical experimental data. A significant focus is placed on the well-documented synergy with the BCL-2 inhibitor, Venetoclax.

Mechanism of Action: PROTAC FLT3 Degraders

PROTAC FLT3 degraders are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1] These molecules consist of a ligand that binds to the FLT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the ubiquitination and subsequent degradation of the FLT3 protein, effectively eliminating the oncoprotein from the cancer cells.[1] This mechanism contrasts with traditional small molecule inhibitors that only block the kinase activity of the protein. Several PROTAC FLT3 degraders, including A20, Z29, and decursin, have demonstrated potent anti-leukemic activity in preclinical models of FLT3-mutated AML.[2][3][4]

Synergistic Combinations with Venetoclax

A growing body of evidence points to a strong synergistic interaction between FLT3 degraders and the BCL-2 inhibitor Venetoclax in FLT3-ITD positive AML.[3] The internal tandem duplication (ITD) mutation in FLT3 leads to constitutive activation of the kinase, promoting leukemic cell survival through various downstream signaling pathways. This includes the upregulation of anti-apoptotic proteins like MCL-1 and BCL-XL.

The degradation of FLT3 by a PROTAC leads to the downregulation of these key survival proteins, causing the cancer cells to become more dependent on BCL-2 for their survival. This acquired vulnerability makes them highly susceptible to apoptosis induction by Venetoclax. Studies have shown that the combination of a FLT3 degrader and Venetoclax leads to enhanced anti-tumor effects and can overcome resistance to single-agent therapies.[3]

Quantitative Data on Synergistic Effects

The following tables summarize the quantitative data from preclinical studies investigating the synergistic anti-leukemic activity of PROTAC FLT3 degraders in combination with Venetoclax in FLT3-ITD positive AML cell lines.

Table 1: In Vitro Synergy of PROTAC FLT3 Degrader Z29 with Venetoclax

Cell LineDrug CombinationSynergy Score (Method)FindingReference
MOLM-13Z29 + VenetoclaxHigher than Gilteritinib + Venetoclax (Bliss Independence)PROTAC-mediated degradation of FLT3 leads to a more potent synergistic effect with Venetoclax compared to FLT3 inhibition.[1]
MV-4-11Z29 + VenetoclaxHigher than Gilteritinib + Venetoclax (Bliss Independence)Consistent synergistic activity observed across different FLT3-ITD positive cell lines.[1]

Table 2: In Vitro Activity of PROTAC FLT3 Degrader 4 (A20)

Cell LineMetricValue (nM)Reference
MV-4-11IC5039.9MedChemExpress Data
MOLM-13IC50169.9MedChemExpress Data
MV-4-11DC507.4MedChemExpress Data
MOLM-13DC5020.1MedChemExpress Data

Note: Specific Combination Index (CI) values for PROTAC FLT3 degrader 4 (A20) with other AML drugs were not available in the reviewed literature. The data for Z29 is presented as a surrogate for a specific PROTAC FLT3 degrader.

Experimental Protocols

Protocol for In Vitro Synergy Assessment

This protocol outlines a general method for determining the synergistic effects of a PROTAC FLT3 degrader and Venetoclax on AML cell lines.

1. Cell Culture and Reagents:

  • Cell Lines: Human AML cell lines with FLT3-ITD mutation (e.g., MOLM-13, MV-4-11).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compounds: PROTAC FLT3 degrader (e.g., Z29 or A20) and Venetoclax, dissolved in DMSO to create stock solutions.

2. Cell Viability Assay (e.g., CellTiter-Glo®):

  • Seed AML cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the PROTAC FLT3 degrader and Venetoclax, both individually and in combination at a constant ratio.

  • Treat the cells with the drug dilutions and a vehicle control (DMSO) for 48-72 hours.

  • Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

3. Synergy Analysis:

  • Calculate the percentage of cell viability inhibition for each drug concentration and combination.

  • Determine the synergistic effect using a suitable mathematical model, such as the Chou-Talalay method to calculate the Combination Index (CI) or the Bliss independence model.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Protocol for Western Blot Analysis of Protein Degradation

This protocol is for confirming the degradation of FLT3 and assessing the impact on downstream signaling proteins.

1. Cell Treatment and Lysis:

  • Seed AML cells in 6-well plates and treat with the PROTAC FLT3 degrader, Venetoclax, or the combination for the desired time (e.g., 24 hours).

  • Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay.

3. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against FLT3, p-FLT3, STAT5, p-STAT5, AKT, p-AKT, ERK, p-ERK, MCL-1, BCL-XL, BCL-2, and a loading control (e.g., β-actin or GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture AML Cell Culture (MOLM-13, MV-4-11) viability_assay Cell Viability Assay (CellTiter-Glo) cell_culture->viability_assay western_blot Western Blot Analysis cell_culture->western_blot drug_prep Drug Preparation (PROTAC FLT3 Degrader & Venetoclax) drug_prep->viability_assay drug_prep->western_blot synergy_analysis Synergy Calculation (Combination Index) viability_assay->synergy_analysis protein_quant Protein Level Quantification western_blot->protein_quant

Experimental Workflow for Synergy Assessment

signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors cluster_survival Anti-Apoptotic Proteins cluster_apoptosis Apoptosis cluster_drugs Therapeutic Intervention FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 PI3K_AKT PI3K/AKT FLT3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK FLT3_ITD->RAS_MAPK MCL1 MCL-1 STAT5->MCL1 BCL_XL BCL-XL STAT5->BCL_XL PI3K_AKT->MCL1 RAS_MAPK->MCL1 Apoptosis Apoptosis MCL1->Apoptosis BCL_XL->Apoptosis BCL2 BCL-2 BCL2->Apoptosis PROTAC PROTAC FLT3 Degrader PROTAC->FLT3_ITD Degradation Venetoclax Venetoclax Venetoclax->BCL2 Inhibition

FLT3 and BCL-2 Signaling Pathway in AML

References

Safety Operating Guide

Essential Disposal Procedures for PROTAC FLT-3 Degrader 4

Author: BenchChem Technical Support Team. Date: December 2025

This guide delivers critical safety and logistical information for the proper disposal of PROTAC FLT-3 degrader 4. As a potent, biologically active compound, adherence to these protocols is essential for laboratory safety and environmental protection. The following step-by-step procedures are designed for researchers, scientists, and drug development professionals to manage waste generated from the use of this compound responsibly.

Compound Safety and Handling Data

Proper disposal planning begins with understanding the compound's characteristics. All waste should be handled in accordance with institutional and local regulations for potent pharmaceutical compounds.[1]

ParameterInformationRationale
Compound Type Heterobifunctional Proteolysis-Targeting Chimera (PROTAC) designed to induce degradation of Fms-like tyrosine kinase 3 (FLT-3).[1][2]PROTACs are potent molecules that hijack the cell's natural protein disposal machinery; therefore, waste must be considered biologically active.[1][2]
Waste Classification Hazardous Chemical Waste.[1][3][4][5]Due to its biological activity and potential toxicity, it must not be disposed of in regular trash or down the drain.[4][6]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[7]Mixing with incompatible chemicals can cause violent reactions or the emission of flammable or poisonous gases.[8]
Storage (Unused Product) Store powder at -20°C.[9]Proper storage of unused product is the first step in waste minimization and management.[10]

Step-by-Step Disposal Protocol

The fundamental principle for managing laboratory waste is that no activity should commence without a clear plan for the disposal of all generated waste streams.[10] All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EH&S) department or an approved waste disposal service.[1]

Waste Segregation at the Point of Generation

Proper segregation is critical to prevent accidental chemical reactions and ensure correct disposal.[11][8] Waste must be accumulated at or near its point of generation under the control of laboratory personnel.[6]

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.[7]

    • Contaminated consumables such as gloves, pipette tips, vials, and weighing papers must be collected in a separate, designated hazardous waste container.[4]

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., from experiments, stock solutions) in a clearly labeled, sealed, and chemically compatible hazardous waste container.[4]

    • Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed.[1] For example, halogenated and non-halogenated solvents should often be collected separately.[10]

    • Aqueous solutions should not be disposed of down the drain.[4][8]

  • Sharps Waste:

    • Chemically contaminated sharps, such as needles, syringes, or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[1][3]

    • Never dispose of syringes or needles in regular lab bins.[11]

  • Cell Culture and In Vivo Waste:

    • All cell culture waste, including media, plates, and flasks that have been exposed to the PROTAC, should be treated as contaminated chemical waste.[1]

    • Animal waste (bedding, feces, urine) from dosed animals should be handled as potentially contaminated and disposed of according to institutional guidelines for hazardous chemical waste.[1]

Container Management

Proper container selection and labeling are mandated by regulatory bodies like OSHA and are crucial for safety.[6]

  • Compatibility: Containers must be chemically compatible with the waste they hold. For instance, hydrofluoric acid etches glass and must be in a plastic container.[3] While not specific to this PROTAC, the principle of compatibility is universal.

  • Condition: Containers must be in good condition, free from damage, and equipped with secure, leak-proof lids.[3][6] Keep containers closed except when adding waste.[3][10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents (i.e., "this compound waste in [solvent]").

  • Storage: Store waste containers in a designated "Satellite Accumulation Area" within the lab.[8] This area should be equipped with secondary containment, such as trays, to contain potential spills.[6][10]

Decontamination
  • All non-disposable equipment and surfaces that may have come into contact with the PROTAC must be decontaminated.[1]

  • A validated chemical deactivating agent or a solution of a strong oxidizing agent followed by a thorough rinse with soap and water can be used. The effectiveness of the decontamination procedure should be validated.[1]

  • Collect all materials used for decontamination (e.g., wipes, absorbent pads) and dispose of them as solid hazardous waste.[7]

Final Disposal Logistics
  • Scheduling Pickup: Once a waste container is full, or has been in the lab for the maximum allowed time (e.g., six months to one year depending on regulations), arrange for its removal by your institution's EH&S department.[3][6][8]

  • Documentation: Ensure all necessary waste generation documentation is complete as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA).[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of waste containing this compound.

G cluster_0 Waste Generation & Segregation (In-Lab) cluster_1 Waste Accumulation & Storage (In-Lab) cluster_2 Decontamination & Final Prep cluster_3 Final Disposal gen Experimentation with This compound solid Solid Waste (Gloves, Tips, Powder) gen->solid Segregate Immediately liquid Liquid Waste (Solutions, Media) gen->liquid Segregate Immediately sharps Sharps Waste (Needles, Glass) gen->sharps Segregate Immediately solid_cont Labeled Solid Waste Container solid->solid_cont liquid_cont Labeled Liquid Waste Container liquid->liquid_cont sharps_cont Labeled Sharps Container sharps->sharps_cont saa Store in Secondary Containment in Satellite Accumulation Area solid_cont->saa liquid_cont->saa sharps_cont->saa pickup Schedule Waste Pickup with Institutional EH&S saa->pickup decon Decontaminate Surfaces & Equipment decon_waste Collect Decon Materials as Solid Waste decon->decon_waste decon_waste->solid_cont transport EH&S Transports to Approved Waste Facility pickup->transport

Caption: Step-by-step disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling PROTAC FLT-3 Degrader 4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of PROTAC FLT-3 degrader 4. As a potent, biologically active small molecule, this compound requires careful handling to ensure personnel safety and experimental integrity. The following procedures are based on best practices for handling potent compounds and specific considerations for Proteolysis-Targeting Chimeras (PROTACs).

This compound is an orally active CRBN-based FLT3-PROTAC degrader that potently induces the degradation of the FMS-like tyrosine kinase 3 (FLT-3) protein, particularly the FLT3-ITD mutant found in acute myeloid leukemia (AML) cells.[1][2] It functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the FLT-3 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3]

I. Personal Protective Equipment (PPE) and Engineering Controls

Due to its high potency, a comprehensive safety approach combining appropriate PPE and engineering controls is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ventilated Enclosure: For procedures with a lower risk of aerosolization, a ventilated balance enclosure or similar containment may be used for weighing.

Personal Protective Equipment (PPE): A detailed list of recommended PPE is provided in the table below.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination to provide an extra layer of protection.[4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions containing the PROTAC.[4]
Body Protection A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Protects against skin contact with spills and splashes.[4]
Respiratory Protection For weighing and handling of the solid compound, a NIOSH-approved respirator (e.g., N95) is recommended, especially if a chemical fume hood is not available.Minimizes the risk of inhaling fine particles of the potent compound.

II. Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterCell LineValueReference
IC50 MV4-1139.9 nM[1]
MOLM-13169.9 nM[1]
DC50 MV4-117.4 nM[1]
MOLM-1320.1 nM[1]

III. Operational Plan: From Receipt to Disposal

A systematic approach is essential for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Follow the supplier's recommendations for storage temperature, typically -20°C or -80°C, to ensure stability.[5]

2. Preparation of Stock Solutions:

  • All weighing and solution preparation must be conducted inside a chemical fume hood.[4]

  • Use dedicated spatulas and weighing paper for the solid compound.

  • Prepare high-concentration stock solutions in an anhydrous aprotic solvent such as DMSO to minimize instability.[6]

3. Experimental Procedures:

  • Cell Culture: When adding the PROTAC to cell cultures, do so within a biological safety cabinet (BSC) to maintain sterility and containment.

  • Animal Dosing: All animal handling and dosing procedures should be performed in a facility approved for handling potent compounds. Wear appropriate PPE, including double gloves and a lab coat. Be mindful of potential aerosol generation during dosing.[4]

4. Decontamination:

  • For minor spills, decontaminate the area with a suitable laboratory disinfectant. For larger spills, follow your institution's hazardous material spill response procedures.

  • All surfaces and equipment that come into contact with the PROTAC should be decontaminated after use.

IV. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[4]

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with the PROTAC (e.g., gloves, weighing paper, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused stock solutions, contaminated cell culture media, and other liquid waste should be collected in a sealed, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[4]

  • Animal Waste: Handle animal waste (bedding, feces, urine) from dosed animals as potentially contaminated and dispose of it according to institutional guidelines for hazardous chemical waste.[4]

2. Waste Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

V. Experimental Workflow and Signaling Pathway

This compound Handling Workflow Safe Handling and Disposal Workflow for this compound cluster_0 Preparation cluster_1 Experimental Use cluster_2 Waste Management Receipt Receipt & Inspection Storage Secure Storage (-20°C / -80°C) Receipt->Storage Weighing Weighing in Fume Hood (with PPE) Storage->Weighing Dissolution Stock Solution Prep (Anhydrous DMSO) Weighing->Dissolution Cell_Culture Cell Culture Dosing (in BSC) Dissolution->Cell_Culture Animal_Dosing Animal Dosing (in approved facility) Dissolution->Animal_Dosing Liquid_Waste Liquid Waste Collection (Unused solutions, media) Cell_Culture->Liquid_Waste Solid_Waste Solid Waste Collection (Contaminated PPE, etc.) Animal_Dosing->Solid_Waste Disposal Hazardous Waste Disposal (via EHS) Solid_Waste->Disposal Liquid_Waste->Disposal This compound Mechanism of Action Mechanism of FLT3 Degradation by this compound PROTAC PROTAC FLT-3 Degrader 4 FLT3 FLT3 Protein PROTAC->FLT3 binds CRBN CRBN E3 Ligase PROTAC->CRBN recruits Ternary_Complex Ternary Complex (PROTAC-FLT3-CRBN) PROTAC->Ternary_Complex FLT3->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination of FLT3 Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation FLT3 Degradation Proteasome->Degradation mediates

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.